2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-dihydroxynaphthalene-1,5-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-5-9-7-1-3-11(15)10(6-14)8(7)2-4-12(9)16/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLYHNXYIWQPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)O)C=O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298870 | |
| Record name | 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7235-47-4 | |
| Record name | 1,5-Diformyl-2,6-dihydroxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007235474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC126652 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-DIFORMYL-2,6-DIHYDROXYNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ7F4224RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde: A Core Building Block for Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Versatility of a Naphthoid Linker
2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde is a highly functionalized aromatic compound that has emerged as a critical building block in the field of materials science and organic synthesis. Its rigid naphthalene core, adorned with two hydroxyl and two aldehyde groups at strategic positions (1, 2, 5, and 6), offers a unique combination of reactivity and structural pre-organization. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the construction of advanced porous materials.
The strategic placement of the hydroxyl and aldehyde functionalities makes this molecule an ideal candidate for condensation reactions, particularly with amines, to form robust and crystalline frameworks. This has led to its prominence in the synthesis of Covalent Organic Frameworks (COFs), where it acts as a versatile linker to create precisely defined, porous networks.[1][2] These materials are at the forefront of innovations in gas storage, catalysis, sensing, and drug delivery.[1][3]
Physicochemical Properties: A Quantitative Overview
The intrinsic properties of this compound are foundational to its utility in synthesis. A summary of its key physicochemical data is presented below.
| Property | Value/Description | Source(s) |
| CAS Number | 7235-47-4 | [4] |
| Molecular Formula | C₁₂H₈O₄ | |
| Molecular Weight | 216.19 g/mol | |
| Physical Form | Solid | |
| Melting Point | 270 °C | |
| Solubility | Soluble in methanol, slightly soluble in water and DMSO (data for parent 2,6-dihydroxynaphthalene) |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity. The following protocol is based on established literature procedures.
Diagram of the Synthetic Pathway
Sources
A Senior Application Scientist's Guide to 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde: Synthesis, Characterization, and Applications
Introduction: The Strategic Value of a Symmetrical Naphthoic Dialdehyde
In the landscape of advanced organic synthesis, the strategic selection of building blocks is paramount to achieving novel structures with desired functionalities. 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (CAS 7235-47-4) emerges as a molecule of significant interest for chemists and materials scientists. Its rigid, planar naphthalene core, symmetrically functionalized with two hydroxyl and two aldehyde groups, provides a unique and powerful platform for constructing complex molecular architectures.
This guide offers an in-depth technical perspective on this versatile compound. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, the logic of its characterization, and the proven potential of its applications, particularly in the realms of supramolecular chemistry and advanced materials. For researchers in drug development, its capacity to form stable, biocompatible frameworks makes it a noteworthy component for consideration in advanced delivery systems.[1][2]
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. The predictable, symmetrical nature of this compound simplifies spectral interpretation, allowing for straightforward confirmation of its identity and purity.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 7235-47-4 | [3] |
| Molecular Formula | C₁₂H₈O₄ | [4] |
| Molecular Weight | 216.19 g/mol | [4] |
| Appearance | Solid | |
| Purity | Typically ≥98% | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere |
Spectroscopic Validation: An Application Scientist's Perspective
-
¹H NMR: The symmetry of the molecule is its most telling feature. One would expect to see distinct singlets for the aldehydic protons (-CHO) and the hydroxyl protons (-OH), with their chemical shifts influenced by solvent and concentration due to hydrogen bonding. The aromatic protons on the naphthalene ring should appear as a clean set of doublets, confirming the 1,2,5,6-substitution pattern.
-
¹³C NMR: The spectrum will be characterized by a low number of signals relative to the 12 carbons, again due to molecular symmetry. Key signals to identify are the aldehydic carbonyl carbon (typically δ > 180 ppm), the carbons attached to the hydroxyl groups, and the remaining aromatic carbons.
-
FTIR: Look for a strong, sharp carbonyl (C=O) stretch from the aldehyde groups around 1650-1700 cm⁻¹. A broad O-H stretching band from the hydroxyl groups will be prominent, typically in the 3200-3600 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be clearly visible at m/z 216.19, confirming the molecular weight. Fragmentation patterns will likely involve the loss of CO and CHO radicals.
Synthesis & Purification: A Self-Validating Protocol
The reliable synthesis of this compound is crucial for its use in further applications. The most common route involves the direct formylation of 2,6-dihydroxynaphthalene.[5] The following protocol is based on a modified Duff reaction, a choice predicated on its use of readily available reagents and generally reliable outcomes for electron-rich aromatic compounds.
Experimental Protocol: Synthesis via Duff Formylation
Rationale: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. The electron-donating hydroxyl groups of the 2,6-dihydroxynaphthalene starting material activate the aromatic ring, directing the electrophilic formylation to the ortho positions (1 and 5), yielding the desired symmetrical product. Glycerol is often used as a solvent as its high boiling point allows for the necessary reaction temperatures.
Step-by-Step Methodology:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,6-dihydroxynaphthalene (1 equiv.), hexamethylenetetramine (4 equiv.), and glycerol.
-
Heating: Heat the reaction mixture to 150-160 °C with vigorous stirring. The causality here is critical: this temperature is required to facilitate the decomposition of HMTA and the subsequent electrophilic attack on the naphthalene ring.
-
Hydrolysis: After stirring for 3-4 hours, cool the mixture and add an aqueous solution of sulfuric acid (e.g., 50% v/v). Heat the mixture again under reflux for 1 hour. This step is essential to hydrolyze the intermediate imine species formed during the reaction to reveal the final aldehyde functional groups.
-
Isolation: Cool the reaction mixture to room temperature. The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid and glycerol.
-
Purification: The key to obtaining high-purity material lies in recrystallization. A solvent system such as ethanol/water or acetic acid is effective. The choice of solvent is based on the principle of high solubility at elevated temperatures and low solubility at room temperature, ensuring efficient removal of impurities and high recovery of the final product. Dry the purified solid under vacuum.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Core Applications in Research and Development
The true value of this compound lies in its role as a rigid, multifunctional linker. Its aldehyde groups are prime candidates for condensation reactions, while the hydroxyl groups can modulate solubility or participate in further functionalization.
Schiff Base Condensation: Gateway to Coordination Chemistry
The most prominent application is its reaction with primary amines to form Schiff bases (imines).[6] This reaction is highly efficient and forms a stable carbon-nitrogen double bond.[6] The resulting tetradentate ligands, featuring two imine nitrogens and two phenolate oxygens, are exceptional chelating agents for a wide variety of metal ions.
Significance for Researchers:
-
Metal-Organic Frameworks (MOFs) & Covalent Organic Frameworks (COFs): The rigid and defined geometry of this building block allows for the predictable assembly of highly ordered, porous crystalline structures.[2] These materials are at the forefront of research in gas storage, catalysis, and drug delivery.[2] The dihydroxy functionalities can enhance the biocompatibility and dispersibility of COFs in aqueous environments, a critical factor for drug delivery applications.[2]
-
Catalysis: Metal complexes derived from these Schiff base ligands have shown significant catalytic activity in various organic transformations.[7][8]
-
Sensors: The extended π-system of the naphthalene core, when incorporated into a larger complex, can give rise to fluorescent materials that respond to the presence of specific metal ions or anions, forming the basis for chemical sensors.[7][8]
Protocol: General Schiff Base Synthesis
-
Dissolution: Dissolve this compound (1 equiv.) in a suitable solvent, such as ethanol or methanol.
-
Amine Addition: Add the desired primary amine (2.2 equiv.) to the solution. A slight excess of the amine ensures the complete reaction of both aldehyde groups.
-
Reaction: Reflux the mixture for 2-4 hours. The reaction progress can often be monitored by the formation of a colored precipitate.
-
Isolation: Cool the reaction to room temperature. Collect the resulting Schiff base product by vacuum filtration, wash with cold solvent, and dry.
Diagram: Schiff Base Formation and Metal Chelation
Caption: Pathway from dialdehyde to functional metal complexes.
Polymer and Materials Science
Beyond discrete molecular complexes, this compound serves as a valuable monomer for the synthesis of high-performance polymers. Condensation with diamines can yield poly(azomethine)s, which are polymers containing Schiff base moieties in their backbone. These materials are investigated for their thermal stability, and optoelectronic properties, and as processable precursors for other advanced materials.
Safe Handling and Storage
As with any laboratory chemical, proper handling is essential.
-
Safety: This compound is classified as a warning-level hazard, known to cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: To ensure long-term stability and purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator at 2-8°C. This prevents oxidation of the hydroxyl and aldehyde groups.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation. Its inherent symmetry, rigidity, and versatile reactivity provide chemists and material scientists with a reliable and predictable platform for constructing functional molecules and materials. From the rational design of porous COFs for drug delivery to the synthesis of novel catalysts and sensors, the applications of this compound are both significant and expanding. A thorough understanding of its synthesis and reactivity, as outlined in this guide, is the first step toward unlocking its full potential in your research and development endeavors.
References
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This compound CAS No.:7235-47-4 . Ruixibiotech. Available at: [Link]
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This compound . CD Bioparticles. Available at: [Link]
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Advancing Materials Science: Purchase this compound from a Leading Manufacturer . NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Schiff base Derived from 2-hydroxynaphthaline-1-carbaldehde and their complexes . Various Authors. Available at: [Link]
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synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin . AJOL. Available at: [Link]
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2,6-Dihydroxynaphthalene | C10H8O2 | CID 93552 . PubChem - NIH. Available at: [Link]
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Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes . CrystEngComm (RSC Publishing). Available at: [Link]
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Schiff Bases Derived from 2-Hydroxynaphthalene-1-carbaldehyde and their Metal Complexes . ResearchGate. Available at: [Link]
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β-Carotene . CAS Common Chemistry. Available at: [Link]
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Anti-bacterial and anti-fungal study of Schiff bases and their metal Co (II) & Zn (II) complexes . CABI Digital Library. Available at: [Link]
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The Role of 2,6-Dihydroxynaphthalene in Dye Synthesis . Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
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Synthesis of 2,6-dihydroxynaphthalene . PrepChem.com. Available at: [Link]
- Process for the preparation of 2,6-dihydroxynaphthalene. Google Patents.
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β Carotene . NIST WebBook. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde
This guide provides an in-depth technical overview of the spectroscopic characterization of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (DHND), a key intermediate in the synthesis of advanced materials and pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental protocols.
Introduction
This compound is a symmetrical aromatic compound featuring a naphthalene core substituted with two hydroxyl and two aldehyde groups. This unique substitution pattern imparts specific chemical reactivity and photophysical properties, making it a valuable building block in coordination chemistry, polymer science, and medicinal chemistry. Accurate and comprehensive spectroscopic characterization is paramount to confirm its molecular structure, assess its purity, and understand its electronic properties. This guide will detail the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), based on established principles and data reported for analogous compounds. The primary reference for the experimental characterization of this molecule is the work by Houjou et al. in the Journal of Organic Chemistry (2009)[1].
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The molecule's symmetry, the presence of intramolecular hydrogen bonding between the hydroxyl and adjacent aldehyde groups, and the extended π-conjugation of the naphthalene system are all critical features that manifest in its spectra.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For DHND, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
Expected Data:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| -OH | ~12-14 | singlet (br) | - | Intramolecular hydrogen bonding with the adjacent aldehyde carbonyl deshields the proton significantly. |
| -CHO | ~10-11 | singlet | - | Aldehyde protons are highly deshielded due to the electronegativity of the oxygen and the aromatic ring current. |
| Ar-H (H3, H7) | ~8.0-8.5 | doublet | ~8-9 | Aromatic protons ortho to the aldehyde group and meta to the hydroxyl group. |
| Ar-H (H4, H8) | ~7.0-7.5 | doublet | ~8-9 | Aromatic protons meta to the aldehyde group and ortho to the hydroxyl group. |
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of DHND in 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like -OH.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Acquisition Parameters:
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
Causality Behind Experimental Choices:
-
A high-field NMR (≥400 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving the aromatic proton signals.
-
DMSO-d₆ is selected as the solvent due to the compound's polarity and to slow down the exchange rate of the hydroxyl protons, allowing for their observation as broader singlets.
¹³C NMR Spectroscopy
Expected Data:
| Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |
| -CHO | ~190-200 | Carbonyl carbons of aldehydes are highly deshielded. |
| Ar-C-OH | ~160-170 | Aromatic carbons attached to the electron-donating hydroxyl group are significantly deshielded. |
| Ar-C-CHO | ~115-125 | Aromatic carbons attached to the electron-withdrawing aldehyde group. |
| Ar-C (quaternary) | ~130-140 | Quaternary carbons at the ring fusion. |
| Ar-CH | ~110-130 | Aromatic carbons bearing protons. Specific shifts depend on the electronic effects of the substituents. |
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Assignment Rationale |
| 3100-3300 (broad) | O-H stretch | The broadness indicates hydrogen bonding. |
| 3000-3100 | Aromatic C-H stretch | Characteristic of C-H bonds on an aromatic ring. |
| 2800-2900, 2700-2800 | Aldehyde C-H stretch | Often appears as a pair of weak bands (Fermi resonance). |
| 1640-1660 | C=O stretch (aldehyde) | Lowered frequency due to conjugation with the aromatic ring and intramolecular hydrogen bonding. |
| 1580-1620 | Aromatic C=C stretch | Characteristic vibrations of the naphthalene ring system. |
| 1200-1300 | C-O stretch (phenol) | Stretching vibration of the bond between the aromatic ring and the hydroxyl oxygen. |
Experimental Protocol:
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance or Absorbance.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record a background spectrum of the empty accessory (ATR crystal or air). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
Caption: A simplified workflow for acquiring an FTIR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Expected Data:
-
Molecular Ion (M⁺): m/z = 216.0423 (for C₁₂H₈O₄).
-
Fragmentation Pattern: Expect to see fragments corresponding to the loss of CO (m/z = 188), CHO (m/z = 187), and potentially other characteristic cleavages of the naphthalene ring system.
Experimental Protocol (High-Resolution Mass Spectrometry - HRMS):
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a common choice for polar molecules like DHND.
-
Instrument Setup:
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements.
-
Ionization Mode: Positive or negative ion mode (negative mode may be favorable due to the acidic phenolic protons).
-
Mass Range: m/z 50-500.
-
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum, ensuring a mass accuracy of <5 ppm.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, which are related to its conjugated π-system.
Expected Data:
-
λ_max: Expect multiple absorption bands in the UV-Vis region. Based on the extended conjugation of the naphthalene system and the presence of auxochromic (-OH) and chromophoric (-CHO) groups, significant absorptions are expected between 250-400 nm. The work by Houjou et al. (2009) specifically investigated the effects of hydrogen bonding on the electronic absorption spectra, suggesting that these interactions play a key role in determining the exact λ_max values[1].
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrument Setup:
-
Spectrometer: Double-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-600 nm.
-
-
Data Acquisition: Record a baseline spectrum with a cuvette containing only the solvent. Then, record the spectrum of the sample solution.
Conclusion
The spectroscopic characterization of this compound relies on a multi-technique approach. NMR spectroscopy confirms the carbon-hydrogen framework, IR spectroscopy identifies key functional groups and hydrogen bonding, mass spectrometry verifies the molecular weight and elemental formula, and UV-Vis spectroscopy probes the electronic structure. The data and protocols presented in this guide provide a comprehensive framework for researchers to reliably identify and characterize this important chemical building block. For definitive experimental values, consultation of the primary literature, such as the work by Houjou et al. (2009), is strongly recommended[1].
References
-
Houjou, H., Motoyama, T., Banno, S., Yoshikawa, I., & Araki, K. (2009). Experimental and theoretical studies on constitutional isomers of 2,6-dihydroxynaphthalene carbaldehydes. Effects of resonance-assisted hydrogen bonding on the electronic absorption spectra. The Journal of Organic Chemistry, 74(2), 520–529. [Link]
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An In-depth Technical Guide to the Molecular Structure and Applications of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde, a symmetrical aromatic dialdehyde that has garnered significant interest as a versatile building block in supramolecular chemistry and materials science. This document delves into the molecule's structural features, physicochemical properties, and detailed synthetic protocols. A significant focus is placed on its burgeoning applications in the biomedical field, particularly its role as a key linker in the construction of Covalent Organic Frameworks (COFs) for advanced drug delivery systems. Furthermore, we explore its potential in the development of novel fluorescent probes, contextualized within the broader landscape of naphthalene derivatives in medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals engaged in the design of advanced materials and novel therapeutic and diagnostic agents.
Introduction: The Naphthalene Scaffold in Drug Discovery and Materials Science
The naphthalene core, a simple bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen, the beta-blocker Propranolol, and the antifungal agent Terbinafine all feature the naphthalene moiety, highlighting its importance in drug design. The rigid, planar structure of the naphthalene system provides a well-defined framework for the spatial orientation of functional groups, facilitating precise interactions with biological targets.
Beyond its role in pharmaceuticals, the unique photophysical properties of naphthalene derivatives have made them invaluable as fluorescent probes for sensing and imaging.[1] Their high quantum yields and excellent photostability make them ideal candidates for developing robust diagnostic tools.[1] The introduction of reactive functional groups, such as aldehydes, onto the naphthalene core further expands its utility, enabling its incorporation into larger, more complex molecular architectures.
This compound (also referred to as 2,6-dihydroxy-1,5-naphthalenedicarboxaldehyde or 2,6-DHNA) is a prime example of a functionalized naphthalene derivative with significant potential. Its symmetrical design, featuring two hydroxyl and two aldehyde groups, makes it an exceptional building block for the synthesis of advanced polymeric materials, most notably Covalent Organic Frameworks (COFs).[2][3] These highly ordered, porous materials are at the forefront of research for a variety of applications, including drug delivery, due to their tunable porosity and high surface area.[4][5] This guide will provide an in-depth exploration of the molecular structure, synthesis, and applications of this versatile compound.
Molecular Structure and Physicochemical Properties
Chemical Identity and Structure
This compound is a solid, typically appearing as a yellow powder.[6] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| Synonyms | 1,5-Diformyl-2,6-dihydroxynaphthalene | [6] |
| CAS Number | 7235-47-4 | [7] |
| Molecular Formula | C₁₂H₈O₄ | [7] |
| Molecular Weight | 216.19 g/mol | [8] |
| Appearance | Yellow solid powder | [6] |
| Melting Point | 270 °C | [6] |
| Purity | Typically ≥98% | [7] |
| Storage | Inert atmosphere, 2-8°C |
The molecule's structure is characterized by a naphthalene core with hydroxyl (-OH) and aldehyde (-CHO) groups at the 2,6 and 1,5 positions, respectively. This substitution pattern results in a high degree of symmetry and planarity. The intramolecular hydrogen bonding between the hydroxyl protons and the adjacent aldehyde carbonyl oxygens is a key feature, influencing the molecule's conformation and reactivity.
Spectroscopic Profile
The definitive identification and purity assessment of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms. Based on available data for the compound in CDCl₃, the following characteristic chemical shifts (δ) are observed: δ 11.59, 10.76, 9.14, 7.36 ppm.[9] The downfield shifts are indicative of protons in electron-poor environments, such as those of the aldehyde and hydroxyl groups, as well as the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule. In DMSO-d₆, the following chemical shifts are reported: δ 193.21, 162.02, 132.84, 126.33, 121.80, 113.80 ppm.[9] The peak at 193.21 ppm is characteristic of the aldehyde carbonyl carbon.
Infrared (IR) Spectroscopy:
-
A strong, sharp carbonyl (C=O) stretching band from the aldehyde groups, typically in the region of 1650-1700 cm⁻¹.
-
O-H stretching vibrations from the hydroxyl groups, likely appearing as a broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretching and bending vibrations for the aromatic ring.
-
C=C stretching vibrations characteristic of the aromatic naphthalene core.
UV-Visible (UV-Vis) Spectroscopy:
The UV-Vis spectrum of naphthalene and its derivatives is characterized by strong absorptions in the ultraviolet region due to π-π* electronic transitions within the aromatic system.[10] The extended conjugation in this compound, along with the presence of auxochromic hydroxyl groups and chromophoric aldehyde groups, would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted naphthalene. This property is fundamental to its use in fluorescent probes.
Crystallographic Data
A search of the available scientific literature did not yield a publicly available single-crystal X-ray structure for this compound. The determination of its crystal structure would provide invaluable, definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking. This data would be highly beneficial for computational modeling and for understanding the formation of crystalline materials like COFs.
Synthesis and Purification
The synthesis of this compound is typically achieved through the formylation of its precursor, 2,6-dihydroxynaphthalene. The introduction of aldehyde groups onto an electron-rich aromatic ring, such as a phenol or naphthol, can be accomplished via several named reactions, including the Duff reaction and the Reimer-Tiemann reaction.[11]
The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium as the formylating agent.[11] The reaction proceeds via an electrophilic aromatic substitution mechanism where an iminium ion, generated from HMTA, is attacked by the electron-rich naphthol ring, preferentially at the ortho position to the hydroxyl groups.[11][12] Subsequent hydrolysis yields the desired aldehyde. The Reimer-Tiemann reaction, on the other hand, employs chloroform in a basic solution to generate a dichlorocarbene intermediate, which then acts as the electrophile.[13]
A detailed protocol for the synthesis of this compound (2,6-DHNA) has been reported as a modified procedure.[9]
Detailed Experimental Protocol: Synthesis of this compound[11]
This protocol is based on a modified literature method and provides a reliable route to the target compound.
Materials and Reagents:
-
2,6-naphthalenediol
-
Formamidine acetate
-
Acetic anhydride
-
Dioxane
-
Hydrochloric acid (1 M)
-
Hexanes
-
Dichloromethane
-
Standard laboratory glassware and purification equipment (rotary evaporator, column chromatography setup)
Step-by-Step Procedure:
-
Preparation of the Formylating Agent: In a round-bottom flask, add formamidine acetate (2.81 g, 27 mmol) to 80 mL of dioxane. Stir the suspension and gradually heat to 95 °C.
-
Activation: Once the temperature reaches 95 °C, add acetic anhydride (5.1 mL, 54 mmol) to the flask. Continue stirring until all the formamidine acetate has completely dissolved. This in-situ reaction generates the active electrophile for the formylation.
-
Formylation Reaction: To the solution of the activated formylating agent, add 2,6-naphthalenediol (540 mg, 3.375 mmol) and seal the flask. Allow the reaction to proceed for two days at this temperature.
-
Work-up and Hydrolysis: After two days, cool the reaction mixture to room temperature. Remove the dioxane under reduced pressure at 60 °C using a rotary evaporator. To the residue, add 80 mL of water and stir for 4 hours at 60 °C. Subsequently, add 80 mL of 1 M hydrochloric acid solution and continue stirring for 18 hours. This hydrolysis step is crucial for converting the reaction intermediate into the final aldehyde product.
-
Isolation of Crude Product: Collect the resulting precipitate by filtration and wash it with hexanes.
-
Purification: Purify the crude powder by column chromatography using a mixture of dichloromethane and hexanes (50:50) as the eluent.
-
Final Product: After chromatography, a pure yellow powder of this compound is obtained (yield: 74%).
Rationale Behind Experimental Choices
-
Choice of Formylating Agent: The use of formamidine acetate and acetic anhydride provides a convenient and effective in-situ method for generating the electrophilic species required for the formylation of the electron-rich naphthalene diol.
-
Solvent: Dioxane is a suitable high-boiling point, aprotic solvent that can dissolve the reactants and facilitate the reaction at the required temperature.
-
Reaction Time and Temperature: The prolonged reaction time (two days) at an elevated temperature (95 °C) is necessary to ensure the completion of the double formylation on the naphthalene ring.
-
Hydrolysis: The acidic hydrolysis step is essential to break down the intermediate species formed during the reaction and generate the final aldehyde functional groups.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or side products, ensuring high purity of the final compound.
Applications in Research and Drug Development
The unique molecular architecture of this compound, with its four strategically placed reactive groups on a rigid scaffold, makes it a highly valuable component in the development of advanced materials and functional molecules.
A Key Linker for Covalent Organic Frameworks (COFs) in Drug Delivery
The most prominent application of this molecule is as a monomer for the synthesis of Covalent Organic Frameworks (COFs).[2][3] COFs are a class of crystalline porous polymers with highly ordered structures and tunable porosity.[4][5] The aldehyde groups of this compound can readily undergo condensation reactions with amine-containing linkers to form stable imine bonds, resulting in the formation of a robust, porous framework.
Advantages for Drug Delivery:
-
Biocompatibility: The dihydroxy groups contribute to the hydrophilic nature of the resulting COFs, which can enhance their biocompatibility and dispersibility in aqueous environments, a critical factor for intravenous drug delivery.[2]
-
High Drug Loading Capacity: The inherent porosity and high surface area of COFs derived from this linker allow for the efficient encapsulation of therapeutic agents.[2]
-
Tunable Porosity: The size of the pores within the COF can be rationally designed by choosing appropriate co-monomers, allowing for the controlled loading and release of drugs of different sizes.
-
Structural Stability: The strong covalent bonds forming the framework provide excellent chemical and thermal stability, ensuring the integrity of the drug delivery vehicle under physiological conditions.[2]
-
Further Functionalization: The reactive aldehyde groups can also serve as handles for the post-synthetic modification of the COF, enabling the attachment of targeting ligands or other functional molecules for precision medicine applications.[2]
Caption: Synthesis of a COF for drug delivery using this compound.
Potential as a Scaffold for Fluorescent Probes
Naphthalene dicarbaldehyde derivatives are known to be effective fluorogenic reagents.[11][13] They can react with primary amines, such as those found in biomolecules like amino acids and neurotransmitters, to form highly fluorescent isoindole derivatives. This reaction forms the basis for sensitive detection methods in bioanalysis. For instance, naphthalene-2,3-dicarboxaldehyde has been successfully used to develop fluorescent probes for glutathione, with applications in monitoring oxidative stress in living cells and in patients with conditions like sepsis.[11][14]
Given its structural similarities, this compound holds promise as a scaffold for the design of novel fluorescent probes. The two aldehyde groups offer the potential for creating cross-linked or dimeric fluorescent products upon reaction with specific analytes, which could lead to unique sensing mechanisms and improved selectivity. The hydroxyl groups can modulate the photophysical properties of the naphthalene core and can also be used as sites for further chemical modification to tune the probe's solubility, targeting ability, and sensing characteristics.
Conclusion and Future Outlook
This compound is a molecule of significant academic and commercial interest, primarily driven by its role as a superior building block for the construction of Covalent Organic Frameworks. Its well-defined, symmetrical structure and versatile reactivity make it an ideal candidate for creating highly ordered, porous materials with tailored properties for applications in drug delivery and beyond. The detailed synthetic protocol and spectroscopic data provided in this guide offer a solid foundation for researchers working with this compound.
Looking ahead, several avenues of research warrant further exploration. The development of new COFs based on this linker with varied functionalities could lead to more sophisticated drug delivery systems capable of targeted delivery and stimuli-responsive release. Furthermore, a systematic investigation into the potential of this compound and its derivatives as fluorescent probes for biologically relevant analytes could open up new possibilities in diagnostics and bioimaging. The determination of its single-crystal X-ray structure remains a key objective that would greatly enhance our understanding of its solid-state properties and its role in the templating of crystalline materials. As the fields of materials science and medicinal chemistry continue to converge, the importance of versatile molecular building blocks like this compound is set to grow.
References
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CD Bioparticles. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
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Kim, H. M., et al. (2018). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Theranostics, 8(5), 1411–1420. [Link]
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ResearchGate. (2018). (PDF) Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. [Link]
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The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved January 21, 2026, from [Link]
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Pal, T., Ghosh, T. K., & Palt, A. (n.d.). Naphthalene derivatives as fluorescent probe. Indian Journal of Chemistry. [Link]
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Lee, G. J., et al. (2002). Comparative study of naphthalene-2,3-dicarboxaldehyde and o-phthalaldehyde fluorogenic reagents for chromatographic detection of sphingoid bases. Journal of Chromatography A, 979(1-2), 165-173. [Link]
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MDPI. (2020). Covalent Organic Frameworks: From Materials Design to Biomedical Application. Molecules, 25(24), 5949. [Link]
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ResearchGate. (2012). (PDF) A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. [Link]
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Jiangnan University. (n.d.). Covalent organic frameworks confining ultra-dense hydrated hydrogen-bond networks for efficient intrinsic proton conduction. [Link]
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Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 2,6-Dihydroxynaphthalene. Retrieved January 21, 2026, from [Link]
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solubility of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde
An In-Depth Technical Guide to the Solubility of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key building block in the synthesis of advanced materials. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to explore the underlying chemical principles that govern the solubility of this molecule and presents robust methodologies for its empirical determination.
Introduction: The Molecular Context and Scientific Imperative
This compound (DHND) is a polyfunctional aromatic compound of significant interest in materials science and medicinal chemistry. Its rigid naphthalene core, flanked by reactive aldehyde and hydrophilic hydroxyl groups, makes it a prime candidate for constructing Covalent Organic Frameworks (COFs). These COFs exhibit high surface areas and tunable porosity, positioning them as promising platforms for drug delivery systems.[1]
Understanding the solubility of DHND is not merely an academic exercise; it is a critical prerequisite for its practical application. Solubility dictates the choice of solvent for synthesis and purification, influences reaction kinetics, and is paramount for the formulation and biocompatibility of DHND-based materials intended for therapeutic use.[1] This guide provides a foundational understanding of its solubility profile, grounded in molecular structure, and outlines detailed protocols for its quantitative assessment.
Molecular Structure Analysis and Theoretical Solubility Profile
The solubility of a compound is a direct consequence of its molecular structure. The structure of this compound is a composite of competing functionalities, each contributing to its overall physicochemical properties.
-
The Naphthalene Core: The fused aromatic ring system is inherently nonpolar and hydrophobic. This large hydrocarbon backbone is the primary contributor to the molecule's poor solubility in water.
-
Hydroxyl Groups (-OH): The two phenolic hydroxyl groups are polar and capable of acting as both hydrogen bond donors and acceptors. This feature suggests potential solubility in polar protic solvents like alcohols. The acidic nature of these protons also implies that the molecule's solubility will be highly dependent on pH.
-
Aldehyde Groups (-CHO): The two aldehyde groups are polar and contain a carbonyl oxygen that can act as a hydrogen bond acceptor. This enhances the molecule's affinity for polar solvents.
Predicted Solubility: Based on this structural analysis, we can predict a nuanced solubility profile. The parent compound, 2,6-Dihydroxynaphthalene, is known to be soluble in methanol and slightly soluble in water and DMSO. The addition of two polar aldehyde groups to this backbone should enhance its affinity for polar organic solvents.
Therefore, DHND is expected to be:
-
Highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the entire molecule.
-
Moderately soluble in polar protic solvents like methanol and ethanol, where hydrogen bonding interactions are favorable.
-
Slightly to poorly soluble in water due to the dominant hydrophobic nature of the naphthalene core.[2]
-
Insoluble in nonpolar solvents such as hexanes and toluene.
The interplay of these functional groups is visualized in the logical diagram below.
Caption: Logical relationship between DHND's structure and its predicted solubility.
Experimental Determination of Solubility
Theoretical predictions must be validated through empirical testing. The following section details robust, step-by-step protocols for both qualitative and quantitative solubility assessment.
Part A: Qualitative Solubility Analysis
This initial screening provides a rapid assessment of solubility in a range of common laboratory solvents. The methodology is adapted from standard procedures for organic compound identification.[3][4]
Protocol: Qualitative Solubility Test
-
Preparation: Aliquot approximately 10 mg of solid this compound into a series of clean, dry test tubes.
-
Solvent Addition: To each tube, add 1 mL of a single test solvent. Use a range of solvents representing different polarity classes (see table below).
-
Mixing: Vigorously agitate each tube using a vortex mixer for 60 seconds.
-
Observation: Allow the tubes to stand for 5 minutes and observe. Classify the solubility based on visual inspection:
-
Soluble: No solid particles are visible.
-
Slightly Soluble: The majority of the solid has dissolved, but some particles remain.
-
Insoluble: The solid appears largely unchanged.
-
-
pH Testing: For the tube containing water, test the resulting solution with pH paper to check for any acidic properties.[3]
Table 1: Solvent Selection for Qualitative Analysis
| Solvent Class | Example Solvents | Expected Outcome for DHND |
|---|---|---|
| Nonpolar | Hexane, Toluene | Insoluble |
| Moderately Polar | Dichloromethane, Ethyl Acetate | Slightly Soluble / Insoluble |
| Polar Aprotic | Acetone, DMSO, DMF | Soluble |
| Polar Protic | Methanol, Ethanol, Water | Soluble / Slightly Soluble |
| Aqueous Acid | 5% HCl | Insoluble |
| Aqueous Base | 5% NaHCO₃, 5% NaOH | Soluble (due to deprotonation) |
The workflow for this qualitative analysis is outlined in the diagram below.
Caption: Experimental workflow for qualitative solubility determination.
Part B: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. The concentration of the dissolved analyte is then measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), which is well-suited for aromatic aldehydes.[5]
Protocol: Quantitative Solubility Measurement
-
Sample Preparation: Add an excess amount of DHND to a known volume of the desired solvent (e.g., 20 mg in 5 mL of methanol) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Carefully withdraw a sample of the supernatant using a syringe, and immediately filter it through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove all undissolved micro-particles.
-
Dilution: Accurately dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Replication: Perform the entire experiment in triplicate to ensure the reliability and reproducibility of the results.
Part C: pH-Dependent Solubility
The phenolic hydroxyl groups of DHND are weakly acidic. In basic solutions, these groups will deprotonate to form phenoxide anions, which are significantly more water-soluble. This principle is fundamental to many purification and formulation strategies.[3]
Caption: pH-dependent equilibrium of DHND in aqueous base.
Protocol: pH-Solubility Profile
-
Buffer Preparation: Prepare a series of aqueous buffer solutions covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).
-
Solubility Determination: Perform the quantitative shake-flask method described in Part B for each prepared buffer solution.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) as a function of pH. This profile is critical for predicting the compound's behavior in biological systems and for developing purification protocols like acid-base extractions.
Summary and Applications in Drug Development
The is a multifaceted property governed by its unique combination of hydrophobic and hydrophilic functional groups.
Table 2: Summary of Solubility Characteristics
| Property | Influencing Factor | Implication |
|---|---|---|
| Aqueous Solubility | Large hydrophobic naphthalene core | Very low at neutral pH. |
| Organic Solubility | Polar hydroxyl and aldehyde groups | Good in polar aprotic solvents (DMSO, DMF). |
| pH Dependence | Acidic phenolic -OH groups | Dramatically increased solubility in basic (pH > 8) aqueous solutions. |
| Temperature | General thermodynamics | Solubility is expected to increase with temperature. |
For drug development professionals, these characteristics are of paramount importance. The ability to form COFs for drug delivery hinges on DHND's solubility in suitable reaction solvents.[1] Furthermore, the hydrophilic nature of the dihydroxy groups can be leveraged to improve the biocompatibility and dispersibility of the final COF material in aqueous environments, a crucial factor for intravenous drug administration.[1] The pH-dependent solubility allows for purification strategies that can selectively precipitate the compound by adjusting the pH of the solution.
Conclusion
While specific quantitative solubility data for this compound is not broadly published, a thorough analysis of its molecular structure allows for a robust theoretical prediction of its solubility profile. This guide provides the necessary framework and detailed experimental protocols for researchers to empirically determine these values. A systematic approach, combining qualitative screening with quantitative measurement across a range of solvents and pH values, will yield the critical data needed to advance the synthesis, purification, and application of this versatile molecule in materials science and drug development.
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A Theoretical and Computational Guide to 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (DHND): From Molecular Properties to Advanced Material Design
Executive Summary: 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (DHND) is a highly functionalized aromatic building block poised to play a significant role in the development of advanced materials. Its rigid naphthalene core, coupled with strategically positioned hydroxyl and aldehyde groups, makes it an exceptional candidate for constructing crystalline porous materials like Covalent Organic Frameworks (COFs). These materials show immense promise in fields ranging from drug delivery and gas separation to catalysis. This guide provides a comprehensive theoretical framework for understanding DHND at a molecular level. We delineate the quantum chemical principles and computational protocols necessary to predict its structural, electronic, and reactive properties, thereby enabling a rational, model-guided approach to designing novel DHND-based functional materials.
Introduction: The Convergence of Structure and Function
The field of materials science is increasingly driven by the precise, atomic-level design of molecular components to achieve targeted macroscopic properties. Within this paradigm, naphthalene derivatives serve as robust and versatile scaffolds. The inherent planarity and aromaticity of the naphthalene system provide thermal stability and predictable geometric arrangements.
This compound (DHND): A Premier Linker for Covalent Organic Frameworks
DHND (Figure 1) is a standout example of a rationally designed organic linker. Its C12H8O4 stoichiometry is arranged to present a unique combination of reactive sites:
-
Two Hydroxyl (-OH) Groups: These groups can engage in hydrogen bonding, influence solubility, and act as nucleophilic sites or proton donors.
-
Two Aldehyde (-CHO) Groups: These are key functional groups for forming strong covalent bonds, particularly imine or enamine linkages, which are fundamental to the assembly of COFs.[1]
-
Symmetry and Rigidity: The symmetric positioning of these groups on the rigid naphthalene backbone facilitates the formation of highly ordered, crystalline porous structures.
This structural versatility is particularly advantageous for creating COFs intended for biomedical applications, such as drug delivery systems, where stability and biocompatibility are paramount.[2]
The Imperative for Theoretical Modeling
While experimental synthesis is the ultimate test of material viability, a purely empirical approach is inefficient and costly. Theoretical and computational studies offer a powerful alternative, allowing for an in-silico exploration of a molecule's potential before a single reagent is measured. By applying quantum mechanical principles, we can:
-
Predict the most stable three-dimensional structure.
-
Understand the molecule's electronic landscape, identifying reactive sites.
-
Simulate spectroscopic signatures (IR, NMR, UV-Vis) to aid in experimental characterization.
-
Model how the molecule will interact with other entities, such as guest molecules or biological targets.
This guide establishes the theoretical protocols to fully characterize DHND, providing a roadmap for researchers and drug development professionals to harness its full potential.
Foundational Properties and Synthesis Strategy
A thorough understanding begins with the molecule's basic characteristics and a viable pathway to its creation.
Chemical and Physical Identity
The fundamental properties of DHND are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 7235-47-4 | [4][5] |
| Molecular Formula | C₁₂H₈O₄ | [3][4] |
| Molecular Weight | 216.19 g/mol | [3] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥98% | [3][4] |
| InChI Key | FYLYHNXYIWQPDE-UHFFFAOYSA-N | [4] |
Proposed Synthesis Pathway
The direct, documented synthesis of DHND is not widely available in peer-reviewed literature. However, a logical and efficient pathway can be proposed based on established organometallic and formylation reactions. The process begins with the well-characterized precursor, 2,6-dihydroxynaphthalene.
Step 1: Synthesis of 2,6-Dihydroxynaphthalene. This precursor can be synthesized from dipotassium 2,6-naphthalenedisulfonate via hydrolysis with a strong base like potassium hydroxide at high temperatures.[6] Alternative methods starting from 2,6-dialkylnaphthalenes or 6-bromo-2-naphthol have also been reported.[7][8]
Step 2: Directed Ortho-Lithiation and Formylation. A powerful strategy for introducing the aldehyde groups at the 1 and 5 positions is through directed ortho-metalation. The hydroxyl groups can direct a strong base, such as n-butyllithium, to deprotonate the adjacent carbon atoms. The resulting dilithio-intermediate can then be quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield the target dicarbaldehyde. Protecting the acidic hydroxyl protons (e.g., as methoxymethyl ethers) prior to lithiation is a critical substep to prevent side reactions.
The proposed workflow is visualized in the diagram below.
Caption: Diagram 1: Proposed Synthesis Workflow for DHND.
In-Depth Theoretical Analysis: A Dual Approach
To build a comprehensive molecular profile of DHND, we propose a two-pronged computational strategy:
-
Density Functional Theory (DFT): To elucidate the intrinsic electronic structure, geometry, and reactivity of the isolated DHND molecule.
-
Molecular Docking: To simulate the non-covalent interactions of DHND-based structures with guest molecules, which is critical for applications like drug delivery.
Part 1: Quantum Mechanical Characterization with DFT
Density Functional Theory is a robust computational method that calculates the electronic structure of a molecule to determine its properties.[9] For an organic linker like DHND, DFT is indispensable for predicting its behavior in polymerization and host-guest interactions.
This protocol outlines a standard yet powerful workflow for analyzing DHND using a common DFT package like Gaussian.
Step 1: Structure Preparation
-
Construct the 2D structure of DHND in a molecular editor.
-
Generate an initial 3D conformation using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Step 2: Geometry Optimization
-
Objective: To find the lowest energy (most stable) conformation of the molecule.
-
Methodology: Employ the B3LYP hybrid functional, which provides a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: Use a Pople-style basis set, such as 6-311G(d,p), which includes polarization functions to accurately describe the bonding environment.[10]
-
Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.
Step 3: Frequency Calculation
-
Objective: To confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the vibrational (IR) spectrum.
-
Methodology: Perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)) as the optimization.
Step 4: Electronic Property Calculation
-
Objective: To analyze the electronic landscape of the molecule.
-
Methodology: Using the optimized geometry, perform a single-point energy calculation to derive:
-
Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals, whose energy gap is a key indicator of chemical reactivity and electronic transitions.[11]
-
Molecular Electrostatic Potential (MEP): A color-mapped surface that reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Caption: Diagram 2: Standard DFT Calculation Workflow.
-
Optimized Geometry: DFT will provide precise bond lengths and angles. For DHND, particular attention should be paid to the planarity of the naphthalene ring and the orientation of the hydroxyl and aldehyde groups, which influences crystal packing.
-
Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is expected to be localized over the electron-rich naphthalene ring system, while the LUMO will likely have significant contributions from the electron-withdrawing aldehyde groups. The energy gap (ΔE = ELUMO – EHOMO) is crucial for predicting the molecule's stability and the wavelength of its lowest-energy electronic transition (relevant to UV-Vis spectroscopy). A smaller gap suggests higher reactivity.
Caption: Diagram 4: Molecular Docking Workflow.
Conclusion and Future Outlook
This compound is a molecule of significant theoretical and practical interest. This guide has established a robust computational framework for its comprehensive characterization. By leveraging Density Functional Theory, we can predict its fundamental geometric and electronic properties, providing invaluable insights to guide synthetic chemists and material scientists. Furthermore, molecular docking simulations offer a pathway to rationally design DHND-based COFs for specific host-guest applications, most notably in the field of targeted drug delivery.
The in-silico protocols detailed herein represent a crucial first step, enabling the rapid screening of properties and functions before committing to extensive laboratory work. The convergence of these theoretical predictions with future experimental validation will undoubtedly accelerate the translation of DHND from a promising molecule into a cornerstone of next-generation advanced materials.
References
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Computational Selection of High-Performing Covalent Organic Frameworks for Adsorption and Membrane-Based CO2/H2 Separation. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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This compound - CD Bioparticles. (n.d.). CD Bioparticles. Retrieved January 21, 2026, from [Link]
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Topological information entropy and spectral energy analysis in aminal-linked covalent organic frameworks. (2025). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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2,6-Dihydroxynaphthalene | C10H8O2 | CID 93552 - PubChem. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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An In-Depth Technical Guide to 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde: Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde, often abbreviated as DHND, is a highly functionalized aromatic compound that has garnered significant interest in materials science and medicinal chemistry. Its rigid naphthalene core, coupled with the reactive hydroxyl and aldehyde functional groups, makes it a versatile building block for the synthesis of a wide array of novel materials and molecules. This guide provides a comprehensive overview of the synthesis of DHND and its key applications, with a focus on the underlying chemical principles and detailed experimental protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in research and development.
| Property | Value | Reference |
| CAS Number | 7235-47-4 | [1] |
| Molecular Formula | C₁₂H₈O₄ | [1] |
| Molecular Weight | 216.19 g/mol | [1] |
| Appearance | Yellow solid powder | [1] |
| Melting Point | 270 °C | [1] |
| Purity | Typically ≥98% | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the readily available precursor, 2,6-naphthalenedisulfonic acid. The following sections provide a detailed, step-by-step methodology for the synthesis of DHND.
Part 1: Synthesis of the Precursor, 2,6-Dihydroxynaphthalene
The initial step involves the conversion of 2,6-naphthalenedisulfonic acid to 2,6-dihydroxynaphthalene. This is achieved through an alkali fusion reaction.
Reaction Scheme:
Caption: Synthesis of 2,6-Dihydroxynaphthalene.
Detailed Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, add 364 g of dipotassium 2,6-naphthalenedisulfonate to 560 g of a 50% aqueous solution of potassium hydroxide.[2]
-
Solvent Addition: To this mixture, add 2500 g of a hydrogenated triphenyl mixture and stir.[2]
-
Dehydration and Reaction: Heat the mixture to 310 °C under a nitrogen stream with continuous stirring to facilitate dehydration. Maintain the reaction at 310 °C for 3 hours.[2]
-
Work-up: After cooling, add 2 liters of water to the reaction mixture to separate the hydrogenated triphenyl layer.[2]
-
Purification: Decolorize the aqueous layer with activated carbon and then precipitate the product by adding dilute sulfuric acid.[2]
-
Isolation: Filter the precipitate to obtain 2,6-dihydroxynaphthalene. The expected yield is approximately 92.6%.[2]
Causality Behind Experimental Choices:
-
High Temperature and Strong Base: The use of potassium hydroxide at a high temperature is essential to facilitate the nucleophilic aromatic substitution of the sulfonate groups with hydroxyl groups.
-
Inert Atmosphere: A nitrogen stream is used to prevent the oxidation of the diol product at high temperatures.
-
Hydrogenated Triphenyl Mixture: This high-boiling, inert solvent is used to achieve the required reaction temperature and to ensure homogenous mixing of the reactants.
Part 2: Formylation of 2,6-Dihydroxynaphthalene to Yield this compound
The second part of the synthesis involves the formylation of the 2,6-dihydroxynaphthalene precursor. This reaction introduces aldehyde groups at the 1 and 5 positions of the naphthalene ring.
Reaction Scheme:
Caption: Formylation of 2,6-Dihydroxynaphthalene.
Detailed Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask, add 2.81 g (27 mmol) of formamidine acetate to 80 ml of dioxane and stir while gradually increasing the temperature to 95 °C.
-
Addition of Acetic Anhydride: Add 5.1 mL (54 mmol) of acetic anhydride and continue stirring until the formamidine acetate is completely dissolved.
-
Addition of Dihydroxynaphthalene: Add 540 mg (3.375 mmol) of 2,6-naphthalenediol to the reaction mixture and seal the flask.
-
Reaction: Allow the reaction to proceed for two days at 95 °C.
-
Work-up: After cooling to room temperature, evaporate the solvent under reduced pressure at 60 °C. Add 80 mL of water and stir for 4 hours at 60 °C. Then, add 80 mL of a 1 M hydrochloric acid solution and continue stirring for 18 hours.
-
Purification: Collect the final precipitate by filtration and wash with hexanes. Purify the crude powder by column chromatography using a 1:1 mixture of dichloromethane and hexanes as the eluent to obtain a pure yellow powder. The expected yield is approximately 74%.
Causality Behind Experimental Choices:
-
Formylating Agent: The combination of formamidine acetate and acetic anhydride in situ generates a formylating agent that is effective for the electrophilic substitution on the electron-rich dihydroxynaphthalene ring.
-
Acidic Work-up: The addition of hydrochloric acid is necessary to hydrolyze any intermediate species and to ensure the final product is in its desired aldehydic form.
Applications of this compound
The unique structural features of DHND make it a valuable building block in several areas of chemical research.
Covalent Organic Frameworks (COFs)
DHND is a key monomer in the synthesis of Covalent Organic Frameworks (COFs), which are highly ordered, porous crystalline polymers. The aldehyde groups of DHND readily undergo condensation reactions with amine linkers to form robust imine-linked frameworks.[3]
Workflow for COF Synthesis:
Caption: General workflow for COF synthesis using DHND.
Detailed Experimental Protocol for COF Synthesis (Example):
A specific example of a COF synthesis involves the reaction of DHND with p-phenylenediamine.
-
Reactant Preparation: In a Pyrex tube, add this compound (0.1 mmol) and p-phenylenediamine (0.1 mmol).
-
Solvent Addition: Add a mixture of mesitylene (0.5 mL) and dioxane (0.5 mL).
-
Catalyst Addition: Add 0.1 mL of 6 M acetic acid as a catalyst.
-
Reaction: Sonicate the mixture for 10 minutes to ensure homogeneity. Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and seal it. Heat the sealed tube at 120 °C for 3 days.
-
Isolation and Purification: After cooling, collect the solid product by filtration and wash thoroughly with anhydrous acetone and tetrahydrofuran. Dry the product under vacuum at 150 °C for 12 hours to obtain the COF as a powder.
Characterization Data for a Typical DHND-based COF:
| Parameter | Typical Value |
| BET Surface Area | 500 - 1500 m²/g |
| Pore Volume | 0.3 - 0.8 cm³/g |
| Thermal Stability (TGA) | > 400 °C |
The high surface area and porosity of these COFs make them promising candidates for applications in gas storage, separation, and catalysis.[4]
Medicinal Chemistry: Precursors for Schiff Bases with Anticancer Activity
Schiff bases, formed by the condensation of aldehydes or ketones with primary amines, are a class of compounds known for their diverse biological activities, including anticancer properties.[5] The dicarbaldehyde functionality of DHND allows for the synthesis of bis-Schiff bases, which can exhibit enhanced biological activity.
General Synthesis of Schiff Bases from DHND:
Caption: General synthesis of Schiff bases from DHND.
Detailed Experimental Protocol for Schiff Base Synthesis and Anticancer Evaluation:
-
Synthesis: Dissolve this compound (1 mmol) in ethanol. Add a stoichiometric amount of the desired primary amine (2 mmol). Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
Anticancer Activity Screening (MTT Assay):
-
Culture cancer cell lines (e.g., HeLa, MCF-7) in appropriate media.
-
Seed the cells in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized Schiff base for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2]
-
Rationale for Anticancer Activity: The imine group (-C=N-) in Schiff bases is crucial for their biological activity. These compounds can interact with biological macromolecules like DNA and proteins, leading to the induction of apoptosis (programmed cell death) in cancer cells.[2]
Fluorescent Probes
The naphthalene moiety in DHND is inherently fluorescent. By chemically modifying the aldehyde groups, it is possible to design fluorescent probes for the detection of various analytes, such as metal ions.[6] The sensing mechanism often involves a change in the fluorescence intensity or wavelength upon binding of the analyte to the probe.
General Principle of a DHND-based Fluorescent Sensor:
Caption: Principle of a "turn-on" fluorescent sensor.
Detailed Experimental Protocol for a Fluorescent Probe Synthesis (Hypothetical Example):
-
Synthesis of the Probe: React this compound (1 mmol) with a suitable amine containing a metal-chelating group (e.g., 2-aminoethanol, 2 mmol) in ethanol under reflux to form the corresponding bis-Schiff base.
-
Preparation of Stock Solutions: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO or acetonitrile). Prepare stock solutions of various metal ions in deionized water.
-
Fluorescence Titration: In a cuvette, place a solution of the probe and record its fluorescence spectrum. Incrementally add the metal ion solution and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the change in fluorescence intensity against the concentration of the metal ion to determine the sensitivity and limit of detection (LOD) of the probe.
Key Performance Metrics for Fluorescent Probes:
| Metric | Description |
| Selectivity | The ability of the probe to detect a specific analyte in the presence of other potentially interfering species. |
| Sensitivity | The magnitude of the fluorescence change upon binding to the analyte. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
| Response Time | The time required for the probe to reach a stable fluorescence signal after the addition of the analyte. |
Conclusion
This compound is a valuable and versatile building block with significant potential in materials science and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its unique chemical reactivity, makes it an attractive platform for the development of advanced materials such as COFs and functional molecules like Schiff bases and fluorescent probes. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and innovation in these exciting fields.
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Methodological & Application
Application Note: Synthesis and Utility of Naphthalene-Based Covalent Organic Frameworks Using 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde for Advanced Applications
Introduction: The Architectural Precision of Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with structures constructed from organic building blocks linked by strong covalent bonds.[1][2] Their pre-designable and highly ordered porous architectures, combined with low density, exceptional thermal stability, and high surface areas, make them exemplary candidates for a multitude of applications, including gas storage, catalysis, and sensing.[3][4] In the pharmaceutical and biomedical arenas, COFs are gaining significant traction as versatile platforms for drug delivery, biosensing, and bioimaging, owing to their biocompatibility, tunable pore sizes, and the potential for surface functionalization.[2][5][6][7]
This guide focuses on the synthesis of COFs using a particularly versatile building block: 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (DHND) . The unique molecular geometry of DHND, featuring a rigid naphthalene core functionalized with two hydroxyl (-OH) and two aldehyde (-CHO) groups, allows for the construction of robust and highly functional frameworks.[8][9] The naphthalene moiety contributes to the framework's stability and can impart useful photophysical properties, while the aldehyde groups are primed for dynamic covalent bond formation, most commonly through imine condensation with amine linkers.[9][10] This document provides a comprehensive overview, from the synthesis of the DHND monomer to the detailed protocol for COF formation and its subsequent characterization.
The Cornerstone Monomer: Synthesis of this compound (DHND)
The quality of the resulting COF is directly contingent on the purity of its constituent monomers. Therefore, a reliable synthesis of DHND is a critical first step. The following protocol is adapted from established methods for the formylation of activated aromatic compounds.[11]
Causality of Reagent Choice:
-
2,6-Naphthalenediol: The starting aromatic core, providing the naphthalene backbone.
-
Formamidine Acetate & Acetic Anhydride: These reagents react in situ to form a Vilsmeier-Haack-type reagent, which is the electrophilic species responsible for formylating the electron-rich naphthalene ring.
-
Dioxane: A suitable high-boiling point solvent for the reaction.
-
Hydrochloric Acid: Used for the hydrolysis of the intermediate to yield the final dicarbaldehyde product.
Protocol 2.1: Synthesis of DHND Monomer
Materials:
-
2,6-Naphthalenediol (1 equivalent)
-
Formamidine acetate (8 equivalents)
-
Acetic anhydride (16 equivalents)
-
Dioxane
-
1 M Hydrochloric Acid (HCl)
-
Deionized water
-
Hexanes
-
Dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard filtration apparatus
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Reagent Preparation: In a round-bottom flask, add formamidine acetate (8 eq.) to dioxane. Begin stirring and gradually heat the mixture to 95 °C.[11]
-
Formylation Reagent Generation: Once the temperature is stable, slowly add acetic anhydride (16 eq.) to the flask. Continue stirring until all the formamidine acetate has dissolved.[11]
-
Reaction Initiation: Add 2,6-naphthalenediol (1 eq.) to the reaction mixture. Seal the flask and maintain the temperature at 95 °C for 48 hours.[11]
-
Work-up and Hydrolysis: After cooling to room temperature, remove the solvent under reduced pressure. To the residue, add deionized water and stir at 60 °C for 4 hours. Subsequently, add 1 M HCl and continue stirring for an additional 18 hours to ensure complete hydrolysis.[11]
-
Isolation and Purification: Collect the resulting precipitate by filtration and wash thoroughly with hexanes. The crude product should be a yellow powder. Further purify this powder using column chromatography with a dichloromethane:hexanes (50:50) eluent system to obtain the pure, bright yellow DHND monomer.[11]
-
Verification: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₈O₄ | [8] |
| Molecular Weight | 216.19 g/mol | [8] |
| CAS Number | 7235-47-4 | [9] |
| Typical Yield | ~70-75% | [11] |
The Art of Crystallization: Principles of Imine-Linked COF Synthesis
The formation of a crystalline COF, rather than an amorphous polymer, relies on the principle of dynamic covalent chemistry .[12][13] The key is the reversibility of the bond formation reaction, which allows for "error-checking" and self-correction during the growth of the framework, ultimately leading to a thermodynamically stable, ordered structure.
The most common reaction for this purpose is the Schiff base condensation between an aldehyde (from DHND) and an amine linker to form an imine bond.
Mechanism: Imine Condensation
The reaction is typically acid-catalyzed. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. A subsequent dehydration step yields the stable imine linkage. The reversibility of this process is crucial; it allows mismatched or strained connections to break and reform, guiding the system towards a crystalline state.[12][13]
Caption: Reversible imine formation mechanism enabling COF crystallization.
Master Protocol: Solvothermal Synthesis of a DHND-Based COF
This section details a representative protocol for synthesizing a two-dimensional (2D) COF by reacting DHND with a C₃-symmetric amine linker, 2,4,6-tris(4-aminophenyl)-pyridine (TAPP) .[14] Solvothermal synthesis, where the reaction is conducted in a sealed vessel at elevated temperatures, is a standard method that provides the necessary energy to overcome activation barriers and promotes the dynamic error-correction process.
Protocol 4.1: Synthesis of DHND-TAPP-COF
Materials & Reagents:
-
This compound (DHND)
-
2,4,6-tris(4-aminophenyl)-pyridine (TAPP)
-
Mesitylene
-
1,4-Dioxane
-
6 M Aqueous Acetic Acid
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetone
-
Pyrex tube with a sealable cap
-
Oven or heating block
-
Centrifuge
Experimental Workflow:
Caption: General workflow for the solvothermal synthesis of COFs.
Procedure:
-
Monomer Preparation: In a Pyrex tube, place DHND (e.g., 0.15 mmol) and TAPP (e.g., 0.10 mmol) for a 3:2 molar ratio.
-
Solvent Addition: Add a solvent mixture of mesitylene and 1,4-dioxane (e.g., 1:1 v/v, 1.0 mL total). To this, add aqueous acetic acid (6 M, 0.1 mL), which acts as the catalyst.
-
Homogenization: Briefly sonicate the mixture to ensure the monomers are well-dispersed.
-
Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.
-
Reaction: Seal the Pyrex tube under vacuum. Place it in an oven and heat at 120 °C for 3 days. During this time, a colored precipitate should form.
-
Isolation: After cooling the tube to room temperature, open it and collect the solid product by centrifugation or filtration.
-
Purification/Washing: Wash the collected solid repeatedly with anhydrous THF and anhydrous acetone to remove any unreacted monomers and oligomers. This is a critical step to ensure high purity. Perform each wash by sonicating the solid in the solvent, centrifuging, and decanting the supernatant.
-
Activation: To clear the pores of residual solvent, perform a solvent exchange with a low-boiling-point solvent (like acetone) and then dry the material under high vacuum at an elevated temperature (e.g., 150 °C) for 12 hours. The final product is a free-flowing powder.
Validation and Characterization: Confirming the Framework
Rigorous characterization is essential to confirm the successful synthesis of a crystalline, porous COF.
| Technique | Purpose | Expected Result for DHND-TAPP-COF |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and long-range order of the material. | A pattern with distinct, sharp diffraction peaks at specific 2θ values, indicating a well-defined crystalline structure.[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the formation of the desired covalent bonds (imine linkage). | Disappearance of the C=O stretch from the aldehyde (~1680 cm⁻¹) and N-H stretch from the amine (~3300-3400 cm⁻¹), and the appearance of a new C=N stretch for the imine bond (~1620 cm⁻¹). |
| Nitrogen Adsorption-Desorption Analysis | To determine the surface area (Brunauer-Emmett-Teller, BET) and pore size/volume. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high BET surface area is expected.[15] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework. | High thermal stability, with minimal weight loss up to temperatures of 400-500 °C under an inert atmosphere.[16] |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | To visualize the morphology and particle size of the synthesized COF. | Can reveal the material's morphology, such as nanosheets, spheres, or irregular aggregates. |
Application in Focus: Drug Delivery
The inherent properties of DHND-based COFs make them highly promising for drug delivery applications.[3][8] Their high surface area and tunable porosity allow for the efficient loading of therapeutic agents.[7]
Mechanism of Drug Loading & Release:
-
Loading: Drug molecules can be loaded into the COF's pores through physical adsorption, driven by host-guest interactions such as π-π stacking (facilitated by the naphthalene units), hydrogen bonding, and hydrophobic interactions.[7]
-
Release: The release of the drug can be triggered by changes in the physiological environment (e.g., pH, temperature) or by external stimuli if the COF is appropriately functionalized. The robust covalent backbone ensures the framework remains intact during this process.[8]
Caption: Schematic of drug loading into and release from a COF.
Conclusion and Outlook
This compound is a powerful and versatile building block for constructing highly stable and functional covalent organic frameworks. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize and characterize these advanced materials. The unique combination of a rigid naphthalene core and reactive aldehyde groups allows for the creation of COFs with precise architectures and tunable properties. For professionals in drug development, these materials offer an exciting new frontier for creating sophisticated delivery systems that can enhance therapeutic efficacy and reduce side effects. The continued exploration of new linker combinations and post-synthetic modification strategies will undoubtedly expand the scope and impact of DHND-based COFs in the years to come.
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Application Notes and Protocols: 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde in Gas Storage
Introduction: The Architectural Advantage of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde for Porous Frameworks
In the rapidly advancing field of porous materials, the selection of molecular building blocks is paramount to the rational design of materials with tailored gas storage and separation properties. This compound (DHNDA) has emerged as a critical monomer in the synthesis of Covalent Organic Frameworks (COFs), a class of crystalline porous polymers with exceptional potential for applications in clean energy and environmental remediation.[1][2]
The utility of DHNDA stems from its unique molecular architecture. The naphthalene core provides rigidity and thermal stability to the resulting framework. Strategically positioned at the 1 and 5 positions are two aldehyde functional groups, which readily participate in condensation reactions with amine-based linkers to form robust imine bonds. Furthermore, the hydroxyl groups at the 2 and 6 positions can influence the electronic properties of the framework and potentially serve as sites for post-synthetic modification, allowing for the fine-tuning of the material's affinity for specific gas molecules.[2] This inherent combination of reactivity and structural integrity enables the construction of precisely defined, highly porous networks with large internal surface areas, making them ideal candidates for the storage of gases such as hydrogen (H₂) and carbon dioxide (CO₂).[1] The purity of DHNDA is a critical factor for successful COF synthesis, as impurities can disrupt the crystalline order and negatively impact the material's porosity.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of a specific Covalent Organic Framework, DHNDA-TAPP COF, for gas storage applications. Detailed protocols for its synthesis, activation, and characterization are provided, along with insights into the interpretation of its gas sorption performance.
Featured Application: Synthesis and Characterization of DHNDA-TAPP COF for Gas Storage
This section details the synthesis of a Covalent Organic Framework derived from this compound and 2,4,6-tris(4-aminophenyl)-pyridine (TAPP). The resulting material, hereafter referred to as DHNDA-TAPP COF, exhibits a porous structure with potential for gas storage applications.
Synthesis of DHNDA-TAPP COF: An Ambient Pressure Approach
While solvothermal methods are common for COF synthesis, an ambient pressure synthesis route offers advantages in terms of scalability and milder reaction conditions. This protocol is adapted from literature reports on ambient pressure COF synthesis.
Experimental Workflow for DHNDA-TAPP COF Synthesis
Figure 1. A schematic workflow for the synthesis of DHNDA-TAPP COF.
Protocol: Synthesis of DHNDA-TAPP COF
Materials:
-
This compound (DHNDA)
-
2,4,6-tris(4-aminophenyl)-pyridine (TAPP)
-
o-dichlorobenzene
-
Mesitylene
-
6 M Acetic Acid
-
Dichloromethane (DCM)
-
Acetone
-
Methanol
-
Tetrahydrofuran (THF)
Procedure:
-
In a suitable reaction vial, combine this compound and 2,4,6-tris(4-aminophenyl)-pyridine in a 3:2 molar ratio.
-
Add a solvent mixture of o-dichlorobenzene and mesitylene (e.g., in a 2:1 v/v ratio).
-
Add an appropriate volume of 6 M acetic acid to catalyze the imine condensation reaction.
-
Seal the reaction vial and heat the mixture at 120°C for 72 hours.
-
After cooling to room temperature, collect the resulting precipitate by filtration.
-
Wash the collected solid sequentially with dichloromethane, acetone, and methanol to remove unreacted monomers and oligomers.
-
Further purify the product by Soxhlet extraction with THF for 12 hours.
-
Dry the purified COF powder in a vacuum oven at 80°C for 10 hours to obtain the final product.
Activation of DHNDA-TAPP COF for Gas Sorption Analysis
Proper activation of the COF is crucial to ensure that the pores are free of guest molecules and accessible for gas adsorption. This process involves the removal of residual solvent and any trapped impurities from the porous network.
Protocol: Activation of DHNDA-TAPP COF
-
Place a sample of the dried DHNDA-TAPP COF powder in a sample tube suitable for a gas sorption analyzer.
-
Degas the sample under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 120-150°C) for a sufficient period (e.g., 12-24 hours) until a stable, low outgas rate is achieved.
-
After degassing, the sample should be kept under vacuum and transferred to the analysis port of the gas sorption analyzer without exposure to the atmosphere.
Characterization and Expected Performance
The successful synthesis and activation of DHNDA-TAPP COF should be confirmed through a suite of characterization techniques. The gas storage performance is then evaluated using gas sorption analysis.
Structural and Morphological Characterization
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the framework structure of the COF.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of imine linkages and the disappearance of aldehyde and amine starting material peaks.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the synthesized COF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
Gas Sorption Analysis
Gas sorption analysis is performed to determine the key parameters related to the gas storage capacity of the DHNDA-TAPP COF.
Logical Flow of Gas Sorption Analysis
Figure 2. A flowchart illustrating the process of gas sorption analysis.
Protocol: Gas Sorption Measurements
-
Nitrogen Sorption Isotherms (77 K):
-
Measure the adsorption and desorption of nitrogen gas at liquid nitrogen temperature (77 K) over a range of relative pressures (P/P₀).
-
Use the adsorption data in the relative pressure range of 0.05 to 0.3 to calculate the Brunauer-Emmett-Teller (BET) surface area.
-
Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).
-
Calculate the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT) or Barrett-Joyner-Halenda (BJH).
-
-
Carbon Dioxide (CO₂) Sorption Isotherms (273 K and 298 K):
-
Measure the CO₂ uptake at 273 K and 298 K up to a pressure of 1 bar.
-
The uptake capacity at 1 bar is a key performance metric for post-combustion CO₂ capture applications.
-
-
Hydrogen (H₂) Sorption Isotherms (77 K):
-
Measure the H₂ uptake at 77 K up to a pressure of 1 bar.
-
This provides an indication of the material's potential for hydrogen storage under cryogenic conditions.
-
Expected Performance Data (Illustrative)
The following table presents hypothetical, yet realistic, performance data for a well-synthesized and activated DHNDA-TAPP COF, based on typical values for similar porous organic frameworks.
| Parameter | Expected Value |
| BET Surface Area | 800 - 1500 m²/g |
| Total Pore Volume | 0.5 - 1.2 cm³/g |
| CO₂ Uptake (273 K, 1 bar) | 2.0 - 4.0 mmol/g |
| CO₂ Uptake (298 K, 1 bar) | 1.0 - 2.5 mmol/g |
| H₂ Uptake (77 K, 1 bar) | 1.0 - 1.8 wt% |
Troubleshooting and Key Considerations
-
Low Crystallinity: If the PXRD pattern shows broad peaks or an amorphous halo, consider optimizing the reaction conditions. This may include adjusting the solvent ratio, catalyst concentration, reaction time, or temperature. The purity of the DHNDA and TAPP monomers is also critical.
-
Low Porosity: Low BET surface area and pore volume after activation can indicate incomplete removal of solvent or pore collapse. Ensure the activation procedure is thorough. For frameworks with larger pores, a gentler activation method, such as supercritical CO₂ drying, may be necessary to prevent pore collapse.
-
Reproducibility: To ensure reproducible results, it is essential to use high-purity monomers and maintain consistent reaction and activation conditions.
Conclusion
This compound is a versatile and valuable building block for the construction of highly porous and robust Covalent Organic Frameworks. The DHNDA-TAPP COF, synthesized through a straightforward condensation reaction, demonstrates the potential of this monomer in creating materials for gas storage applications. By following the detailed protocols for synthesis, activation, and characterization outlined in these application notes, researchers can effectively explore the utility of DHNDA-based COFs in addressing challenges in clean energy and environmental sustainability. The ability to fine-tune the properties of these materials through the selection of building blocks and post-synthetic modifications opens up a vast design space for the next generation of advanced porous materials.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Optimizing COF Synthesis with High-Purity this compound. Retrieved from [Link]
-
CD Bioparticles. (n.d.). This compound. Retrieved from [Link]
Sources
Application Notes and Protocols for 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde in Heterogeneous Catalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block for Porous Catalysts
2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (DHND) is an aromatic dialdehyde that has emerged as a significant building block in the synthesis of advanced porous materials. Its rigid naphthalene core, coupled with the reactive hydroxyl and aldehyde functional groups, makes it an ideal candidate for constructing crystalline, porous polymers known as Covalent Organic Frameworks (COFs). These materials are characterized by their high surface area, tunable porosity, and exceptional chemical stability, positioning them as a promising platform for heterogeneous catalysis. The inherent modularity of COFs allows for the precise design of catalytic sites within the framework, opening avenues for a new generation of highly active and selective catalysts.
The dihydroxy and dicarbaldehyde functionalities of DHND are crucial for forming strong covalent bonds with various linkers, leading to robust and stable frameworks. The naphthalene unit contributes to the overall rigidity and thermal stability of the resulting COF. While the primary application of DHND-based COFs has been explored in areas like drug delivery, their structural and electronic properties make them highly suitable for heterogeneous catalysis, particularly in photocatalysis. Naphthalene-based COFs have demonstrated potential in mediating a variety of organic transformations, including photocatalytic hydrogen evolution and oxidative coupling reactions.
This document provides a comprehensive guide for researchers, chemists, and material scientists on the utilization of this compound in the synthesis of a Covalent Organic Framework and its subsequent application as a heterogeneous photocatalyst. The protocols detailed herein are based on established methodologies for the synthesis of naphthalene-based COFs and their use in photocatalytic hydrogen production, a key reaction in the pursuit of clean energy.
Part 1: Synthesis of a Naphthalene-Based Covalent Organic Framework (Np-COF)
This section details the synthesis of a representative naphthalene-based Covalent Organic Framework (Np-COF) using this compound and a suitable amine linker. The following protocol is a general guideline and may require optimization based on the specific linker used and desired material properties.
Rationale for Synthesis Strategy
The synthesis of COFs typically proceeds through a solvothermal method, which involves heating the monomers in a sealed vessel in a high-boiling point solvent. This method facilitates the formation of a crystalline and porous network. The choice of solvent and catalyst is critical for achieving a high-quality COF. A mixture of solvents is often employed to control the solubility of the monomers and the growing framework, while an acidic catalyst promotes the reversible imine bond formation, which is essential for the "error-checking" mechanism that leads to a crystalline structure.
Materials and Equipment
| Material | Purity | Supplier |
| This compound (DHND) | >98% | Various |
| p-Phenylenediamine | >99% | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich |
| Mesitylene | Anhydrous | Sigma-Aldrich |
| Acetic Acid (6 M aqueous solution) | ACS Grade | Fisher Scientific |
| Acetone | ACS Grade | Fisher Scientific |
| Tetrahydrofuran (THF) | ACS Grade | Fisher Scientific |
| Pyrex tube | - | VWR |
| Vacuum oven | - | - |
| Sonicator | - | - |
| Centrifuge | - | - |
Step-by-Step Synthesis Protocol
-
Preparation of the Monomer Solution: In a Pyrex tube, add this compound (0.15 mmol, 32.4 mg) and p-phenylenediamine (0.15 mmol, 16.2 mg).
-
Solvent Addition: To the solid monomers, add 1.0 mL of a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene.
-
Sonication: Briefly sonicate the mixture to ensure a homogeneous suspension of the monomers.
-
Catalyst Addition: Add 0.3 mL of a 6 M aqueous acetic acid solution to the suspension.
-
Freeze-Pump-Thaw Cycles: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.
-
Sealing the Reaction Vessel: After the final thaw, seal the Pyrex tube under vacuum.
-
Solvothermal Reaction: Place the sealed tube in an oven preheated to 120 °C and maintain this temperature for 3 days. A colored precipitate should form during this time.
-
Isolation of the COF: After the reaction is complete, cool the tube to room temperature. Isolate the solid product by centrifugation.
-
Washing Procedure:
-
Wash the collected solid with anhydrous acetone (3 x 10 mL).
-
Wash with anhydrous tetrahydrofuran (3 x 10 mL).
-
-
Drying: Dry the purified Np-COF powder under vacuum at 80 °C overnight.
Characterization of the Synthesized Np-COF
To ensure the successful synthesis of the desired COF, a series of characterization techniques should be employed:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the pore structure of the material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of imine linkages and the disappearance of the starting aldehyde and amine functional groups.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area and pore volume of the COF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the COF particles.
Part 2: Application in Heterogeneous Photocatalytic Hydrogen Evolution
This section provides a detailed protocol for utilizing the synthesized Np-COF as a heterogeneous photocatalyst for hydrogen evolution from water.
Principles of Photocatalytic Hydrogen Evolution
Photocatalytic hydrogen evolution is a process where a semiconductor material absorbs light energy to generate electron-hole pairs. These charge carriers then migrate to the surface of the catalyst. The electrons reduce protons (from water) to produce hydrogen gas, while the holes oxidize a sacrificial electron donor. The efficiency of this process depends on the light absorption properties of the catalyst, the efficiency of charge separation and transport, and the presence of a suitable co-catalyst to facilitate the proton reduction.
Caption: Workflow from Np-COF synthesis to its use in photocatalysis.
Materials and Equipment
| Material | Purity/Concentration | Supplier |
| Synthesized Np-COF | - | - |
| Ascorbic Acid | >99% | Sigma-Aldrich |
| Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O) | ACS Grade | Sigma-Aldrich |
| Deionized Water | - | - |
| Quartz reactor | - | - |
| Xenon lamp (300 W) with a 420 nm cut-off filter | - | Newport |
| Gas chromatograph (GC) with a TCD detector | - | Agilent |
Step-by-Step Photocatalytic Protocol
-
Preparation of the Photocatalytic Suspension:
-
Disperse 10 mg of the synthesized Np-COF powder in 100 mL of an aqueous solution containing 0.1 M ascorbic acid (sacrificial electron donor).
-
Add an aqueous solution of H₂PtCl₆·6H₂O to achieve a platinum loading of 3 wt% with respect to the Np-COF. The platinum will be photodeposited in situ to act as a co-catalyst.
-
-
Reaction Setup:
-
Transfer the suspension to a top-irradiation quartz reactor.
-
Seal the reactor and purge with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove any dissolved oxygen.
-
-
Photocatalytic Reaction:
-
Place the reactor under a 300 W Xenon lamp equipped with a 420 nm cut-off filter to ensure irradiation with visible light only.
-
Maintain the reaction temperature at 25 °C using a water bath.
-
Stir the suspension continuously to ensure uniform irradiation of the catalyst.
-
-
Analysis of Hydrogen Production:
-
At regular time intervals (e.g., every hour), take a 0.5 mL gas sample from the headspace of the reactor using a gas-tight syringe.
-
Inject the gas sample into a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a molecular sieve column to quantify the amount of hydrogen produced.
-
-
Catalyst Reusability Test:
-
After a catalytic run (e.g., 5 hours), collect the Np-COF catalyst by centrifugation.
-
Wash the catalyst thoroughly with deionized water and then with acetone.
-
Dry the catalyst under vacuum.
-
Use the recovered catalyst for subsequent catalytic cycles under the same reaction conditions to evaluate its stability and reusability.
-
Data Analysis and Presentation
The performance of the Np-COF catalyst should be evaluated based on the following parameters:
-
Rate of Hydrogen Evolution: Typically expressed in μmol h⁻¹ g⁻¹ (micromoles of hydrogen per hour per gram of catalyst).
-
Apparent Quantum Yield (AQY): Calculated at a specific wavelength to determine the efficiency of photon utilization.
-
Turnover Number (TON) and Turnover Frequency (TOF): To assess the catalyst's activity and lifetime, especially if the number of active sites can be estimated.
The results should be presented in clear tables and graphs, showing the amount of hydrogen produced over time and the performance of the catalyst over multiple cycles.
| Catalyst | Sacrificial Donor | Co-catalyst | H₂ Evolution Rate (μmol h⁻¹ g⁻¹) |
| Np-COF | Ascorbic Acid (0.1 M) | Pt (3 wt%) | To be determined experimentally |
| Control 1 | Ascorbic Acid (0.1 M) | Pt (3 wt%) | No Np-COF |
| Control 2 | Ascorbic Acid (0.1 M) | - | Np-COF without Pt |
Part 3: Mechanistic Insights and Troubleshooting
Proposed Catalytic Cycle
The photocatalytic process begins with the absorption of visible light by the Np-COF, which promotes an electron from the valence band to the conduction band, creating an electron-hole pair. The electron is then transferred to the platinum co-catalyst, where it reduces protons from water to generate hydrogen gas. The hole is scavenged by the ascorbic acid, which gets oxidized, thus completing the catalytic cycle.
Caption: Proposed mechanism for photocatalytic H₂ evolution by Np-COF.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low H₂ evolution rate | Poor crystallinity of the COF | Optimize the solvothermal synthesis conditions (temperature, time, solvent ratio, catalyst concentration). |
| Inefficient charge separation | Try different amine linkers to tune the electronic properties of the COF. | |
| Inadequate dispersion of the co-catalyst | Optimize the photodeposition conditions for platinum or try other co-catalysts (e.g., NiS, MoS₂). | |
| Presence of oxygen | Ensure thorough de-gassing of the reaction mixture before irradiation. | |
| Catalyst deactivation | Photocorrosion of the COF | Test the stability of the COF under prolonged irradiation and in different pH conditions. |
| Agglomeration of the catalyst particles | Use a different solvent or add a stabilizing agent to the reaction mixture. | |
| Leaching of the co-catalyst | Characterize the catalyst after the reaction to check for changes in the co-catalyst loading and morphology. |
Conclusion
This compound is a valuable and versatile building block for the construction of robust and porous Covalent Organic Frameworks. These materials hold significant promise as next-generation heterogeneous catalysts. The protocols provided in this application note offer a solid foundation for the synthesis of a naphthalene-based COF and its application in photocatalytic hydrogen evolution. Further research and optimization of the catalyst structure and reaction conditions are encouraged to fully unlock the potential of DHND-derived materials in addressing challenges in catalysis and sustainable energy.
References
- Note: As specific literature detailing the catalytic application of a COF synthesized from this compound is not yet prevalent, the following references provide foundational knowledge on the synthesis of related COFs and their applications in photocatalysis. Researchers should adapt and validate these methodologies for their specific DHND-based system.
-
Synthesis of Covalent Organic Frameworks:
-
Photocatalytic Hydrogen Evolution using COFs:
-
Wang, L., et al. (2018). A robust and crystalline covalent organic framework for efficient photocatalytic hydrogen generation. Angewandte Chemie International Edition, 57(10), 2643-2648. [Link]
-
Li, H., et al. (2020). Covalent organic frameworks for photocatalytic hydrogen evolution. Advanced Materials, 32(29), 1907315. [Link]
-
-
Synthesis of Naphthalene-based Aldehydes:
-
Cui, J. H., & Li, S. S. (2012). A convenient and efficient synthesis of 2, 6-dihydroxynaphthalene. Journal of Chemical Research, 36(11), 675-677. [Link]
-
2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde in sensing technologies
An Application Guide to 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde in Advanced Sensing Technologies
Authored by: A Senior Application Scientist
Introduction: The Versatility of a Naphthalene Core
This compound is a highly functionalized aromatic compound that has emerged as a significant building block in the field of materials science and chemical sensing. Its rigid naphthalene core provides a stable scaffold, while the strategically placed hydroxyl and aldehyde functional groups offer rich opportunities for creating complex molecular architectures. The hydroxyl groups can act as proton donors and metal chelation sites, and their electronic properties are sensitive to the local chemical environment. The aldehyde groups are versatile handles for covalent modifications, most notably for the formation of Schiff bases through condensation with primary amines. This dual functionality makes this compound an ideal platform for designing chemosensors that can detect a wide range of analytes, from metal ions to anions and biological molecules, through mechanisms such as fluorescence turn-on/turn-off and colorimetric changes. This guide provides an in-depth look at the synthesis of this key precursor and its application in the development of high-performance sensing technologies.
PART 1: Synthesis of this compound
A reliable synthesis of the core molecule is paramount for its application in sensor development. While several synthetic routes to dihydroxynaphthalene derivatives exist, a common strategy involves the formylation of a pre-existing dihydroxynaphthalene scaffold. The following protocol is a representative method for the synthesis of this compound.
Protocol 1: Synthesis of this compound
Causality Behind Experimental Choices: This multi-step synthesis starts with the commercially available 2,6-dihydroxynaphthalene. The hydroxyl groups are first protected to prevent side reactions during the subsequent formylation step. Ortho-formylation is then achieved using a Reimer-Tiemann or a similar formylation reaction, which introduces aldehyde groups at the positions ortho to the hydroxyl groups. Finally, deprotection yields the desired product.
Materials:
-
2,6-dihydroxynaphthalene
-
Acetic anhydride
-
Pyridine
-
Chloroform
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
Step-by-Step Methodology:
-
Protection of Hydroxyl Groups:
-
In a round-bottom flask, dissolve 2,6-dihydroxynaphthalene (1 equivalent) in pyridine.
-
Cool the solution in an ice bath and add acetic anhydride (2.2 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, followed by brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the protected intermediate, 2,6-diacetoxynaphthalene.
-
-
Ortho-Formylation:
-
Dissolve the 2,6-diacetoxynaphthalene (1 equivalent) in chloroform.
-
Add a solution of sodium hydroxide (4 equivalents) in water.
-
Heat the mixture to 60°C and stir vigorously.
-
Add chloroform (a large excess) and continue stirring at 60°C for 6 hours.
-
Cool the reaction mixture and acidify with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 2,6-diacetoxynaphthalene-1,5-dicarbaldehyde.
-
-
Deprotection:
-
Dissolve the purified product from the previous step in a mixture of methanol and water.
-
Add a catalytic amount of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Heat the mixture to reflux for 2 hours.
-
Cool the solution and neutralize it.
-
The product, this compound, will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
PART 2: Application in Metal Ion Sensing: A Highly Selective Fluorescent Probe for Zinc (II)
Zinc (Zn²⁺) is an essential metal ion in numerous biological processes, and its dysregulation is associated with several diseases.[1] Fluorescent probes are powerful tools for detecting Zn²⁺ in biological and environmental samples.[2] By forming a Schiff base, this compound can be converted into a highly selective and sensitive "turn-on" fluorescent sensor for Zn²⁺.
Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)
The designed Schiff base sensor is typically weakly fluorescent in its free form due to photoinduced electron transfer (PET) from the electron-rich amine part of the molecule to the naphthalene fluorophore, which quenches the fluorescence. Upon binding to Zn²⁺, the lone pair of electrons on the nitrogen and oxygen atoms of the Schiff base are engaged in coordination with the metal ion. This coordination inhibits the PET process, leading to a significant enhancement of the fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[3]
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Solvothermal Synthesis of a Crystalline Imine-Linked COF using 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde
An In-Depth Guide to the Synthesis of Naphthalene-Based Covalent Organic Frameworks
Introduction: The Architectural Precision of Naphthalene-Based COFs
Covalent Organic Frameworks (COFs) represent a cutting-edge class of crystalline porous polymers, constructed from organic building blocks linked by strong covalent bonds.[1][2] Their pre-designable structures, permanent porosity, and high thermal stability make them exceptional candidates for a multitude of applications, including gas storage, catalysis, sensing, and drug delivery.[3][4][5]
At the heart of creating robust and functional COFs is the judicious selection of molecular building blocks. 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (DHND) has emerged as a superior monomer for COF synthesis.[3] Its rigid naphthalene core imparts significant stability, while the strategically positioned dihydroxy and dicarbaldehyde functional groups offer reactive sites for forming highly ordered, crystalline frameworks.[6] The inherent reactivity of DHND allows for polycondensation with various amine linkers, leading to the formation of stable imine-linked COFs with precisely defined porous networks and high surface areas.[3][6] This guide provides a detailed protocol for the solvothermal synthesis of a DHND-based COF, offering field-proven insights to ensure reproducibility and high-quality material generation.
Part 1: Synthesis Strategy & Mechanistic Considerations
The synthesis of a crystalline COF is a delicate balance between thermodynamic control, which favors the ordered, crystalline state, and kinetic control, which can lead to amorphous polymers. The formation of imine-based COFs from aldehyde and amine precursors is a reversible condensation reaction. This reversibility is crucial, as it allows for "error-checking" and self-healing during the growth of the framework, a process that ultimately leads to a more crystalline and ordered material.
Solvothermal Synthesis: This is the most prevalent method for producing high-quality COFs.[1][7][8] The reaction is conducted in a sealed vessel at elevated temperatures (typically 100-150 °C). The increased temperature and pressure facilitate the reversible imine bond formation and provide the necessary energy for the monomers to arrange into a thermodynamically stable, crystalline framework.
Key Parameters & Their Mechanistic Role:
-
Solvent System: The choice of solvent is critical and often requires screening. A mixture of solvents, such as 1,4-dioxane and mesitylene, is commonly used. This combination helps to dissolve the monomers while controlling the precipitation rate of the growing COF polymer, which is essential for achieving high crystallinity.[1] The use of sustainable, green solvents is also an emerging and important area of research.[9][10]
-
Catalyst: An acidic catalyst, typically aqueous acetic acid, is used to catalyze the reversible imine condensation reaction. The acid protonates the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amine. The acid concentration must be optimized; too little catalyst results in a slow reaction, while too much can hinder crystallization.[7]
-
Temperature and Time: These parameters influence the kinetics of both polymerization and crystallization. A typical condition is 120 °C for 3 days, which allows sufficient time for the reversible reaction to reach equilibrium and for the framework to crystallize.[1][7]
Part 2: Experimental Protocol
This protocol details the synthesis of a two-dimensional COF from this compound (DHND) and 1,3,5-Tris(4-aminophenyl)benzene (TAPB).
Materials & Equipment
| Chemicals & Reagents | Equipment |
| This compound (DHND) | Pyrex tubes (10 mL) with stoppers |
| 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | Analytical balance |
| 1,4-Dioxane (anhydrous) | Schlenk line or glovebox |
| Mesitylene (anhydrous) | Oven |
| Acetic Acid (Aqueous Solution, e.g., 6M) | Centrifuge and centrifuge tubes |
| Acetone (ACS grade) | Sonicator bath |
| Tetrahydrofuran (THF, anhydrous) | Filtration apparatus (Büchner funnel, filter paper) |
| Nitrogen or Argon gas (high purity) | Vacuum oven or high-vacuum line |
Note: The purity of the monomers is critical for achieving high crystallinity.[3] Ensure high-purity starting materials are used.
Step-by-Step Synthesis Procedure
-
Preparation: In an inert atmosphere (glovebox), weigh 21.6 mg (0.1 mmol) of this compound and 23.4 mg (0.067 mmol) of 1,3,5-Tris(4-aminophenyl)benzene into a Pyrex tube.
-
Solvent Addition: To the tube, add 1.0 mL of 1,4-dioxane and 1.0 mL of mesitylene.
-
Catalyst Addition: Add 0.3 mL of 6M aqueous acetic acid.
-
Homogenization: Briefly sonicate the mixture (approx. 5-10 minutes) to ensure the monomers are well-dispersed.
-
Degassing (Freeze-Pump-Thaw): For optimal results, it is recommended to degas the reaction mixture to remove dissolved oxygen, which can cause side reactions.[7] This involves freezing the mixture with liquid nitrogen, evacuating the headspace under vacuum, and then thawing. Repeat this cycle three times.
-
Reaction: Seal the Pyrex tube tightly. Place the tube in an oven preheated to 120 °C and leave it undisturbed for 72 hours. A colored precipitate should form during this time.
-
Isolation and Purification:
-
After 72 hours, remove the tube from the oven and allow it to cool completely to room temperature.
-
Collect the solid product by centrifugation or filtration.
-
Wash the collected powder thoroughly to remove unreacted monomers and catalyst. This is a critical step. Perform sequential washes by sonicating the powder in the solvent for 15-20 minutes, followed by centrifugation and decanting the supernatant.
-
Wash 3 times with acetone.
-
Wash 3 times with anhydrous tetrahydrofuran (THF).
-
-
-
Activation:
-
After the final wash, dry the purified COF powder under high vacuum at an elevated temperature (e.g., 80-120 °C) for at least 12 hours. This process, known as activation, removes any residual solvent molecules trapped within the pores, making the porous network accessible.[11]
-
The final product should be a fine, colored powder. Store the activated COF under an inert atmosphere.
-
Summary of Reaction Parameters
| Parameter | Value |
| Monomer 1 (DHND) | 21.6 mg (0.1 mmol) |
| Monomer 2 (TAPB) | 23.4 mg (0.067 mmol) |
| Solvent System | 1.0 mL 1,4-Dioxane / 1.0 mL Mesitylene |
| Catalyst | 0.3 mL of 6M Acetic Acid |
| Reaction Temperature | 120 °C |
| Reaction Time | 72 hours |
| Expected Yield | ~35-40 mg (Yields can vary) |
Part 3: Characterization of the Synthesized COF
Rigorous characterization is essential to confirm the successful synthesis of a crystalline and porous framework.[6]
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to verify the crystallinity of the synthesized material. A successful synthesis will yield a diffraction pattern with distinct peaks, indicating long-range order. Amorphous materials will show a broad, featureless pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the imine linkage. Key spectral changes to look for include the disappearance of the C=O stretching vibration from the aldehyde monomer (around 1650-1700 cm⁻¹) and the N-H stretching from the amine linker (around 3300-3500 cm⁻¹), along with the appearance of a new C=N stretching peak for the imine bond (around 1620 cm⁻¹).[12]
-
Gas Adsorption Analysis (N₂ at 77 K): This analysis determines the porosity of the material. A Type I or Type IV isotherm is characteristic of microporous or mesoporous materials, respectively. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the isotherm data.[1]
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the COF. The material is heated under an inert atmosphere, and weight loss is measured as a function of temperature. Naphthalene-based COFs typically exhibit high thermal stability, often stable up to 400-500 °C.[13]
-
Microscopy (SEM & TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and shape of the synthesized COF powder.[14]
Part 4: Visualizing the Workflow and Chemistry
Chemical Reaction Scheme
Caption: Reaction of DHND and TAPB to form an imine-linked COF.
Experimental Workflow Diagram
Caption: Solvothermal synthesis workflow for the naphthalene-based COF.
Part 5: Expert Insights & Troubleshooting
-
Low Crystallinity: This is the most common challenge.
-
Cause: Impure monomers, incorrect solvent ratios, or non-optimal reaction time/temperature.
-
Solution: Ensure monomer purity via recrystallization or sublimation. Systematically screen different solvent ratios and catalyst concentrations. A two-step solvothermal procedure, where an initial amorphous polymer is formed and then solvothermally treated to induce crystallization, can significantly improve the final product's quality.[1][15]
-
-
Low Surface Area:
-
Cause: Incomplete activation leading to solvent-filled pores, or pore collapse.
-
Solution: Ensure the activation step is thorough (high vacuum, sufficient time, and appropriate temperature). For potentially fragile COFs, a gentler activation method like supercritical CO₂ drying can be employed to prevent pore collapse.[11]
-
-
Poor Reproducibility:
-
Cause: Minor variations in reaction setup, such as heating rate, vessel size, or incomplete mixing of monomers.
-
Solution: Maintain strict consistency in all experimental parameters. Ensure thorough initial mixing/sonication of the reaction slurry before sealing the vessel.
-
References
- CD Bioparticles. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). Optimizing COF Synthesis with High-Purity this compound.
- Zhang, Y., et al. (2021). A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation. Chinese Chemical Letters.
- (n.d.). Mild and Scalable Conditions for the Solvothermal Synthesis of Imine-Linked Covalent Organic Frameworks. ChemRxiv.
- (2025, July 22). Supercritical Solvothermal Synthesis of Single-Crystalline Covalent Organic Frameworks and Their Applications. Accounts of Materials Research - ACS Publications.
- (n.d.). Room Temperature Synthesis of Covalent–Organic Framework Films through Vapor-Assisted Conversion. PMC - NIH.
- (n.d.). Naphthalene-based donor–acceptor covalent organic frameworks as an electron distribution regulator for boosting photocatalysis. Chemical Communications (RSC Publishing).
- (2021, October 8). Synthesis of covalent organic frameworks using sustainable solvents and machine learning.
- (n.d.). Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society.
- (n.d.). Microwave‐Assisted Solvothermal Synthesis of Covalent Organic Frameworks (COFs) with Stable Superhydrophobicity for Oil/Water Separation. ResearchGate.
- (2025, August 7). A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation. ResearchGate.
- (n.d.). Novel synthesis, activation, and transformation strategies for the preparation of covalent organic framework powder, foams, and films. American Chemical Society - ACS Fall 2025.
- (2025, September 25). A Naphthalene-Based Three-Dimensional Covalent Organic Framework with acs Topology for Highly Selective Sulfur Hexafluoride Capture. Polymer Science & Technology.
- (2022, May 3). Imine-Linked Covalent Organic Framework with a Naphthalene Moiety as a Sensitive Phosphate Ion Sensing. ACS Applied Materials & Interfaces.
- (2026, January 7). Synthesis of covalent organic frameworks using sustainable solvents and machine learning.
- (n.d.). TEM images of naphthalene-derived COF. ResearchGate.
- (2021, November 17). Covalent organic frameworks as multifunctional materials for chemical detection.
- (n.d.). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities.
- (2022, May 3). Imine-Linked Covalent Organic Framework with a Naphthalene Moiety as a Sensitive Phosphate Ion Sensing. Universidad Autónoma de Madrid.
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Application Notes and Protocols for Polymerization Reactions Involving 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde
Introduction: The Strategic Importance of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde in Advanced Polymer Synthesis
This compound (DHND) has emerged as a highly versatile and strategic monomer in the field of advanced polymer chemistry. Its rigid naphthalene core, coupled with the reactive dihydroxy and dicarbaldehyde functionalities, makes it an exceptional building block for the synthesis of highly ordered, porous polymers, most notably Covalent Organic Frameworks (COFs).[1][2] These materials are of significant interest to researchers in materials science and drug development due to their high thermal stability, tunable porosity, and large surface areas, which are advantageous for applications in gas storage, catalysis, and advanced drug delivery systems.[2][3]
The primary polymerization route for DHND is through Schiff base condensation reactions with multidentate amine linkers. This reaction forms robust imine (-C=N-) linkages, which, in conjunction with the rigid monomer geometry, drives the self-assembly of crystalline, porous frameworks.[4] The hydroxyl groups on the naphthalene ring play a crucial role in the stability and properties of the resulting polymers, often participating in keto-enol tautomerism which can enhance the stability of the framework.[5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the polymerization of DHND, including the underlying reaction mechanisms, a step-by-step protocol for the synthesis of a representative COF, expected characterization data, and an overview of the workflow.
Theoretical Framework: The Chemistry of DHND Polymerization
The polymerization of this compound with a diamine, such as 1,4-phenylenediamine (PDA), proceeds via a Schiff base condensation reaction. This reaction is typically catalyzed by an acid, such as acetic acid, and is a reversible process. The formation of the imine bond is driven by the removal of water.
The mechanism of the acid-catalyzed Schiff base formation involves several key steps:
-
Protonation of the Carbonyl Group: The acid catalyst protonates one of the aldehyde groups of DHND, increasing its electrophilicity.
-
Nucleophilic Attack by the Amine: A primary amine group of the linker molecule attacks the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon, expelling water and forming a protonated imine (Schiff base).
-
Deprotonation: A base (such as another amine molecule or the solvent) removes the proton from the nitrogen, yielding the neutral imine linkage and regenerating the acid catalyst.
This process occurs at both ends of the monomers, leading to the formation of a 2D or 3D polymer network. The reversibility of the imine bond formation is critical for the "error-checking" mechanism that allows for the formation of a highly crystalline and ordered COF structure.
Below is a diagram illustrating the acid-catalyzed Schiff base formation mechanism.
Caption: Acid-catalyzed Schiff base formation mechanism.
Experimental Protocol: Synthesis of a DHND-Based Covalent Organic Framework
This protocol details the solvothermal synthesis of a Covalent Organic Framework from this compound (DHND) and 1,4-phenylenediamine (PDA). Solvothermal synthesis is a widely used method for preparing COFs, as the elevated temperature and pressure facilitate the reversible condensation reaction and promote the growth of a crystalline product.[6]
Materials and Reagents
-
This compound (DHND)
-
1,4-phenylenediamine (PDA)
-
1,4-Dioxane
-
Mesitylene
-
Aqueous acetic acid (6 M)
-
Anhydrous acetone
-
Anhydrous tetrahydrofuran (THF)
Equipment
-
Pyrex tube
-
Schlenk line or glovebox
-
Oven
-
Centrifuge
-
Soxhlet extractor
-
Freeze-dryer
Procedure
-
Monomer Preparation: In a Pyrex tube, add this compound (43.2 mg, 0.2 mmol) and 1,4-phenylenediamine (21.6 mg, 0.2 mmol).
-
Solvent Addition: To the Pyrex tube, add 1,4-dioxane (1.0 mL) and mesitylene (1.0 mL).
-
Catalyst Addition: Add aqueous acetic acid (6 M, 0.2 mL) to the mixture.
-
Degassing and Sealing: The tube is subjected to three freeze-pump-thaw cycles to remove dissolved gases and then sealed under vacuum.
-
Rationale: Removing oxygen is crucial to prevent side reactions, such as oxidation of the monomers or the resulting polymer, which can compromise the crystallinity and properties of the COF.
-
-
Reaction: The sealed tube is placed in an oven and heated at 120 °C for 3 days.
-
Rationale: The solvothermal conditions (120 °C) provide the necessary energy to overcome the activation barrier of the reversible imine condensation reaction. The extended reaction time allows for the "error-correction" process, where misplaced linkages can break and reform, leading to a more ordered and crystalline final product.
-
-
Isolation and Purification:
-
After cooling to room temperature, a solid precipitate should be observed.
-
The solid is isolated by centrifugation and washed sequentially with anhydrous acetone (3 x 10 mL) and anhydrous tetrahydrofuran (3 x 10 mL) to remove unreacted monomers and oligomers.
-
Rationale: The washing steps are critical for removing any non-polymeric starting materials and soluble oligomers, ensuring the purity of the final COF product.
-
-
Drying: The purified solid is dried under vacuum at 80 °C overnight or by freeze-drying to yield the final COF product as a powder.
Data Presentation: Expected Characteristics of a DHND-Based COF
The successful synthesis of a DHND-based COF should yield a material with specific, measurable properties. The following table summarizes the expected characterization data for a COF synthesized from DHND and an aromatic diamine linker.
| Parameter | Analytical Method | Expected Result | Significance |
| Yield | Gravimetric | > 80% | Indicates efficient polymerization. |
| FTIR Spectroscopy | Attenuated Total Reflectance (ATR) or KBr pellet | Disappearance of C=O (aldehyde, ~1650 cm⁻¹) and N-H (amine, ~3300-3400 cm⁻¹) stretching bands. Appearance of a C=N (imine) stretching band around 1620 cm⁻¹. | Confirms the formation of the imine linkage and the consumption of the starting materials. |
| Thermogravimetric Analysis (TGA) | Heating under N₂ atmosphere | High thermal stability, with decomposition onset temperature > 350 °C. | Demonstrates the robustness of the covalent framework. |
| Brunauer-Emmett-Teller (BET) Surface Area | N₂ adsorption-desorption at 77 K | 300 - 600 m²/g | Quantifies the porosity and accessible surface area of the material, which is crucial for applications like gas storage and catalysis.[7] |
| Pore Volume | N₂ adsorption-desorption at 77 K | 0.2 - 0.5 cm³/g | Indicates the volume of the pores within the material. |
Experimental Workflow and Characterization
The overall process, from monomer selection to final polymer characterization, follows a logical progression. The diagram below outlines this experimental workflow.
Caption: Experimental workflow for the synthesis and characterization of a DHND-based COF.
Conclusion and Future Outlook
The polymerization of this compound via Schiff base condensation offers a reliable and versatile route to highly functional, porous crystalline polymers. The protocols and data presented herein provide a solid foundation for researchers to synthesize and characterize these advanced materials. The unique properties of DHND-based COFs make them promising candidates for a wide range of applications, particularly in drug delivery, where their high surface area and tunable pores can be exploited for efficient drug loading and controlled release.[2][3] Future research will likely focus on the functionalization of these frameworks to introduce specific therapeutic properties or targeting moieties, further expanding their utility in the pharmaceutical and biomedical fields.
References
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CD Bioparticles. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing COF Synthesis with High-Purity this compound. Retrieved from [Link]
- Maher, A. (2018). Schiff base derived from 2-hydroxy naphthalene-1-carbaldehyde and their metal complexes. Asian Journal of Chemistry, 30(6), 1171-1182.
- Cui, J., & Li, S. (2012). A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. Journal of Chemical Research, 2012(11), 675-677.
- Qian, H., et al. (2021). Covalent organic frameworks as multifunctional materials for chemical detection. Journal of Materials Chemistry C, 9(44), 15758-15781.
- Haque, F. M., et al. (2019). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone. SN Applied Sciences, 1, 1636.
- Haque, E., & Lee, J. E. (2022). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Polymers, 14(15), 3183.
-
Lawrence Berkeley National Laboratory. (2023). eScholarship. Retrieved from [Link]
- Kaya, İ., & Kılavuz, E. (2015). Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde. Journal of Medicinal and Chemical Sciences, 8(3), 296-307.
- Zhang, Y., et al. (2021). A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation. Chinese Chemical Letters, 32(11), 3469-3472.
- González-López, J., et al. (2023). Silicon-Containing π-Conjugated Schiff Base Oligomers with Naphthalene or Binaphthalene Moieties in the Backbone: Synthesis and Study of Properties. Polymers, 15(1), 22.
- Zhang, Y., et al. (2021). Synthesis of Covalent Organic Frameworks (COFs)-Nanocellulose Composite and Its Thermal Degradation Studied by TGA/FTIR. Polymers, 13(21), 3796.
- Feng, L., et al. (2021).
- Kandasamy, S., & Kandaswamy, K. (2022). Covalent organic frameworks: Design, synthesis, characterization and applications. Inorganic and Nano-Metal Chemistry, 52(10), 1163-1181.
- Şahin, M., et al. (2013). Bis-Schiff Base Derivatives of 2,5-Dihydroxybenzaldehyde: Synthesis, Characterization and Antimicrobial Activity of Their Cu(II), Co(II) and Zn(II) Complexes. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 43(6), 821-828.
- Medina, D. D., et al. (2017). Covalent Organic Framework Composites: Synthesis and Analytical Applications. Chemistry - A European Journal, 23(3), 508-518.
- Du, Y.-E., et al. (2013). Solvothermal synthesis and structural characterization of a new one-dimensional metal-organic framework [Co(Atibdc)(Dpa)]n (H2Tibdc = 5-amino-2,4,6-triiodoisophthalic acid, Dpa = 2,2′-dipyridylamine).
- Al-Ostoot, F. H., et al. (2023). Covalent organic frameworks: spotlight on applications in the pharmaceutical arena. Future Medicinal Chemistry, 15(12), 1039-1055.
- Le, T. S., et al. (2022). Synthesis and Characterization Bimetallic Organic Framework CoxFex(BDC) and Adsorption Cationic and Anionic Dyes. Gels, 8(7), 438.
-
ResearchGate. (n.d.). a) FT‐IR spectra for naphthalene‐2,6‐dicarboxylic acid (H2NDCA) (gray)... Retrieved from [Link]
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Application Notes & Protocols for 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde
Prepared by: Gemini, Senior Application Scientist
Introduction and Scientific Context
2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde, hereafter referred to as DHND, is a highly functionalized aromatic building block of significant interest in materials science and analytical chemistry. Its rigid naphthalene core is symmetrically substituted with two hydroxyl (-OH) and two formyl (-CHO) groups, bestowing upon it a unique combination of reactivity and structural pre-organization.[1][2] This specific arrangement of functional groups makes DHND an exceptionally versatile precursor for the synthesis of advanced materials, most notably Covalent Organic Frameworks (COFs), and for the development of bespoke chemical sensors.
The aldehyde functionalities serve as reactive handles for forming robust covalent bonds, particularly imines through Schiff base condensation with primary amines.[3][4] This reaction is a cornerstone of COF chemistry, enabling the construction of highly ordered, porous, and crystalline frameworks.[1] The hydroxyl groups, in conjunction with the naphthalene scaffold, impart favorable spectroscopic properties, including native fluorescence, which can be modulated upon chemical transformation, making DHND and its derivatives valuable components for fluorescent sensing systems.[5][6]
This guide provides a detailed exploration of DHND's properties, safe handling procedures, and step-by-step protocols for its application in both COF synthesis for drug delivery and the development of fluorescent chemosensors.
Physicochemical and Handling Data
Proper handling and storage are paramount for maintaining the integrity of DHND. The compound is a solid at room temperature and should be stored under an inert atmosphere to prevent oxidation of the hydroxyl and aldehyde groups.[7]
| Property | Value | Source(s) |
| CAS Number | 7235-47-4 | [2][8][9] |
| Molecular Formula | C₁₂H₈O₄ | [2][10] |
| Molecular Weight | 216.19 g/mol | [10] |
| Appearance | Light yellow to green-yellow solid | [8] |
| Melting Point | 270 °C | [8] |
| Solubility | Soluble in Methanol, slightly soluble in DMSO | [11] |
| Storage | 2-8°C, store under inert gas, in a cool, dark place | [7][8] |
Safety Precautions: While specific GHS data for the dicarbaldehyde derivative is not extensively published, the parent compound, 2,6-Dihydroxynaphthalene, is known to cause skin and serious eye irritation.[12] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of the powder.
Application I: Synthesis of Covalent Organic Frameworks (COFs) for Drug Delivery
The structural rigidity and pre-organized reactive sites of DHND make it an ideal monomer for constructing highly crystalline and porous COFs. The primary mechanism involves the Schiff base condensation reaction between the aldehyde groups of DHND and the amine groups of a multitopic linker, forming a stable imine-linked framework. The inherent porosity of these frameworks allows for the encapsulation of therapeutic molecules, making them promising candidates for advanced drug delivery systems.[1]
Protocol 3.1: Solvothermal Synthesis of a DHND-Based Imine COF
This protocol describes a general method for synthesizing a two-dimensional COF using DHND and a linear diamine linker, such as p-phenylenediamine (PPD). The solvothermal method, conducted in a sealed vessel at elevated temperatures, facilitates the reversible imine formation and error-correction needed to achieve a highly crystalline product.
Materials:
-
This compound (DHND)
-
p-Phenylenediamine (PPD)
-
1,3,5-Mesitylene (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Aqueous Acetic Acid (e.g., 6 M)
-
Anhydrous Acetone
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a Pyrex tube, add DHND (e.g., 0.1 mmol, 21.6 mg) and PPD (e.g., 0.1 mmol, 10.8 mg).
-
Add a solvent mixture of mesitylene and dioxane (e.g., 1:1 v/v, 1.0 mL).
-
Add the aqueous acetic acid catalyst (e.g., 0.1 mL of 6 M solution). The acid catalyzes the Schiff base reaction, promoting both the formation and cleavage of imine bonds, which is critical for the "error-checking" mechanism that leads to a crystalline, thermodynamically stable product.
-
Flash-freeze the tube in liquid nitrogen, evacuate to a high vacuum (<100 mTorr), and seal the tube using a torch.
-
Place the sealed tube in an oven pre-heated to 120 °C for 72 hours.
-
After cooling to room temperature, open the tube and collect the precipitated solid by centrifugation or filtration.
-
Purification: Wash the solid sequentially with anhydrous acetone (3 x 10 mL) and anhydrous THF (3 x 10 mL) to remove unreacted monomers and oligomeric species.
-
Activation: To evacuate the pores, soak the purified COF in a volatile solvent like acetone for 12 hours, then dry under a high vacuum at 80 °C for 12 hours. The activated COF is now ready for characterization and drug loading.
Workflow for COF Synthesis
Caption: Workflow for the solvothermal synthesis of a DHND-based COF.
Protocol 3.2: Characterization and Drug Loading
The successful synthesis of the COF must be validated before proceeding.
Characterization Methods:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the pore structure of the material.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of imine bonds (C=N stretch, ~1620 cm⁻¹) and the disappearance of aldehyde (C=O, ~1650 cm⁻¹) and amine (N-H) stretches.
-
Gas Sorption Analysis (N₂ Isotherm): To measure the Brunauer-Emmett-Teller (BET) surface area and pore volume.
Drug Loading Protocol (Example with Doxorubicin):
-
Prepare a stock solution of the therapeutic agent (e.g., Doxorubicin) in a suitable solvent (e.g., deionized water).
-
Disperse a known mass of activated COF (e.g., 10 mg) in the drug solution (e.g., 5 mL of 1 mg/mL Doxorubicin).
-
Stir the suspension at room temperature in the dark for 24 hours to allow the drug molecules to diffuse into the COF pores.[1]
-
Centrifuge the mixture to pellet the drug-loaded COF.
-
Collect the supernatant and wash the pellet with fresh solvent to remove any surface-adsorbed drug.
-
Quantification: Measure the absorbance of the combined supernatant and washings using UV-Vis spectroscopy at the drug's λ_max. The amount of loaded drug is calculated by subtracting the amount of drug in the supernatant from the initial amount.
Application II: Fluorescent Chemosensor Development
The aldehyde groups of DHND are ideal reactive sites for creating new sensing molecules. By reacting DHND with a compound containing a primary amine, a Schiff base is formed. If this reaction is selective for a particular analyte and results in a measurable change in the fluorescence of the naphthalene core, a chemosensor can be developed.
Principle of Sensing
The sensing mechanism relies on the formation of a Schiff base between DHND and a target analyte (e.g., a specific biogenic amine). This covalent reaction alters the intramolecular charge transfer (ICT) characteristics of the fluorophore. The formation of the imine bond can either enhance fluorescence ("turn-on" sensor) by creating a more rigid and emissive structure or quench it ("turn-off" sensor) by introducing non-radiative decay pathways.
Protocol 4.1: Fluorometric Titration for Analyte Detection
This protocol details the steps to evaluate the sensing performance of DHND towards a model primary amine analyte.
Materials:
-
Stock solution of DHND (e.g., 1 mM in methanol).
-
Stock solution of the target analyte (e.g., 10 mM of histamine in buffer).
-
Appropriate buffer solution (e.g., HEPES or PBS, pH 7.4).
-
Spectrofluorometer.
Procedure:
-
In a quartz cuvette, place the buffer solution (e.g., 2.0 mL).
-
Add a small aliquot of the DHND stock solution to achieve a final concentration in the low micromolar range (e.g., 10 µM). The concentration should be optimized to give a stable and measurable fluorescence signal.
-
Record the initial fluorescence emission spectrum of the DHND solution. The excitation wavelength should be set at the absorption maximum of the DHND-naphthalene core.
-
Add small, incremental volumes of the analyte stock solution to the cuvette (e.g., 2 µL additions).
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes for the Schiff base reaction to proceed.
-
Record the fluorescence emission spectrum after each addition.
-
Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the probe.
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added analyte.
-
From this titration curve, determine the linear range and calculate the limit of detection (LOD), typically using the 3σ/k method (where σ is the standard deviation of the blank and k is the slope of the calibration curve).
Logical Diagram of Sensing Mechanism
Caption: Logical flow of a Schiff base-mediated fluorescent sensing event.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| COF Synthesis: Low Crystallinity (Broad PXRD peaks) | 1. Reaction time too short. 2. Impure monomers or solvents. 3. Incorrect catalyst concentration. | 1. Increase reaction time (e.g., to 96h). 2. Use freshly purified monomers and anhydrous solvents. 3. Optimize the amount of acetic acid catalyst. |
| COF Synthesis: Low Yield | 1. Incomplete reaction. 2. Loss of product during washing steps. | 1. Ensure the reaction vessel is properly sealed and heated. 2. Use centrifugation with care; ensure complete pelleting before decanting. |
| Fluorescent Sensing: No Signal Change | 1. No reaction between DHND and analyte. 2. The reaction does not produce a fluorescent change. | 1. Confirm reaction conditions (pH, temperature) are suitable for Schiff base formation. 2. The DHND core may not be sensitive to this specific analyte binding event; a different fluorophore may be needed. |
| Fluorescent Sensing: High Background Signal | 1. DHND concentration is too high. 2. Solvent or buffer is fluorescent. | 1. Reduce the probe concentration. 2. Use high-purity, spectroscopy-grade solvents and check buffer for autofluorescence. |
References
-
PubChem. (n.d.). 2,6-Dihydroxynaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
-
CD Bioparticles. (n.d.). This compound. Retrieved from [Link]
-
European Commission. (2010). Opinion of the Scientific Committee on Consumer Safety on 1,5-naphthalenediol (A18). Retrieved from [Link]
-
Wikipedia. (n.d.). 1,5-Dihydroxynaphthalene. Retrieved from [Link]
- Google Patents. (n.d.). CN103739449A - Preparation method of 1,5-dihydroxy naphthalene.
-
PubChem. (n.d.). 1,5-Dihydroxynaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
-
Cui, J., & Li, S. (2012). A convenient and efficient synthesis of 2,6-dihydroxynaphthalene. Journal of Chemical Research, 11, 675-677. Retrieved from [Link]
-
Asian Journal of Chemistry. (2018). Schiff base derived from 2-hydroxy naphthalene-1-carbaldehyde and their metal complexes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. CrystEngComm. Retrieved from [Link]
-
AJOL. (n.d.). Synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin. Retrieved from [Link]
-
PubMed. (n.d.). 1,5-bis(dicarboxymethylaminomethyl)-2,6-dihydroxynaphthalene as a selective spectrofluorimetric reagent for calcium. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,5‐Diisocyanonaphthalene: The Lowest Molecular Weight Fluorescent Probe for the Determination of Trace Amounts of Sulfoxides in Both Organic and Aqueous Media. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite. Retrieved from [Link]
-
MDPI. (n.d.). Polyazulene-Based Materials for Heavy Metal Ion Detection. 3. (E)-5-((6-t-Butyl-4,8-dimethylazulen-1-yl) diazenyl)-1H-tetrazole-Based Modified Electrodes. Retrieved from [Link]
-
PubChem. (n.d.). 1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 2,6-Dihydroxynaphthalene. National Institute of Standards and Technology. Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Porous Organic Polymers from 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde
Introduction: The Architectural Versatility of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde in Porous Polymer Synthesis
Porous organic polymers (POPs) represent a vibrant class of materials, characterized by their robust covalent frameworks, high surface areas, and tunable porosities.[1] These features make them prime candidates for a myriad of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[1] Within the vast library of molecular building blocks used to construct these materials, this compound (DHNDA) has emerged as a particularly valuable monomer.
The utility of DHNDA stems from its unique molecular architecture. It possesses a rigid naphthalene core that imparts thermal and chemical stability to the resulting polymer. Furthermore, the strategic placement of two hydroxyl (-OH) and two aldehyde (-CHO) groups allows for versatile and predictable polymerization pathways.[2] The aldehyde functionalities are prime reactive sites for condensation reactions with amine or pyrrole linkers, leading to the formation of stable imine or porphyrin linkages, respectively. Simultaneously, the hydroxyl groups can enhance the polymer's hydrophilicity, provide sites for post-synthetic modification, or contribute to the material's catalytic activity.
This application note provides detailed protocols for the synthesis of two distinct types of porous organic polymers using this compound as the core building block:
-
A Hydroxyl-Rich Porphyrin-Based Porous Organic Polymer (PPOPs-OH) via the Alder-Longo method, a one-pot condensation reaction with pyrrole. This approach results in a polymer with intrinsic porphyrin macrocycles, which are valuable for catalysis and sensing.
-
A Naphthalene-Based Imine-Linked Covalent Organic Framework (COF) through a representative solvothermal Schiff base condensation with p-phenylenediamine. This method is a cornerstone of COF chemistry and yields highly ordered, crystalline materials.
These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
PART 1: Synthesis of a Hydroxyl-Rich Porphyrin-Based Porous Organic Polymer (PPOPs-OH)
This protocol details the synthesis of a porphyrin-based POP via the Alder-Longo method, which involves the in situ formation of porphyrin rings during the polymerization process. This one-pot approach is efficient and avoids the often complex pre-synthesis of porphyrin-containing monomers.
Reaction Principle & Causality
The Alder-Longo reaction is an acid-catalyzed condensation of an aldehyde with pyrrole to form a tetraphenylporphyrin core. In this synthesis, the difunctional nature of this compound allows it to act as a cross-linker, extending the porphyrin units into a porous, three-dimensional network. The acidic environment protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the electron-rich pyrrole ring. The reaction proceeds through a series of condensation and cyclization steps, followed by oxidation to yield the aromatic porphyrin macrocycle. The hydroxyl groups on the naphthalene unit are preserved, yielding a functionalized polymer framework.
Caption: Alder-Longo synthesis of a porphyrin-based POP.
Detailed Experimental Protocol
This protocol is adapted from the synthetic strategy described by Pala's group for the preparation of hydroxyl-rich porphyrin-based POPs.
Materials:
-
This compound (DHNDA)
-
Pyrrole (freshly distilled)
-
Propionic acid
-
Methanol
-
Acetone
-
Deionized water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add this compound and an equimolar amount of freshly distilled pyrrole.
-
Solvent Addition: Add propionic acid to the flask to serve as both the solvent and the acid catalyst. The typical concentration is around 0.1 M with respect to the aldehyde.
-
Polymerization: Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically carried out for 24 to 48 hours. During this time, a dark-colored precipitate will form. The reflux condition provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization reactions.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid extensively with methanol, deionized water, and acetone to remove any unreacted monomers, oligomers, and residual propionic acid.
-
The washing steps are crucial for obtaining a pure polymer with accessible pores.
-
-
Drying: Dry the resulting dark powder in a vacuum oven at 80 °C overnight. The final product is the hydroxyl-rich porphyrin-based porous organic polymer (PPOPs-OH).
Expected Characterization Results
-
FT-IR Spectroscopy: Look for the disappearance of the aldehyde C=O stretching peak (around 1650-1700 cm⁻¹) and the N-H stretching of pyrrole (around 3300 cm⁻¹). The appearance of new bands corresponding to the porphyrin skeleton will be observed. A broad peak in the 3200-3500 cm⁻¹ region will indicate the presence of the -OH groups.
-
Solid-State ¹³C NMR: The aldehyde carbon signal (around 190 ppm) should disappear, and new aromatic carbon signals corresponding to the porphyrin and naphthalene units will appear.
-
Porosity Analysis (BET): Nitrogen sorption isotherms should confirm the porous nature of the material. The specific surface area will depend on the exact reaction conditions but is expected to be in the range of several hundred m²/g.
PART 2: Synthesis of a Naphthalene-Based Imine-Linked Covalent Organic Framework (COF)
This section provides a representative protocol for the synthesis of a crystalline porous organic polymer, specifically a covalent organic framework (COF), via a solvothermal Schiff base condensation reaction. This method is widely used for its ability to produce crystalline materials with well-defined pore structures.
Reaction Principle & Causality
The formation of an imine-linked COF relies on the reversible Schiff base reaction between an aldehyde and an amine.[3] The reaction is typically catalyzed by an acid, such as acetic acid, which protonates the aldehyde to activate it for nucleophilic attack by the amine. The solvothermal conditions (high temperature and pressure in a sealed vessel) are critical. The elevated temperature provides the energy for the reaction to proceed, while the sealed environment allows the reaction to reach equilibrium. The reversibility of the imine bond formation is key to obtaining a crystalline product; it allows for "error-correction" where mismatched or strained linkages can break and reform, leading to the thermodynamically favored, well-ordered crystalline framework. The choice of solvent or a mixture of solvents is also crucial as it influences monomer solubility and the kinetics of nucleation and growth.[4]
Caption: Solvothermal Schiff base synthesis of an imine-linked COF.
Detailed Experimental Protocol
This is a representative protocol based on general solvothermal methods for imine COF synthesis.
Materials:
-
This compound (DHNDA)
-
p-Phenylenediamine
-
Mesitylene
-
1,4-Dioxane
-
Aqueous acetic acid (e.g., 6 M)
-
Acetone
-
Tetrahydrofuran (THF)
Procedure:
-
Monomer Preparation: In a Pyrex tube, add this compound and an equimolar amount of p-phenylenediamine.
-
Solvent and Catalyst Addition: Add a mixture of mesitylene and 1,4-dioxane (typically in a 1:1 to 4:1 v/v ratio). Add a catalytic amount of aqueous acetic acid. The total solvent volume should be sufficient to create a slurry.
-
Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.
-
Sealing and Heating: Flame-seal the Pyrex tube under vacuum. Place the sealed tube in an oven and heat at 120 °C for 3 to 5 days.
-
Isolation and Purification:
-
After cooling to room temperature, open the tube carefully.
-
Collect the solid product by filtration.
-
Wash the product sequentially with acetone and THF to remove residual solvents and unreacted monomers.
-
Perform a Soxhlet extraction with a suitable solvent like methanol or ethanol for 24 hours to ensure complete removal of impurities from the pores.
-
-
Activation: Dry the purified COF under vacuum at a moderately high temperature (e.g., 120-150 °C) to remove all guest solvent molecules from the pores. This "activation" step is crucial for achieving the material's full porosity.
Data Summary and Comparative Properties
The properties of POPs are highly dependent on the synthetic route and the monomers used. The following table provides expected or typical values for POPs derived from naphthalene-based dialdehydes.
| Property | Porphyrin-Based POP (PPOPs-OH) | Imine-Linked COF |
| Synthetic Method | Alder-Longo Condensation | Solvothermal Schiff Base |
| Crystallinity | Typically Amorphous | Crystalline |
| Linkage | Porphyrin | Imine (-C=N-) |
| Typical BET Surface Area | 200 - 600 m²/g | 500 - 1500 m²/g |
| Key Functional Groups | Porphyrin, Hydroxyl | Imine, Hydroxyl |
| Potential Applications | Catalysis, Dye Adsorption, Sensing | Gas Storage, Separation,[2] Catalysis |
Applications in Research and Development
The porous organic polymers synthesized from this compound are not just academic curiosities; they have significant potential in various fields:
-
Drug Development: The tunable pores and functionalizable surfaces of these POPs make them promising candidates for drug delivery systems. The hydroxyl groups can be used to attach targeting ligands or to modify the release kinetics of encapsulated therapeutic agents.
-
Catalysis: The porphyrin-based POPs can act as heterogeneous catalysts, mimicking the catalytic activity of metalloporphyrins in a robust, recyclable solid support. The imine-linked COFs can also be metalated or functionalized to create active catalytic sites.
-
Environmental Remediation: The high surface area and aromatic nature of these polymers make them excellent adsorbents for organic pollutants and heavy metals from water. The PPOPs-OH material, for instance, has shown a high adsorption capacity for methylene blue.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced porous organic polymers. By selecting the appropriate co-monomer and reaction conditions, researchers can create a wide range of materials with tailored properties. The Alder-Longo method provides a direct route to functional porphyrin-based polymers, while solvothermal Schiff base condensation yields highly ordered, crystalline covalent organic frameworks. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to explore the full potential of these fascinating materials in their respective fields.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Optimizing COF Synthesis with High-Purity this compound. [Online]. Available at: [Link]
-
Pala, A., et al. (2024). Porphyrin-based porous organic polymers synthesized using the Alder–Longo method: the most traditional synthetic strategy with exceptional capacity. RSC Advances, 14, 20837-20855. [Online]. Available at: [Link]
-
CD Bioparticles. (n.d.). This compound. [Online]. Available at: [Link]
-
Al-Ghamdi, M. S., et al. (2021). Synthesis of covalent organic frameworks using sustainable solvents and machine learning. Green Chemistry, 23(21), 8596-8605. [Online]. Available at: [Link]
-
Gao, Q., et al. (2022). Imine-Linked Covalent Organic Framework with a Naphthalene Moiety as a Sensitive Phosphate Ion Sensing. ACS Applied Materials & Interfaces, 14(20), 23653–23661. [Online]. Available at: [Link]
-
Kaliya, K., et al. (2024). Imine–linked covalent organic framework synthesis. Polymer Bulletin. [Online]. Available at: [Link]
- Jelfs, K. E., et al. (2013). In silico screening of functionalized porous organic cages for CO2 capture. Journal of the American Chemical Society, 135(25), 9307-9310.
- Dey, K., et al. (2020). Covalent organic frameworks (COFs): a new class of functional materials for analytical applications. TrAC Trends in Analytical Chemistry, 129, 115951.
- Mitra, S., et al. (2016). AIE-active, 2D covalent organic framework with a triphenylamine core for chemical sensing. Chemistry-A European Journal, 22(40), 14196-14201.
-
Wang, S., et al. (2024). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Journal of Materials Chemistry A, 12, 14159-14166. [Online]. Available at: [Link]
-
Zhang, Y., et al. (2018). Imine‐linked covalent organic frameworks: Recent advances in design, synthesis, and application. Applied Organometallic Chemistry, 32(11), e4479. [Online]. Available at: [Link]
- Kandambeth, S., et al. (2012). Covalent organic frameworks: a new class of porous materials for analytical applications. Analytical chemistry, 84(21), 9370-9377.
- Das, G., et al. (2015). A new fluorescent covalent organic framework for selective detection of picric acid.
- Halder, A., et al. (2018). A fluorescent covalent organic framework for selective detection of nitroaromatic compounds.
- Chen, X., et al. (2014).
- Alahakoon, S. B., et al. (2017). A tale of two porosities: a new covalent organic framework for dual-channel gas separation. Journal of the American Chemical Society, 139(31), 10839-10842.
- Ascherl, L., et al. (2016). A covalent organic framework for the realization of a visible-light-driven proton-conducting material.
- Li, H., et al. (2014). A novel covalent organic framework for chemical sensing of volatile organic compounds.
-
Tsotsalas, M. (2021). Dynamic porous organic polymers with tuneable crosslinking degree and porosity. Materials Horizons, 8(10), 2739-2746. [Online]. Available at: [Link]
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- 3. researchpublish.com [researchpublish.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde
Welcome to the technical support guide for the synthesis of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde. This document is designed for researchers, medicinal chemists, and materials scientists who are working with or plan to synthesize this versatile dialdehyde, a crucial building block in the development of Covalent Organic Frameworks (COFs) and other advanced materials.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges of this synthesis and improve your reaction yields.
Overview of Synthetic Strategies
The synthesis of this compound involves the diformylation of 2,6-dihydroxynaphthalene. The hydroxyl groups are strongly activating, ortho-, para-directing substituents, making the 1, 5, 7, and 8 positions susceptible to electrophilic aromatic substitution. The challenge lies in achieving selective and high-yielding diformylation at the 1- and 5-positions while avoiding side reactions.
Several classical formylation methods can be adapted for this purpose:
-
Vilsmeier-Haack Reaction: This is often the most effective method. It employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), which acts as a mild electrophile.[3][4]
-
Reimer-Tiemann Reaction: This method uses chloroform (CHCl₃) in a strong basic solution to generate dichlorocarbene (:CCl₂) as the electrophile.[5] While effective for many phenols, it can suffer from low yields and harsh conditions for this specific diformylation.[6]
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (like glycerol and boric acid, or trifluoroacetic acid) as the formylating agent.[7][8] It is known for its ortho-selectivity to phenolic hydroxyl groups but can be generally inefficient.[8][9]
This guide will focus primarily on optimizing the Vilsmeier-Haack reaction, as it generally offers the best balance of reactivity, selectivity, and yield for this substrate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<30%). What are the most likely causes?
Answer: Low yields are the most common complaint and can stem from several factors. Systematically investigating the following points is crucial.
-
Purity of Starting Material: The 2,6-dihydroxynaphthalene starting material must be of high purity.[10][11] Trace impurities, particularly sulfur-containing compounds or other isomeric dihydroxynaphthalenes, can inhibit the reaction or lead to complex side products.[12] Consider recrystallizing the starting material from hot water or a mixed solvent system and drying it thoroughly under vacuum before use.
-
Stoichiometry of Reagents: The stoichiometry of the Vilsmeier reagent (POCl₃ and DMF) is critical. For diformylation, a significant excess of the reagent is required. A molar ratio of at least 2.5 to 4 equivalents of the Vilsmeier reagent per equivalent of 2,6-dihydroxynaphthalene is a good starting point. Insufficient reagent will lead to a mixture of starting material and the mono-formylated product.
-
Reaction Temperature: Temperature control is paramount. The formation of the Vilsmeier reagent is typically done at 0°C. After the addition of 2,6-dihydroxynaphthalene, the reaction temperature should be carefully and slowly raised. A temperature that is too low will result in an incomplete reaction, while a temperature that is too high can cause decomposition of the starting material, the product, and promote the formation of tarry byproducts.[3]
-
Hydrolysis/Work-up: The final hydrolysis step, where the intermediate iminium salt is converted to the aldehyde, is critical. This step must be performed carefully, usually by pouring the reaction mixture onto crushed ice followed by the addition of a base (like sodium acetate or sodium hydroxide) to neutralize the strong acid and facilitate the hydrolysis. Insufficient hydrolysis or overly harsh basic conditions can degrade the product.
Q2: I'm observing a significant amount of a mono-formylated byproduct. How can I favor diformylation?
Answer: The formation of 2,6-dihydroxy-1-naphthaldehyde is a common issue and indicates that the reaction has not gone to completion.
-
Increase Reagent Equivalents: This is the most direct solution. Increase the equivalents of both POCl₃ and DMF. See the table below for a suggested optimization range.
-
Extend Reaction Time: After the initial addition and temperature ramp, increasing the reaction time at the optimal temperature (e.g., 60-80°C) can drive the reaction towards the diformylated product. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time.
-
Solvent Choice: While DMF often serves as both reagent and solvent, using an additional inert, high-boiling solvent like 1,2-dichloroethane can sometimes improve solubility and allow for more precise temperature control, pushing the reaction to completion.
Table 1: Suggested Reagent Stoichiometry for Optimization
| Parameter | Starting Point | Optimization Range | Rationale |
| 2,6-Dihydroxynaphthalene | 1.0 eq | 1.0 eq | Reference |
| POCl₃ | 2.5 eq | 2.5 - 5.0 eq | To ensure sufficient Vilsmeier reagent for two formylation steps. |
| DMF | 10 eq | 10 - 20 eq | Acts as both reagent and solvent; excess ensures complete reaction. |
| Temperature | 60°C | 50 - 90°C | Balance between reaction rate and decomposition.[3] |
| Time | 4 hours | 4 - 12 hours | Allow sufficient time for the second formylation to occur. |
Q3: My final product is a dark, tarry solid that is very difficult to purify. What went wrong?
Answer: The formation of tar is a classic sign of polymerization or decomposition, often caused by excessive heat or exposure to air.
-
Oxygen Sensitivity: Dihydroxynaphthalenes are sensitive to air oxidation, especially at elevated temperatures and under basic or acidic conditions, which can lead to dark, polymeric materials.[13][14] Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) from start to finish.
-
Temperature Control: As mentioned, avoid overheating. A runaway reaction can lead to rapid decomposition. Use an oil bath for heating and ensure efficient stirring.
-
Work-up Procedure: When hydrolyzing, pour the reaction mixture into ice, not the other way around. This helps to dissipate the heat generated from the quenching process. A slow, controlled neutralization is also key.
-
Purification Strategy: If you do obtain a dark crude product, column chromatography is often necessary. However, the product has low solubility. A useful technique is to dissolve the crude material in a minimal amount of a polar solvent like DMF or DMSO, adsorb it onto a small amount of silica gel, dry it, and then load the dry powder onto the column. This "dry-loading" technique prevents streaking and improves separation.
Q4: The reaction doesn't seem to start, or the TLC shows only starting material even after several hours. What should I check?
Answer: Reaction failure is often due to reagent quality or improper setup.
-
Quality of POCl₃: Phosphorus oxychloride is highly reactive with moisture. Use a freshly opened bottle or a recently distilled batch. Old POCl₃ that has been exposed to air will be partially hydrolyzed and inactive.
-
Anhydrous Conditions: Ensure all your glassware is oven-dried and the reaction is assembled under an inert atmosphere. DMF should be anhydrous grade. Moisture will rapidly quench the Vilsmeier reagent.[3]
-
Order of Addition: The Vilsmeier reagent must be pre-formed before adding the dihydroxynaphthalene. Add POCl₃ dropwise to ice-cold DMF. A change in the solution (it may become thicker or change color) is often indicative of reagent formation. Only after this reagent has formed should you add the substrate.
Visualized Experimental Workflow & Troubleshooting
The following diagrams illustrate the general experimental workflow and a logical troubleshooting process.
Caption: General workflow for the Vilsmeier-Haack synthesis.
Caption: A troubleshooting decision tree for common synthesis issues.
Detailed Experimental Protocol: Vilsmeier-Haack Method
Disclaimer: This protocol is a representative example. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
2,6-Dihydroxynaphthalene (1.60 g, 10.0 mmol, 1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (15 mL)
-
Phosphorus oxychloride (POCl₃) (3.7 mL, 40.0 mmol, 4.0 eq)
-
1,2-Dichloroethane (DCE) (20 mL, optional solvent)
-
Sodium Acetate (NaOAc)
-
Crushed Ice
-
Deionized Water
Procedure:
-
Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Vilsmeier Reagent Formation: Charge the flask with anhydrous DMF (10 mL). If using DCE, add it now. Cool the flask to 0°C in an ice-water bath. Add POCl₃ (3.7 mL, 40 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Substrate Addition: Dissolve the 2,6-dihydroxynaphthalene (1.60 g, 10 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent over 20 minutes at 0°C.
-
Reaction: After the addition is complete, slowly remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture in an oil bath to 65°C and maintain this temperature for 6-8 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate).
-
Work-up and Hydrolysis: After the reaction is complete (as indicated by TLC), cool the flask back to room temperature. In a separate large beaker, prepare a slurry of crushed ice (approx. 200 g). Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Slowly add a saturated aqueous solution of sodium acetate until the pH of the mixture is between 4 and 5. A precipitate should form. Continue stirring the mixture in an ice bath for 1-2 hours to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a DMF/water mixture) or by column chromatography on silica gel if necessary. Dry the final product under high vacuum.
Frequently Asked Questions (FAQs)
Q: Can I use another formylation reaction like the Reimer-Tiemann? A: Yes, the Reimer-Tiemann reaction is chemically viable for formylating naphthols.[5][15] However, it generally gives lower yields for diformylation and the highly basic, biphasic conditions can be difficult to control and may lead to more byproducts.[6][16] For this specific target, the Vilsmeier-Haack reaction is typically more reliable.
Q: What are the expected spectroscopic data for the final product? A: While specific data can vary slightly based on the solvent used for NMR, you should expect to see characteristic peaks for the aldehyde protons (~10 ppm in ¹H NMR), the hydroxyl protons, and the aromatic protons. The CAS number for this compound is 7235-47-4, which can be used to look up reference spectra in various databases.[17][18]
Q: How should I store the 2,6-dihydroxynaphthalene starting material and the final product? A: Both compounds contain phenol moieties and are susceptible to air oxidation. They should be stored in well-sealed containers, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place to maintain their purity over time.[19]
Q: Is it possible to achieve tri- or tetra-formylation? A: Under the conditions described, diformylation is the major product. The two existing electron-withdrawing aldehyde groups, once installed, deactivate the naphthalene ring towards further electrophilic substitution, making tri- or tetra-formylation highly unlikely.
Reaction Mechanism Visualization
The Vilsmeier-Haack reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich naphthalene ring.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
References
-
Grokipedia. (n.d.). Duff reaction. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved January 21, 2026, from [Link]
-
SynArchive. (n.d.). Duff Reaction. Retrieved January 21, 2026, from [Link]
-
Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (2023). Duff reaction. Retrieved January 21, 2026, from [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved January 21, 2026, from [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 21, 2026, from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 21, 2026, from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 21, 2026, from [Link]
-
L.S.College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction. Retrieved January 21, 2026, from [Link]
-
Cui, J., & Li, S. (2012). A convenient and efficient synthesis of 2,6-dihydroxynaphthalene. Journal of Chemical Research, 36(11), 675-677. Available from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Dihydroxynaphthalene. PubChem Compound Database. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved January 21, 2026, from [Link]
-
Sciencemadness.org. (n.d.). The Reimer-Tiemann Reaction. Retrieved January 21, 2026, from [Link]
-
J&K Scientific LLC. (2021, March 23). Reimer-Tiemann Reaction. Retrieved January 21, 2026, from [Link]
-
European Patent Office. (2020). Method for purifying dihydroxynaphthalene (EP 3505507 B1). Retrieved January 21, 2026, from [Link]
-
Ruixibiotech. (n.d.). This compound CAS No.:7235-47-4. Retrieved January 21, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Materials Science: Purchase this compound. Retrieved January 21, 2026, from [Link]
-
Aslam, F. M., Gore, P. H., & Jehangir, M. (1972). Friedel–Crafts acylations of aromatic hydrocarbons. Part XIII. Syntheses of methyl-substituted naphthalenes. Some anomalous Gattermann formylation reactions. Journal of the Chemical Society, Perkin Transactions 1, 892-896. [Link]
- Google Patents. (n.d.). JP2007153862A - Method for purification of 1, 6-dihydroxy napthalene.
-
ResearchGate. (2025). Synthesis and characterization of allomelanin model from 1,8-dihydroxynaphthalene autooxidation. Retrieved January 21, 2026, from [Link]
-
Takizawa, S., et al. (2006). Photooxidation of 1,5-dihydroxynaphthalene with iridium complexes as singlet oxygen sensitizers. Photochemical & Photobiological Sciences, 5(9), 832-838. [Link]
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- 10. 2,6-Dihydroxynaphthalene | C10H8O2 | CID 93552 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde
Welcome to the technical support center for the purification of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining this versatile building block in high purity. The methodologies described herein are based on established principles of organic chemistry and purification science, adapted for the specific challenges this compound may present.
I. Understanding the Molecule: Key Purification Challenges
This compound is a highly functionalized aromatic compound. Its purification is influenced by several key structural features:
-
Two Phenolic Hydroxyl Groups: These groups are acidic and can engage in strong hydrogen bonding, which affects solubility and interactions with chromatographic stationary phases.
-
Two Aldehyde Groups: These are polar and can be susceptible to oxidation or side reactions under harsh conditions.
-
Aromatic Naphthalene Core: This large, flat system can lead to strong π-π stacking interactions, influencing crystal packing and solubility.
-
Symmetry: The symmetrical nature of the molecule can be advantageous for crystallization.
The primary goal of purification is typically to remove unreacted starting materials (like 2,6-dihydroxynaphthalene), regioisomers (e.g., formylation at other positions), di-formylated byproducts, and polymeric resins that can form during synthesis, particularly in reactions like the Duff formylation.[1]
II. Purification Workflow Overview
A general workflow for the purification of this compound is presented below. The choice of specific methods will depend on the scale of the reaction and the nature of the impurities.
Caption: General purification workflow for this compound.
III. Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address common issues.
A. Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids on a larger scale.
Q1: My compound won't dissolve in any common single solvent for recrystallization. What should I do?
A1: This is a common issue with highly functionalized molecules. The solution is to use a binary solvent system (a solvent pair).
-
Principle: You need one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent" or "precipitating solvent"), and the two solvents must be miscible.
-
Recommended Solvent Systems:
-
Ethyl Acetate / Hexanes: Ethyl acetate is a good "soluble solvent" for polar aromatic compounds, while hexanes act as the anti-solvent.[2]
-
Acetone / Hexanes: Similar to the above, acetone is a more polar "soluble solvent".[3]
-
Methanol / Water: Given the hydroxyl groups, methanol can be an effective "soluble solvent", with water as the anti-solvent.[4]
-
DMF or DMSO / Water: For highly insoluble compounds, dissolving in a small amount of hot DMF or DMSO and then carefully adding water as the anti-solvent can be effective.
-
Step-by-Step Protocol for Binary Solvent Recrystallization:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the "soluble solvent" dropwise at or near its boiling point until the solid just dissolves. Use the absolute minimum amount of solvent.[5]
-
Slowly add the "anti-solvent" dropwise at the same temperature until you observe persistent cloudiness (turbidity).
-
Add a few more drops of the "soluble solvent" until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold anti-solvent, and dry thoroughly.
Q2: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to rapid cooling or the presence of significant impurities.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount (10-20%) more of the "soluble solvent" to keep the compound in solution for longer at a lower temperature during cooling.[6][7]
-
Slow Down Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or paper towels to slow heat loss. Rapid cooling encourages oil formation over crystal lattice formation.[6]
-
Charcoal Treatment for Impurities: If significant colored impurities are present, they may be lowering the melting point of the mixture. After dissolving the crude product in the hot solvent, cool it slightly, add a small amount of activated charcoal, and then heat it back to boiling for a few minutes. Filter the hot solution through a fluted filter paper or a Celite® pad to remove the charcoal before allowing it to cool.[8]
-
Q3: No crystals are forming even after the solution has cooled completely. What's wrong?
A3: This usually indicates that the solution is not supersaturated, either because too much solvent was used or because crystallization needs to be induced.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, and then allow it to cool again.[7]
-
| Solvent System | "Soluble Solvent" | "Anti-Solvent" | Notes |
| System 1 | Ethyl Acetate | Hexanes / Heptane | Good starting point for moderately polar compounds.[2] |
| System 2 | Acetone | Hexanes / Heptane | Acetone is more polar than ethyl acetate. |
| System 3 | Methanol / Ethanol | Water | Effective for compounds with hydrogen-bonding capabilities.[4] |
| System 4 | Tetrahydrofuran (THF) | Hexanes / Heptane | Good for compounds that are difficult to dissolve. |
| System 5 | Dichloromethane (DCM) | Hexanes / Heptane | Use with caution due to the volatility of DCM. |
| System 6 | DMF / DMSO | Water | For very polar or poorly soluble compounds. |
B. Column Chromatography
Column chromatography is ideal for separating complex mixtures or when the product is an oil or amorphous solid.
Q1: My compound is sticking to the top of the silica gel column and won't elute. What should I do?
A1: This is a common problem with phenolic compounds on silica gel due to strong acidic interactions.
-
Explanation: The acidic silanol groups (Si-OH) on the surface of silica gel can strongly bind to the phenolic hydroxyl groups of your molecule, leading to poor mobility.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). A gradient elution from low to high polarity is often effective.
-
Use a More Polar Solvent System: Switch to a more powerful eluent system, such as dichloromethane (DCM) with a small percentage of methanol (e.g., 1-5% MeOH in DCM).[9]
-
Add an Acidic Modifier: Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can help by protonating your compound and competing for the binding sites on the silica, thus improving elution.
-
Switch to a Different Stationary Phase:
-
Neutral Alumina: This can be a good alternative to silica for purifying compounds that are sensitive to acid or bind strongly to silica.[9] A patent for purifying dihydroxynaphthalenes specifically mentions the use of neutral alumina to remove sulfur-containing impurities.[10]
-
Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective.[11]
-
-
Q2: I'm getting very poor separation between my product and an impurity. How can I improve the resolution?
A2: Poor separation means the selectivity of your system is not sufficient.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Try a Ternary System: Instead of a two-solvent system, try adding a third solvent. For aromatic compounds, using toluene in place of hexanes can improve separation due to different π-π interactions (e.g., Toluene/Ethyl Acetate).[9]
-
Shallow Gradient: Run a very slow, shallow gradient of your eluent to better resolve closely eluting compounds.
-
-
Improve Column Packing and Loading:
-
Dry Loading: If your compound has low solubility in the initial mobile phase, adsorb it onto a small amount of silica gel or Celite®, evaporate the solvent, and load the resulting dry powder onto the top of your column. This leads to sharper bands.
-
Column Dimensions: Use a longer, thinner column for difficult separations to increase the number of theoretical plates.
-
-
| Stationary Phase | Typical Mobile Phase | Best For... |
| Silica Gel | Hexanes/Ethyl Acetate, Toluene/Ethyl Acetate, DCM/Methanol | General purpose, good for moderately polar compounds.[12] |
| Neutral Alumina | Hexanes/Ethyl Acetate, DCM | Basic or acid-sensitive compounds, phenolic compounds.[9][10] |
| Reverse-Phase (C18) | Water/Acetonitrile, Water/Methanol (often with 0.1% TFA or Formic Acid) | Highly polar compounds, final high-purity polishing.[11] |
C. Sublimation
Q1: Is sublimation a suitable purification method for this compound?
A1: Yes, sublimation can be a very effective final purification step, especially for removing non-volatile impurities.
-
Principle: Sublimation is the direct phase transition from solid to gas, without passing through a liquid phase.[13] This technique works well for compounds that have an appreciable vapor pressure below their melting point. Naphthalene and its derivatives are often good candidates for sublimation.[14][15]
-
Advantages: It is excellent for removing inorganic salts, baseline polymeric material, and other non-volatile impurities. It can yield very pure crystalline material.
-
Procedure:
-
Place the crude, dry solid in the bottom of a sublimation apparatus.
-
Insert a cold finger (a condenser cooled with circulating cold water or filled with ice).
-
Apply a vacuum to the apparatus.
-
Gently heat the bottom of the apparatus (e.g., with a heating mantle or oil bath).
-
The pure compound will sublime onto the cold finger, leaving non-volatile impurities behind.
-
-
Troubleshooting:
-
Decomposition: If the compound darkens or decomposes, the heating temperature is too high. Reduce the temperature.
-
No Sublimation: If nothing happens, either the temperature is too low or the vacuum is not sufficient.[14]
-
IV. References
-
Scribd. Naphthalene Purification by Sublimation. Available from: [Link]
-
Unknown. Recrystallization. Available from: [Link]
-
MDPI. Twice as Nice: The Duff Formylation of Umbelliferone Revised. Available from: [Link]
-
Wikipedia. Duff reaction. Available from: [Link]
-
BrainKart. Sublimation - Purification of Organic compounds. Available from: [Link]
-
The ScholarShip. The Duff Reaction: Researching A Modification. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
-
Wired Chemist. Recrystallization. Available from: [Link]
-
Studylib. Sublimation Lab Report: Naphthalene Purification & Recovery. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
ResearchGate. Column chromatography of phenolics?. Available from: [Link]
-
Scribd. Naphthalene Purification by Sublimation. Available from: [Link]
-
UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Available from: [Link]
-
Course Hero. Experimental No. (5) Sublimation Sublimation Purpose of experimental Purification of solid sublimed substances (naphthalene). Available from: [Link]
-
Reddit. Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. Available from: [Link]
-
Reddit. Recrystallisation Help : r/Chempros. Available from: [Link]
-
Organic Syntheses. 1-naphthaldehyde. Available from: [Link]
-
TSI Journals. Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. Available from: [Link]
-
Organic Syntheses. 2-hydroxy-1-naphthaldehyde. Available from: [Link]
-
MDPI. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Available from: [Link]
-
Grokipedia. Duff reaction. Available from: [Link]
-
Google Patents. US3833660A - Process for making aromatic aldehydes. Available from:
-
Organic Syntheses. 1. Available from: [Link]
-
Taylor & Francis Online. Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell. Available from: [Link]
-
National Center for Biotechnology Information. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Available from: [Link]
-
European Patent Office. METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE. Available from: [Link]
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Technical Support Center: Overcoming Solubility Challenges with 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde
Welcome to the technical support center for 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this versatile compound. Our goal is to provide you with the expertise and practical insights needed to ensure the successful implementation of your experiments.
Understanding the Solubility Profile
This compound is a polycyclic aromatic compound characterized by a naphthalene core with two hydroxyl and two aldehyde functional groups. This structure results in a molecule that is largely nonpolar due to the aromatic rings, but with some capacity for hydrogen bonding through the hydroxyl and aldehyde groups. Consequently, its solubility in aqueous solutions is expected to be very low, while it will show a preference for organic solvents.
The key to successfully dissolving this compound lies in selecting a solvent that can effectively interact with both the hydrophobic naphthalene core and the polar functional groups.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and issues encountered when working with this compound.
Q1: What are the recommended starting solvents for dissolving this compound?
Based on its chemical structure and evidence from synthetic and analytical procedures, the following solvents are recommended for initial solubility screening:
-
Polar Aprotic Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
-
Chlorinated Solvents:
-
Dichloromethane (DCM)
-
Chloroform (CHCl₃)
-
-
Ethers:
-
Tetrahydrofuran (THF)
-
1,4-Dioxane
-
-
Polar Protic Solvents:
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Initial solubility testing with small quantities of the compound in these solvents is strongly advised to determine the most suitable option for your specific application.
Q2: I am struggling to dissolve the compound even in the recommended organic solvents. What can I do?
If you are experiencing difficulty, consider the following troubleshooting steps, outlined in the workflow diagram below.
Caption: Troubleshooting workflow for dissolving this compound.
Detailed Explanation of Troubleshooting Steps:
-
Sonication: Applying ultrasonic waves can help to break up solid aggregates and increase the surface area available for solvation. Sonicate the sample in a water bath for 10-15 minute intervals.
-
Gentle Heating: Increasing the temperature can enhance solubility.[1][2] Use a water bath to gently warm the solution to 30-40°C. Avoid aggressive heating, as it may lead to solvent evaporation or potential degradation of the compound.
-
Increase Solvent Volume: If the desired concentration is not critical for the initial dissolution, try increasing the volume of the solvent to achieve a more dilute solution.
-
Co-solvent Systems: For applications like column chromatography, a co-solvent system can be effective. A mixture of a more polar solvent (like dichloromethane) and a less polar solvent (like hexanes) can provide the right balance of interactions to achieve solubility. A 1:1 mixture of dichloromethane and hexanes has been reported to be effective for this compound during purification.
Q3: What are the recommended solvents for specific applications?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform (CDCl₃) have been successfully used for ¹³C and ¹H NMR analysis of this compound, respectively. This indicates good solubility in these solvents.
-
Covalent Organic Framework (COF) Synthesis: For COF synthesis, polar aprotic solvents are often preferred as they can dissolve the reactants and facilitate the reaction. 1,4-Dioxane has been used in the synthesis of the related 2,6-naphthalenediol. Based on the solubility of similar aromatic aldehydes, DMSO and DMF are also strong candidates for COF synthesis involving this compound.
Q4: Is the compound stable in solution?
Aldehydes can be susceptible to oxidation, especially in the presence of air and light. While specific stability data for this compound in various solvents is not extensively documented, it is good practice to:
-
Prepare solutions fresh whenever possible.
-
Store solutions in a cool, dark place to minimize degradation.
-
Consider inert atmosphere: For long-term storage or sensitive reactions, storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. The solid compound is often stored under an inert atmosphere for this reason.[3]
The stability of dialdehyde solutions can be influenced by factors such as pH and temperature.[3][4][5] For instance, glutaraldehyde solutions are known to be more stable under acidic conditions.[6]
Experimental Protocols
Protocol 1: General Solubility Testing
This protocol provides a systematic approach to determine the qualitative solubility of this compound in various organic solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, DCM, THF, Methanol)
-
Small vials with caps
-
Vortex mixer
-
Sonicator
-
Water bath
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry vial.
-
Add 0.5 mL of the selected solvent to the vial.
-
Cap the vial and vortex for 30 seconds at room temperature.
-
Visually inspect the solution for any undissolved solid.
-
If the solid is not fully dissolved, sonicate the vial for 10 minutes.
-
Re-examine the solution.
-
If undissolved solid remains, gently warm the vial in a water bath to 30-40°C for 5-10 minutes and observe for any changes.
-
Record your observations for each solvent.
Protocol 2: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of a desired concentration.
Materials:
-
This compound
-
Chosen solvent (determined from solubility testing)
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Calculate the mass of this compound required to achieve the desired concentration in the chosen volume of solvent.
-
Accurately weigh the calculated mass of the compound and transfer it to the volumetric flask.
-
Add approximately half of the total required solvent volume to the flask.
-
Agitate the mixture to dissolve the compound. Use a vortex mixer or a magnetic stirrer. If necessary, follow the troubleshooting steps of sonication and gentle warming as described in the previous section.
-
Once the solid is completely dissolved, add the remaining solvent to reach the final volume mark on the volumetric flask.
-
Mix the solution thoroughly to ensure homogeneity.
Data Summary
While quantitative solubility data is limited in the public domain, the following table summarizes the qualitative solubility information gathered from various sources.
| Solvent | Type | Qualitative Solubility | Source/Indication |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | NMR Spectroscopy |
| Chloroform (CDCl₃) | Chlorinated | Soluble | NMR Spectroscopy |
| Dichloromethane (DCM) | Chlorinated | Soluble | Column Chromatography |
| Dichloromethane/Hexanes | Co-solvent | Soluble | Column Chromatography |
| 1,4-Dioxane | Ether | Likely Soluble | Synthesis of related compounds |
| Tetrahydrofuran (THF) | Ether | Likely Soluble | Properties of similar compounds |
| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Properties of similar compounds |
| Methanol (MeOH) | Polar Protic | Likely Soluble | Solubility of related compounds[5] |
Logical Relationships in Solubility Troubleshooting
The following diagram illustrates the decision-making process when addressing solubility issues with this compound.
Caption: Decision tree for overcoming solubility issues.
We trust this guide will be a valuable resource in your research endeavors. Should you have any further questions, please do not hesitate to contact our technical support team.
References
-
Stability of Soluble Dialdehyde Cellulose and the Formation of Hollow Microspheres: Optimization and Characterization. ACS Sustainable Chemistry & Engineering. 2018.
-
2,6-Dihydroxynaphthalene 98% 581-43-1. Sigma-Aldrich.
-
This compound | 7235-47-4. Sigma-Aldrich.
-
Synthesis of COFs by Condensation of this compound (DHNDA) and 2,4,6-tris(4-aminophenyl)-pyridine (TAPP). ResearchGate.
-
Optimizing COF Synthesis with High-Purity this compound. NINGBO INNO PHARMCHEM CO.,LTD. 2026.
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College.
-
Solvent screening for the extraction of aromatic aldehydes. ResearchGate. 2025.
-
Solubility of 2,7-Dihydroxynaphthalene in Binary Sodium Chloride + Water, Sodium Sulfate + Water, and Ethanol + Water Solvent Mixtures at Elevated Temperatures. ResearchGate. 2025.
-
This compound. CD Bioparticles.
-
Covalent Organic Frameworks based on Schiff-base Chemistry. Synthesis, Properties and Potential Applications. Universidad Autónoma de Madrid.
-
A Comprehensive Guide to Dialdehyde Starch. Alfa Chemistry.
-
Stability of glutaraldehyde disinfectants during storage and use in hospitals. PubMed.
-
7235-47-4 Cas No. | this compound. Apollo Scientific.
-
Solubility of Organic Compounds. University of Toronto. 2023.
-
A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. ResearchGate. 2025.
-
Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. MDPI.
-
Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur.
-
Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. PMC - PubMed Central.
-
2,6-Dihydroxynaphthalene 98% 581-43-1. Sigma-Aldrich.
-
Temperature Effects on Solubility. Chemistry LibreTexts. 2023.
-
Why does solubility of solids sometimes decrease with temperature increase?. Stack Exchange. 2015.
-
This compound. Advanced ChemBlocks.
-
Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions. PMC - NIH. 2021.
-
Effect of Temperature and Solvent on Solubility. IU Pressbooks.
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Technical Support Center: Optimizing Covalent Organic Framework (COF) Synthesis with 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (DHND). This guide is designed to provide expert insights and practical solutions for the synthesis and optimization of high-quality Covalent Organic Frameworks (COFs). DHND is an exceptional building block, prized for its rigid naphthalene core and strategically positioned aldehyde and hydroxyl groups, which facilitate the construction of robust, crystalline, and functional porous materials.[1][2] However, the path from monomer to a highly crystalline, porous framework can present challenges.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the synthesis of COFs using DHND.
Q1: What is the primary reaction used to synthesize COFs with this compound?
The primary reaction is a Schiff-base condensation, which forms robust imine linkages (-C=N-). This reaction occurs between the two aldehyde groups of DHND and a multitopic amine linker (e.g., a molecule with two, three, or four -NH₂ groups). The reaction is reversible, a critical feature that allows for "error correction" during synthesis, enabling the monomers to self-assemble into a thermodynamically stable, ordered crystalline framework rather than a disordered, amorphous polymer.[3][4]
Q2: Why is catalyst selection so crucial, and what are the common choices?
Catalysts are paramount as they mediate the reversibility of the imine bond formation.[3] An effective catalyst accelerates both the forward (imine formation) and reverse (imine hydrolysis) reactions, allowing the system to reach its most stable crystalline state.
-
Brønsted Acids (e.g., Acetic Acid): Acetic acid is the most widely used catalyst due to its effectiveness, low cost, and ease of handling.[3] It works by protonating the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amine. While effective, it can sometimes require harsh conditions like high temperatures and long reaction times to achieve high crystallinity.[3]
-
Lewis Acids (e.g., Metal Triflates like Sc(OTf)₃): These have emerged as highly efficient alternatives. Metal triflates are particularly effective at catalyzing the transimination step, which is often the rate-limiting step in COF formation.[3] They are known for their high water tolerance and can often lead to higher quality materials under milder conditions or in shorter reaction times.[3]
Q3: What factors should guide my choice of solvent?
Solvent selection is one of the most critical, and often empirical, aspects of COF synthesis. The ideal solvent system must strike a delicate balance: it needs to sufficiently dissolve the monomeric building blocks to facilitate the reaction, but it should not readily dissolve the final COF product, which would prevent precipitation and crystallization.
Commonly used solvents include a mixture of a polar aprotic solvent and a less polar one, such as 1,4-dioxane and mesitylene. For naphthalene-based linkers, systems like fluorobenzene and o-dichlorobenzene have also been used successfully.[5] A systematic screening of different solvent ratios is often necessary to find the optimal conditions for a new COF system.
Q4: What are typical reaction temperatures and durations?
Standard solvothermal synthesis conditions often involve heating the reactants in a sealed vessel at temperatures between 80°C and 150°C for 2 to 3 days.[5][6] The elevated temperature provides the necessary energy to overcome the activation barrier for both bond formation and cleavage, promoting the error-correction mechanism. However, alternative, greener methods are gaining traction, including room-temperature aqueous synthesis and rapid mechanochemical (ball milling) approaches that can yield crystalline products in as little as one hour.[7][8][9]
Q5: How do I properly "activate" my synthesized COF to achieve high porosity?
Activation is a critical post-synthesis step to evacuate the pores of trapped solvent molecules, unreacted monomers, and oligomers. Incomplete activation is a primary cause of low surface area measurements. A rigorous activation protocol is essential:
-
Washing: After isolating the crude product by filtration, wash it sequentially with several organic solvents to remove impurities. Common choices include acetone, tetrahydrofuran (THF), and ethanol.
-
Soxhlet Extraction: For a thorough cleaning, perform a Soxhlet extraction with a suitable solvent (like THF or acetone) for at least 24 hours. This continuously washes the material with fresh, hot solvent.
-
Drying: Dry the purified COF under high vacuum (e.g., <1 mbar) at an elevated temperature (e.g., 120-150°C) for 12-24 hours. This final step ensures the complete removal of all guest molecules from the pores, rendering them accessible for characterization (e.g., gas adsorption) or application.
Part 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Problem 1: My final product is an amorphous powder with no defined peaks in the Powder X-ray Diffraction (PXRD) pattern.
This is a classic sign that the reaction kinetics were too rapid and irreversible, leading to a disordered polymer instead of an ordered framework. This is a kinetically trapped product.[4]
-
Potential Cause A: Reaction rate is too fast.
-
Scientific Rationale: The formation of strong covalent bonds can be kinetically fast but thermodynamically irreversible if the conditions do not allow for bond cleavage and re-formation.[4][10] This leads to a disordered, "kinetically" favored product. To achieve a crystalline, "thermodynamically" favored product, the reaction must be slowed down to allow for proofreading.
-
Solution: Introduce a Modulator. Add a monofunctional competitor molecule to the reaction mixture. For an imine condensation with an amine linker, a simple aniline molecule is an excellent choice. The modulator reversibly caps the reactive sites on the DHND, slowing the overall polymerization rate and keeping the monomers in solution longer. This shifts the equilibrium towards slower, more controlled growth, promoting high crystallinity.[4] Start by adding 5-10 equivalents of the modulator relative to the amine linker and optimize from there.
-
-
Potential Cause B: Suboptimal solvent system.
-
Scientific Rationale: If the monomers are too soluble, they may remain in solution, while if they are poorly soluble, they may crash out before forming an ordered structure.
-
Solution: Systematic Solvent Screening. Prepare a matrix of experiments using different solvent ratios (e.g., dioxane:mesitylene from 1:1 to 1:9) or test entirely different solvent systems. The goal is to find a condition where the monomers are just soluble enough to react but the growing framework is insoluble and precipitates in an orderly fashion.
-
-
Potential Cause C: Impurity of monomers.
-
Scientific Rationale: Impurities in either the DHND or the amine co-monomer can act as chain terminators or introduce defects into the growing framework, disrupting long-range order.[1]
-
Solution: Verify Monomer Purity. Ensure you are using high-purity (>98%) monomers.[1] If purity is questionable, purify the monomers before use via recrystallization or column chromatography. A ¹H NMR spectrum can confirm the purity of your starting materials.
-
Problem 2: My PXRD pattern shows peaks, but they are very broad, indicating poor crystallinity.
This suggests that while nucleation has occurred, the crystalline domains are very small, or the structure contains numerous defects.
-
Potential Cause A: Incorrect catalyst type or concentration.
-
Scientific Rationale: The catalyst concentration directly influences the rate of the reversible reaction. Too little catalyst may not be sufficient to facilitate error correction, while too much can sometimes accelerate the reaction excessively, favoring kinetic products.
-
Solution: Optimize Catalyst Loading and Type.
-
Concentration: Screen a range of catalyst concentrations (e.g., from 0.5 to 2.0 M for acetic acid in the solvent mixture).
-
Type: If optimizing the acetic acid concentration does not yield significant improvement, consider switching to a Lewis acid catalyst like Scandium triflate (Sc(OTf)₃).[3] These can offer different reaction kinetics that may be more favorable for your specific system.
-
-
-
Potential Cause B: Suboptimal reaction time or temperature.
-
Scientific Rationale: Crystallization is a time-dependent process. Insufficient time may not allow the initially formed, less-ordered structures to anneal into a more stable crystalline phase. Temperature affects both reaction rates and monomer solubility.
-
Solution: Conduct a Time-Course and Temperature Study. Set up parallel reactions and stop them at different time points (e.g., 24h, 48h, 72h, 96h) to see if crystallinity improves over time. Similarly, screen a range of temperatures (e.g., 100°C, 120°C, 140°C) to find the sweet spot for your system.
-
Problem 3: The synthesized material shows low porosity (a low Brunauer-Emmett-Teller (BET) surface area).
A low surface area indicates that the pores of the COF are not accessible.
-
Potential Cause A: Incomplete activation.
-
Scientific Rationale: This is the most common cause. If solvent molecules or unreacted monomers remain trapped within the pores, nitrogen gas cannot access the internal surface during the BET measurement.
-
Solution: Implement a Rigorous Activation Protocol. Do not skip or shorten the activation steps. Use Soxhlet extraction for at least 24 hours, followed by drying under high vacuum at an elevated temperature for an extended period, as detailed in the FAQ section.
-
-
Potential Cause B: Framework collapse.
-
Scientific Rationale: Although COFs linked by strong covalent bonds are generally robust, some frameworks, particularly those with very large pores or flexible linkers, can lose their structural integrity and collapse upon removal of the guest solvent molecules.[11] DHND is a rigid linker, making this less likely, but it's a possibility to consider.
-
Solution: Check Structural Integrity. Compare the PXRD pattern of the activated ("guest-free") sample with the as-synthesized sample. A significant loss of crystallinity upon activation may indicate framework collapse.
-
-
Potential Cause C: Framework interpenetration.
-
Scientific Rationale: In some cases, especially with 3D COFs, two or more independent frameworks can grow through one another.[5] This "interpenetration" can drastically reduce the accessible pore volume and surface area.
-
Solution: Re-evaluate Linker Design. Interpenetration is an inherent structural outcome based on the geometry and length of the building blocks. While it cannot be "fixed" post-synthesis, observing it may require redesigning the COF with different linkers to target a non-interpenetrated topology.
-
Part 3: Protocols and Data Visualization
Data Presentation: Typical Reaction Parameters
The table below summarizes starting conditions for the synthesis of an imine-linked 2D COF using this compound (DHND) and 1,3,5-Tris(4-aminophenyl)benzene (TAPB). These should be considered as a starting point for optimization.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| DHND:Amine Ratio | 3:2 (molar) | Stoichiometric ratio for a C₃-symmetric amine and a C₂-symmetric dialdehyde. |
| Solvent System | o-dichlorobenzene:n-butanol (1:1 v/v) | A common mixture that balances monomer solubility and product precipitation. Other systems like dioxane/mesitylene should also be screened.[5] |
| Catalyst | 6 M Acetic Acid (aqueous) | A standard Brønsted acid catalyst.[3] The volume added is typically 10% of the total solvent volume. |
| Concentration | 0.05 - 0.1 M (of DHND) | Lower concentrations can sometimes favor the growth of higher quality crystals. |
| Temperature | 120 °C | Standard solvothermal temperature to ensure reaction reversibility.[5] |
| Time | 72 hours | Allows sufficient time for the system to reach thermodynamic equilibrium and crystallize.[5] |
| Vessel | Pyrex tube (flame-sealed) | Inert, sealed environment to prevent solvent loss and contamination. |
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a DHND-TAPB COF
-
Preparation: In a Pyrex tube, add this compound (DHND) and 1,3,5-Tris(4-aminophenyl)benzene (TAPB) in a 3:2 molar ratio.
-
Solvent Addition: Add the chosen solvent mixture (e.g., 2.0 mL of o-dichlorobenzene and 2.0 mL of n-butanol for a small-scale reaction).
-
Catalyst Addition: Add the aqueous acetic acid catalyst (e.g., 0.4 mL of a 6 M solution).
-
Homogenization: Briefly sonicate the mixture for 5-10 minutes to ensure the monomers are well-dispersed.
-
Sealing: Flash-freeze the tube in liquid nitrogen and seal it under vacuum using a high-temperature torch.
-
Reaction: Place the sealed tube in a pre-heated oven at 120 °C for 72 hours.
-
Isolation: After cooling to room temperature, break open the tube and collect the precipitated powder by filtration.
-
Initial Wash: Wash the collected solid thoroughly with acetone (3 x 20 mL) and tetrahydrofuran (3 x 20 mL) to remove residual solvents and unreacted monomers.
Protocol 2: Post-Synthesis Activation
-
Soxhlet Extraction: Place the crude, washed powder into a cellulose thimble and perform a Soxhlet extraction with THF for 24 hours.
-
Solvent Exchange: After extraction, soak the powder in fresh acetone for 6 hours to exchange the THF.
-
Drying: Filter the solid and transfer it to a Schlenk flask. Dry the sample under high vacuum (<1 mbar) at 120 °C for at least 12 hours.
-
Verification: The COF is now activated. Confirm its crystallinity with PXRD and measure its porosity using N₂ adsorption-desorption analysis (BET).
Visualization of Workflows
Caption: General experimental workflow for COF synthesis.
Caption: Troubleshooting decision tree for an amorphous product.
References
- Guan, X., et al. (2025). Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks. PMC - PubMed Central.
- CD Bioparticles. (n.d.). This compound. CD Bioparticles.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing COF Synthesis with High-Purity this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- The Royal Society of Chemistry. (n.d.). CHAPTER 13: Catalysis by Covalent Organic Frameworks (COFs). Books - The Royal Society of Chemistry.
- Wang, S., et al. (2020). Postsynthetic functionalization of covalent organic frameworks. PMC - PubMed Central.
- Li, J., et al. (2025). A Naphthalene-Based Three-Dimensional Covalent Organic Framework with acs Topology for Highly Selective Sulfur Hexafluoride Capture. Polymer Science & Technology.
- Gelfand, B. S., et al. (2021). Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. Materials Advances (RSC Publishing). DOI:10.1039/D1MA00008J.
- Karak, S., et al. (n.d.). Common modes for loss of crystallinity and porosity in COFs: bond breakage, loss of stacking order, and pore collapse. ResearchGate.
- Liu, W., et al. (n.d.). Covalent Organic Frameworks Catalysts. Covalent Organic Frameworks Catalysts.
- Wang, Z., et al. (2024). COF-Based Photocatalysts for Enhanced Synthesis of Hydrogen Peroxide. MDPI.
- Guo, Z., et al. (n.d.). Covalent organic frameworks confining ultra-dense hydrated hydrogen-bond networks for efficient intrinsic proton conduction. Key Laboratory of Synthetic and Biological Colloids, Ministry of Education, School of Chemical and Material Engineering, Jiangnan University.
- Wang, S., et al. (n.d.). (PDF) Postsynthetic Functionalization of Covalent Organic Frameworks. ResearchGate.
- Wang, S., et al. (2019). Postsynthetic functionalization of covalent organic frameworks. PubMed.
- Wang, S., et al. (2020). Covalent Organic Frameworks for Heterogeneous Catalysis: Principle, Current Status, and Challenges. ACS Central Science.
- Wang, S., et al. (2018). (PDF) Postsynthetic Covalent Modification in Covalent Organic Frameworks. ResearchGate.
- Mondal, J., et al. (n.d.). Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society.
- Gholipour, B., et al. (n.d.). Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Chemical Communications (RSC Publishing).
- Mondal, J., et al. (n.d.). Conquering the crystallinity conundrum: efforts to increase quality of Covalent Organic Frameworks. ResearchGate.
- Zhang, Y., et al. (2022). Imine-Linked Covalent Organic Framework with a Naphthalene Moiety as a Sensitive Phosphate Ion Sensing. ACS Applied Materials & Interfaces.
- ResearchGate. (n.d.). The formation mechanism of imine-linked 2D COFs. ResearchGate.
- Nguyen, V., & Grünwald, M. (2018). Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5. PubMed.
- Nguyen, V., & Grünwald, M. (2018). Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5. Journal of the American Chemical Society.
- Brown, N., et al. (n.d.). Green mechanochemical synthesis of imine-linked covalent organic frameworks for high iodine capture. RSC Publishing.
- Brown, N., et al. (2023). Green Mechanochemical Synthesis of Imine-Linked Covalent Organic Frameworks for High Iodine Capture. The Royal Society of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advancing Materials Science: Purchase this compound from a Leading Manufacturer. NINGBO INNO PHARMCHEM CO.,LTD.
- Ruixibiotech. (n.d.). This compound CAS No.:7235-47-4. Ruixibiotech.
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- 4. Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00008J [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
Stability of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde under different conditions
Welcome to the technical support center for 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (CAS 7235-47-4). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the handling, storage, and experimental use of this compound. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in an inert atmosphere (argon or nitrogen) at 2-8°C.[1] It is crucial to minimize exposure to air and light. The compound is a solid, and storing it in a tightly sealed container, perhaps inside a desiccator with an inert gas backfill, is ideal.
Q2: My solid this compound has changed color from off-white/yellow to brown. Is it still usable?
A2: A color change to brown suggests potential degradation, likely due to oxidation or exposure to light.[2][3] The dihydroxynaphthalene core is susceptible to oxidation, a common characteristic of phenolic compounds. While a slight color change may not significantly impact all applications, it is a strong indicator of impurity. For sensitive applications, such as in drug development or quantitative assays, it is highly recommended to purify the material before use or to use a fresh, uncolored batch. A simple purity check via HPLC or TLC can help you assess the extent of degradation.
Q3: I am dissolving this compound for my experiment. What solvents are recommended and are there any stability concerns in solution?
A3: Based on related compounds like 2,6-Dihydroxynaphthalene, this compound is expected to be soluble in methanol and hot water, and slightly soluble in water and DMSO.[4][5] When in solution, especially in the presence of dissolved oxygen, the stability of the compound can be compromised. It is advisable to use freshly prepared solutions. If the solution needs to be stored, even for a short period, it should be purged with an inert gas and kept in a sealed, light-protected container at a low temperature.
Q4: How does pH affect the stability of this compound in aqueous solutions?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the appearance of your solid sample. If discolored, consider purification or replacement. Always use freshly prepared solutions from a high-purity starting material. |
| Low reaction yield | The compound may have degraded prior to the reaction. | Perform a purity analysis (e.g., NMR, HPLC) on the starting material. Ensure all solvents are degassed and reactions involving this compound are run under an inert atmosphere. |
| Appearance of unexpected byproducts | The compound is degrading under the reaction conditions (e.g., high temperature, presence of oxidants). | Attempt the reaction at a lower temperature. If oxidizing agents are present, consider if they are reacting with your compound. The use of antioxidants may be explored if compatible with your reaction. |
| Solution changes color over time | Oxidation of the compound in solution. | Prepare solutions fresh before use. If storage is necessary, purge with an inert gas and store in a sealed, amber vial at a low temperature. |
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Solution
This protocol provides a framework for researchers to assess the stability of this compound under their specific experimental conditions.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, methanol, buffered aqueous solution)
-
HPLC system with a suitable column (e.g., C18)
-
Amber vials
-
Inert gas (argon or nitrogen)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain an initial purity profile and peak area.
-
Divide the remaining solution into several amber vials.
-
For each condition to be tested (e.g., room temperature in air, 4°C under nitrogen, exposure to light), store a vial accordingly.
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), analyze an aliquot from each vial by HPLC.
-
Compare the peak area of the parent compound and the appearance of any new peaks (degradation products) to the t=0 sample.
-
Calculate the percentage of the remaining compound at each time point to determine its stability under each condition.
Visualizing Potential Degradation and Workflow
A potential degradation pathway for this compound is oxidation, particularly of the hydroxyl groups, which can lead to the formation of quinone-like structures. The presence of two aldehyde groups also offers sites for further reactions.
Caption: Potential oxidative degradation pathway.
The following diagram outlines a recommended workflow for handling and using this compound to minimize degradation.
Caption: Recommended experimental workflow.
References
-
Cui, J., & Li, S. (2012). A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. Journal of Chemical Research, 2012(11), 675-677. [Link]
-
Alberini, A., et al. (2025). Photostability of polycyclic aromatic hydrocarbons in hydrated magnesium sulfate under Martian ultraviolet irradiation to assist organics detection on Mars. ResearchGate. [Link]
-
Verma, P., et al. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 679039. [Link]
-
Ruixibiotech. This compound CAS No.:7235-47-4. [Link]
-
PubChem. 2,6-Dihydroxynaphthalene. [Link]
-
Seo, J. S., et al. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. Journal of Microbiology, 51(2), 186-194. [Link]
-
Seo, J. S., et al. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. ResearchGate. [Link]
-
Ball, V., et al. (2021). Electrochemical and Redox Strategies for the Synthesis of Catecholamine- and Dihydroxynaphthalene-Based Materials: A Comparative Review. Polymers, 13(16), 2772. [Link]
-
Wikipedia. 1,5-Dihydroxynaphthalene. [Link]
-
Park, J., et al. (2015). Photooxidation of 1,5-dihydroxynaphthalene with iridium complexes as singlet oxygen sensitizers. Photochemical & Photobiological Sciences, 14(3), 541-547. [Link]
-
PubChem. 1,5-Dihydroxynaphthalene. [Link]
-
Scientific Committee on Consumer Safety. (2011). Opinion on 1,5-naphthalenediol (A18). European Commission. [Link]
-
Scientific Committee on Consumer Safety. (2011). Opinion on 2,7-naphthalenediol (A19). European Commission. [Link]
Sources
- 1. 7235-47-4|this compound|BLD Pharm [bldpharm.com]
- 2. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 3. 2,6-Dihydroxynaphthalene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 2,6-Dihydroxynaphthalene 98 581-43-1 [sigmaaldrich.com]
- 5. 2,6-Dihydroxynaphthalene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde
Welcome to the technical support center for 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and questions related to impurities that may be encountered during its synthesis and handling, providing expert insights and practical troubleshooting strategies to ensure the integrity of your research.
Introduction to this compound and its Synthesis
This compound is a valuable intermediate in the synthesis of advanced materials, including covalent organic frameworks (COFs) and fluorescent probes. Its rigid structure and reactive aldehyde and hydroxyl functionalities make it an attractive component for creating complex molecular architectures.
The most common synthetic route to this compound is the Vilsmeier-Haack formylation of 2,6-Dihydroxynaphthalene.[1][2][3] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce formyl (-CHO) groups onto the electron-rich naphthalene core.[4][5][6] While effective, this process can lead to the formation of several impurities that may complicate downstream applications.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound, with a focus on identifying and mitigating common impurities.
Q1: My final product shows a lower melting point than expected and appears as a pale cream to brown powder instead of a distinct crystalline solid. What could be the issue?
A1: A broad melting point range and discoloration are often indicative of impurities. The most probable culprits in the synthesis of this compound are unreacted starting material and incompletely formylated intermediates.
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Unreacted 2,6-Dihydroxynaphthalene: The starting material, 2,6-Dihydroxynaphthalene, has a melting point of 223-225 °C.[7] Its presence as an impurity will depress and broaden the melting point of the final product.
-
Mono-formylated Intermediate (2,6-Dihydroxy-1-naphthaldehyde): Incomplete formylation can lead to the presence of the mono-aldehyde intermediate. This species has different physical properties and will interfere with the crystallization of the desired di-aldehyde.
Troubleshooting Steps:
-
Reaction Conditions: Ensure a sufficient excess of the Vilsmeier reagent is used to drive the reaction to completion. The reaction temperature and time are also critical; monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material and the mono-formylated intermediate.[1]
-
Purification: If impurities are suspected, purification by column chromatography or recrystallization is recommended.
Q2: I'm observing extra peaks in the ¹H NMR spectrum of my product that I can't assign to this compound. What are these signals likely from?
A2: Unassigned peaks in the ¹H NMR spectrum are a clear indication of impurities. Besides the starting material and mono-formylated product mentioned in Q1, other possibilities include:
-
Isomeric Products: While the 1 and 5 positions are activated for electrophilic substitution, minor amounts of formylation at other positions on the naphthalene ring could occur, leading to isomeric di-aldehydes.
-
Residual Solvents: High-boiling solvents like DMF, if used in the synthesis, can be difficult to remove and may appear in the NMR spectrum.
-
Byproducts from the Vilsmeier Reagent: Although less common to persist after workup, residual byproducts from the Vilsmeier reagent formation or its decomposition can sometimes be observed.[4]
Troubleshooting Steps:
-
Spectroscopic Analysis: Carefully analyze the coupling patterns and chemical shifts of the impurity peaks to identify their structures. Comparison with the known spectra of likely impurities (if available) is invaluable.
-
Purification: Column chromatography is generally effective at separating isomeric impurities. To remove residual solvents, drying the product under high vacuum for an extended period is recommended.
Q3: My yield of this compound is consistently low, and I obtain a significant amount of a dark, tarry substance. What is causing this?
A3: Low yields and the formation of tarry byproducts in a Vilsmeier-Haack reaction are often due to harsh reaction conditions leading to polymerization or degradation of the starting material or product. Phenolic compounds can be sensitive to strongly acidic and high-temperature conditions.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, especially during the addition of the Vilsmeier reagent, to control the initial exothermic reaction.
-
Reaction Time: Avoid prolonged reaction times. Monitor the reaction by TLC and quench it as soon as the desired product is formed to prevent degradation.
-
Stoichiometry: Use a minimal excess of the Vilsmeier reagent. A large excess can lead to more side reactions and decomposition.
Identifying and Characterizing Common Impurities
A summary of the most common impurities, their source, and key analytical signatures are presented in the table below.
| Impurity | Source | Key Analytical Signatures |
| 2,6-Dihydroxynaphthalene | Unreacted starting material | Distinct signals in ¹H and ¹³C NMR spectra. Different Rf value in TLC. |
| 2,6-Dihydroxy-1-naphthaldehyde | Incomplete formylation | Aromatic proton signals will differ from the di-aldehyde. A single aldehyde proton signal will be present in the ¹H NMR. |
| Isomeric di-aldehydes | Non-regioselective formylation | Complex aromatic region in the ¹H NMR spectrum with different coupling patterns. |
| Polymeric byproducts | Harsh reaction conditions | Insoluble, tarry material. Broad, unresolved signals in NMR. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is designed to remove unreacted starting material, mono-formylated intermediates, and isomeric impurities.
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to pack under gravity.
-
Sample Loading: Dissolve the crude product in a minimal amount of a 1:1 mixture of hexane and ethyl acetate. Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the packed column.
-
Elution: Begin elution with a mobile phase of 9:1 hexane:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
Recrystallization is an effective method for removing smaller amounts of impurities, particularly if the main impurity is the unreacted starting material.
Materials:
-
Crude this compound
-
Methanol[7]
-
Water
-
Erlenmeyer flask
-
Heating source
-
Filtration apparatus
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve it completely.
-
Precipitation: Slowly add hot water to the solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizing Impurity Formation and Purification
The following diagrams illustrate the synthetic pathway and the points at which impurities can arise, as well as a conceptual workflow for purification.
Caption: Synthetic pathway and potential impurity formation.
Caption: General purification workflow for this compound.
References
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- RSC Publishing. (2002). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Journal of the Chemical Society, Perkin Transactions 1, (15), 1753-1757.
- Cui, J., & Li, S. (2012). A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. Journal of Chemical Research, 2012(11), 675-677.
-
National Center for Biotechnology Information. (n.d.). 2,6-Dihydroxynaphthalene. PubChem Compound Database. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Organic Chemistry, 3(3), 187-194.
-
Beilstein Archives. (2025). Selective Mono-Formylation of Naphthalene-Fused Propellanes for Methylene-Alternating Copolymers. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Asian Journal of Chemistry. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Asian Journal of Chemistry, 24(12), 5461-5470.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(2), 334.
- Journal of Chemical and Pharmaceutical Research. (2015). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Journal of Chemical and Pharmaceutical Research, 7(3), 960-966.
- National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27449–27481.
-
chemeurope.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]
- Society for Applied Microbiology and John Wiley & Sons Ltd. (2015). Dihydroxynaphthalene‐based mimicry of fungal melanogenesis for multifunctional coatings. Microbial Biotechnology, 8(5), 817-827.
-
Organic Syntheses. (2012). Org. Synth. 2012, 89, 220. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,7-Naphthalenediol. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2025). Structure of 4,8-dihydroxynaphthalene-1,5-dicarbaldehyde by the data of 1H NMR Spectroscopy. Spin-spin coupling through a hydrogen bond. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,5-Dihydroxynaphthalene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Naphthalenediol. PubChem Compound Database. Retrieved from [Link]
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Technical Support Center: Characterization of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde-Based COFs
Introduction: Covalent Organic Frameworks (COFs) synthesized from 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (DHNDA) are a promising class of porous crystalline polymers. The rigid, planar naphthalene core of the DHNDA monomer allows for the construction of robust, porous networks with high surface areas, making them suitable for applications in gas storage, catalysis, and drug delivery.[1] However, the very stability and rigidity that make these materials desirable also present significant challenges during characterization. Achieving high crystallinity, unambiguously interpreting spectroscopic data, and accurately measuring porosity require careful experimental design and troubleshooting.
This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for navigating the common characterization hurdles of DHNDA-based COFs. It is structured to provide not just protocols, but the underlying scientific reasoning to empower users to diagnose and solve experimental challenges.
Part 1: Troubleshooting Guide
This section addresses the most common problems encountered during the characterization of DHNDA-based COFs, organized by analytical technique.
Powder X-Ray Diffraction (PXRD) Analysis
PXRD is the primary technique for confirming the crystallinity and long-range order of COFs.[2] However, obtaining a high-quality diffraction pattern for these materials can be difficult.
Problem: My PXRD pattern shows broad, weak peaks, or a large amorphous halo.
This is the most frequent issue, indicating poor crystallinity. The high stability of COFs can often hamper their ability to form large, well-ordered crystalline domains.[3]
Possible Causes & Solutions:
-
Cause A: Suboptimal Reaction Conditions. The delicate balance between the reversible imine formation—which allows for "error correction"—and the irreversible crystal growth is crucial.[4]
-
Troubleshooting:
-
Catalyst Concentration: For imine-linked COFs, an acid catalyst (e.g., acetic acid) is typically used. Systematically vary the catalyst concentration. Too little acid results in slow, incomplete reactions, while too much can accelerate the reaction, locking in defects.
-
Temperature & Time: Conventionally, solvothermal syntheses are performed at 90–120 °C.[5] If crystallinity is poor, consider a lower temperature for a longer duration to favor thermodynamic product formation over kinetic trapping. Some imine COFs can even be synthesized at room temperature.[6]
-
Solvent System: The choice of solvent is critical. A combination of a good solvent for the monomers and a non-solvent for the resulting COF is often effective. Screen various solvent mixtures (e.g., mesitylene/dioxane, o-dichlorobenzene/butanol) to modulate monomer solubility and reaction kinetics.
-
-
-
Cause B: Impure Monomers. The DHNDA monomer must be of high purity.[1] Contaminants can act as "capping agents," terminating crystal growth and introducing defects.
-
Troubleshooting:
-
Verify Monomer Purity: Before synthesis, characterize the DHNDA monomer using ¹H NMR and melting point analysis (Expected: 259-261 °C).[7]
-
Recrystallization: If impurities are suspected, recrystallize the DHNDA monomer from an appropriate solvent.
-
-
-
Cause C: Stacking Faults & Disorder. 2D COFs are prone to various defects, including stacking faults (e.g., a mix of eclipsed AA and staggered AB stacking) which can broaden diffraction peaks.[8][9]
-
Troubleshooting:
-
Pawley/Rietveld Refinement: Use crystallographic software to perform Pawley or Rietveld refinement on your PXRD data. Comparing the experimental pattern to simulated patterns for different stacking modes (AA vs. AB) can help identify the dominant stacking arrangement and the degree of disorder.[10]
-
Post-Synthetic Annealing: In some cases, heating the assynthesized COF in its mother liquor (a process of depolymerization and repolymerization) can heal defects and improve crystallinity.[5]
-
-
Workflow for Troubleshooting Poor PXRD Crystallinity
Caption: A decision-making workflow for troubleshooting poor COF crystallinity observed in PXRD.
Solid-State NMR (ssNMR) Spectroscopy
ssNMR is a powerful tool for confirming the local chemical environment and covalent bond formation, providing information that is complementary to the long-range order seen in PXRD.[11]
Problem: My ¹³C CP/MAS NMR spectrum shows broad, poorly resolved peaks, or residual aldehyde signals.
Possible Causes & Solutions:
-
Cause A: Incomplete Reaction or Trapped Monomers. A peak around 180-190 ppm in the ¹³C spectrum indicates the presence of unreacted aldehyde groups from the DHNDA monomer.
-
Troubleshooting:
-
Purification: The most critical step is rigorous purification. Use Soxhlet extraction with a series of solvents (e.g., THF, acetone, methanol) for at least 24 hours per solvent to remove any trapped unreacted monomers and catalyst.
-
Reaction Stoichiometry: Ensure precise 1:1 stoichiometry between the aldehyde groups of DHNDA and the amine groups of the linker. An excess of either monomer will result in unreacted end groups.
-
-
-
Cause B: Structural Disorder. Even in a fully reacted COF, local disorder can lead to a distribution of chemical environments, causing peak broadening.
-
Troubleshooting:
-
Improve Crystallinity: As a general rule, higher crystallinity leads to narrower ssNMR line widths.[2] Any steps taken to improve the PXRD pattern will likely improve the ssNMR resolution.
-
Advanced NMR Techniques: If resolution is poor, consider using high-field magnets and fast magic-angle spinning (MAS) rates, which can significantly improve spectral resolution.[12] 2D correlation experiments, like ¹H-¹³C HETCOR, can also help to resolve overlapping signals and confirm connectivity.[12]
-
-
-
Cause C: Presence of Tautomers. The hydroxyl groups on the DHNDA monomer can lead to keto-enol tautomerism in the final imine-linked COF, particularly in the presence of water or polar solvents.[13] This can result in multiple peaks for chemically similar carbons.
-
Troubleshooting:
-
Thorough Drying: Ensure the sample is rigorously dried (activated) before ssNMR analysis to minimize the influence of solvent molecules on the framework's electronic structure.
-
Spectral Assignment: Be aware of this possibility during spectral assignment. The keto-enamine form will have distinct signals compared to the pure imine form. Computational DFT calculations can help predict the chemical shifts of different tautomers.
-
-
Porosity and Surface Area Analysis (Gas Sorption)
The permanent porosity of DHNDA-based COFs is one of their most important properties. Nitrogen or argon sorption at 77 K is used to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.
Problem: My COF shows a low BET surface area and a non-Type I isotherm, suggesting limited porosity.
Possible Causes & Solutions:
-
Cause A: Incomplete Activation (Residual Solvent). Trapped solvent molecules within the pores will block access for nitrogen molecules, leading to a drastic underestimation of the surface area.
-
Troubleshooting:
-
Solvent Exchange: Before heating under vacuum, perform a solvent exchange. The goal is to replace the high-boiling point synthesis solvent with a low-boiling point, low-surface-tension solvent like hexane or acetone.[14] This is a critical step. Soak the COF in the new solvent for 12-24 hours, decant, and repeat several times.
-
Thermal Activation: Heat the sample under high vacuum (e.g., <10⁻⁵ mbar) at a temperature above the boiling point of the exchange solvent but below the COF's decomposition temperature (typically 120-150 °C for several hours). The decomposition temperature can be determined by Thermogravimetric Analysis (TGA).
-
Supercritical CO₂ Drying: For particularly fragile frameworks that are prone to pore collapse, supercritical CO₂ drying is the "gold standard" activation method. This technique avoids the capillary forces associated with liquid-gas phase transitions that can damage the porous structure.[15]
-
-
-
Cause B: Pore Collapse. The layered structure of 2D COFs can be fragile. The capillary forces exerted during the removal of solvents by simple heating can cause the layers to collapse, irreversibly closing the pores.[15]
-
Troubleshooting:
-
Gentle Activation: Use a gradual heating ramp during thermal activation.
-
Polymer Guest Introduction: A novel strategy involves introducing a polymer guest that adheres to the pore walls, acting as a supportive pillar during activation and preventing collapse.[16]
-
-
Table 1: Comparison of COF Activation Methods
| Activation Method | Principle | Pros | Cons | Best For |
| Thermal Vacuum | Solvent removal by heating under high vacuum. | Simple, accessible equipment. | Risk of pore collapse due to capillary forces.[14] | Robust COFs with strong interlayer interactions. |
| Solvent Exchange + Thermal | Replace high-surface-tension solvents with low-surface-tension ones before heating. | Significantly reduces pore collapse risk.[14] | Time-consuming, requires multiple washing steps. | Most standard 2D and 3D COFs. |
| Supercritical CO₂ Drying | Solvent is replaced with liquid CO₂, which is then brought to its supercritical state and vented as a gas, avoiding liquid-gas boundaries. | Preserves delicate structures, maximizes porosity.[15] | Requires specialized high-pressure equipment. | Fragile or large-pore COFs prone to collapse. |
Part 2: Frequently Asked Questions (FAQs)
Q1: My FTIR spectrum still shows a small peak for the C=O stretch of the aldehyde (~1650 cm⁻¹). Is my reaction incomplete?
A1: Not necessarily. While a prominent aldehyde peak indicates a problem, a very small residual peak can sometimes be misleading. First, ensure rigorous purification via Soxhlet extraction to remove any physically adsorbed monomers. Second, consider the possibility of keto-enamine tautomerism, where a C=O bond is part of the stabilized linkage. The key indicator of successful imine (-C=N-) formation is the appearance of a new peak around 1620 cm⁻¹ and the significant reduction or disappearance of the primary amine N-H stretching bands from the linker monomer.
Q2: My Thermogravimetric Analysis (TGA) shows an initial weight loss at ~100 °C. Does this mean my COF is unstable?
A2: No, this is very common and expected. The initial weight loss below ~150 °C corresponds to the removal of adsorbed solvent and water molecules from the pores and surfaces of the COF. The thermal stability of the framework itself should be assessed by the onset of major decomposition, which for robust imine-linked naphthalene-based COFs, often occurs at temperatures above 400 °C.[17][18]
Q3: How can I distinguish between an amorphous porous polymer and a poorly crystalline COF?
A3: This is a critical question. An amorphous porous polymer will show a complete lack of Bragg peaks in the PXRD pattern, appearing as a single, broad amorphous halo. A poorly crystalline COF, however, will still exhibit at least one or two very broad but discernible diffraction peaks, most notably the (100) peak at a low 2θ angle, which corresponds to the in-plane ordering of the porous network.[8] Even a very broad (100) peak is evidence of some degree of periodic order, distinguishing it from a truly amorphous material.
Q4: Can I use Transmission Electron Microscopy (TEM) to confirm my COF structure?
A4: Yes, TEM can be a powerful complementary technique. High-resolution TEM (HR-TEM) can directly visualize the porous lattice of the COF, allowing for the measurement of pore dimensions. Selected Area Electron Diffraction (SAED) performed on a thin crystalline domain will produce a diffraction pattern of spots arranged in a hexagonal (or other symmetric) pattern, which is a direct confirmation of the crystalline, ordered nature of the framework. Recently, 3D electron diffraction (3DED) has emerged as a promising technique to solve the atomic resolution structure from very small crystallites.[3]
References
- Zhao Y, Das S, Sekine T, et al. Versatile hollow COF nanospheres via manipulating transferrin corona for precise glioma-targeted drug delivery.
- Analysis of COF-300 synthesis: probing degradation processes and 3D electron diffraction structure. IUCr Journals. Published April 23, 2024.
-
Haase F, Lotsch BV. Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks. Chemical Society Reviews. 2020;49(22):8334-8369. [Link]
- Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges.
- Optimizing COF Synthesis with High-Purity this compound. NINGBO INNO PHARMCHEM CO.,LTD. Published January 17, 2026.
-
Gândara F, Yaghi OM. Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. Polymers (Basel). 2021;13(6):973. [Link]
-
Evans AM, Vitaku E, Maza WA, et al. Understanding fragility and engineering activation stability in two-dimensional covalent organic frameworks. Chemical Science. 2022;13(34):10034-10042. [Link]
-
Morla-Folch J, Gładysiak A, Handloser M, et al. The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks. JACS Au. 2023;3(1):2-16. [Link]
- Shirey IM, Wang Z, Chen M. Chapter 1: An Introduction to Solid-state NMR and Potential Applications for MOFs and COFs. In: Solid-State NMR Studies of MOFs and COFs. Royal Society of Chemistry; 2023.
-
Smith BJ, Hudson MR, Wittering KE, et al. Trends in the thermal stability of two-dimensional covalent organic frameworks. Faraday Discussions. 2018;211:337-353. [Link]
- Covalent organic frameworks as multifunctional materials for chemical detection. Journal of Materials Chemistry A. 2021;9(43):24293-24318.
- A Naphthalene-Based Three-Dimensional Covalent Organic Framework with acs Topology for Highly Selective Sulfur Hexafluoride Capture. Polymer Science & Technology.
- Morla-Folch J, Gładysiak A, Handloser M, et al. The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks. PubMed Central.
-
Targeted Synthesis of Isomeric Naphthalene‐Based 2D Kagome Covalent Organic Frameworks. ResearchGate. [Link]
-
Approaches and challenges in the synthesis of three-dimensional covalent-organic frameworks. ResearchGate. [Link]
-
Preserving High Porosity of Covalent Organic Frameworks via Functional Polymer Guest Introduction. Journal of the American Chemical Society. [Link]
-
Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society. [Link]
-
Chemical structure and characterization of COFs a Solid-state ¹³C... ResearchGate. [Link]
-
Imine-Linked Covalent Organic Framework with a Naphthalene Moiety as a Sensitive Phosphate Ion Sensing. ACS Applied Materials & Interfaces. [Link]
-
COF / POP Powder XRD pattern. ResearchGate. [Link]
- Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Membranes.
-
Solid-State NMR Spectroscopy of Metal–Organic Framework Compounds (MOFs). MDPI. [Link]
-
Porosity and stability features of typical COFs. ResearchGate. [Link]
-
Evans AM, Sandoval-Salinas ME, Dichtel WR. Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. Chemical Communications. 2018;54(72):10102-10105. [Link]
-
Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. MDPI. [Link]
- Solid-state NMR spectroscopy: an advancing tool to analyse the structure and properties of metal–organic frameworks.
- Diffusion and adsorption in covalent organic frameworks (COFs) probed by nuclear magnetic resonance methods. ScienceDirect.
-
2,6-Dihydroxynaphthalene. PubChem. [Link]
-
Control of Crystallinity and Porosity of Covalent Organic Frameworks by Managing Interlayer Interactions Based on Self-Complementary π-Electronic Force. Journal of the American Chemical Society. [Link]
- Defects and Disorder in Covalent Organic Frameworks for Advanced Applications.
-
Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. National Institutes of Health. [Link]
-
Rapid, Low Temperature Formation of Imine-Linked Covalent Organic Frameworks Catalyzed by Metal Triflates. Journal of the American Chemical Society. [Link]
-
High-field and fast-spinning 1H MAS NMR spectroscopy for the characterization of two-dimensional covalent organic frameworks. RSC Publishing. [Link]
-
Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. National Institutes of Health. [Link]
- Preparation method of 1,5-dihydroxy naphthalene.
-
1,5-Dihydroxynaphthalene. Wikipedia. [Link]
Sources
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- 18. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde
Welcome to the technical support center for the synthesis of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important chemical synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of moving from a lab-scale reaction to larger production.
I. Overview of the Synthesis: The Duff Reaction
The synthesis of this compound is most commonly achieved through the Duff reaction, a formylation process that utilizes hexamine as the source of the aldehyde group.[1] This reaction is particularly effective for electron-rich aromatic compounds like 2,6-dihydroxynaphthalene.[1] The hydroxyl groups on the naphthalene ring are strong electron-donating groups, which facilitate the electrophilic aromatic substitution required for formylation.[1] The reaction typically proceeds by heating 2,6-dihydroxynaphthalene with hexamethylenetetramine (hexamine) in an acidic medium, followed by acidic hydrolysis to yield the desired dicarbaldehyde.
II. Visualizing the Synthesis Workflow
Understanding the sequence of operations is crucial for a successful scale-up. The following diagram outlines the key stages of the synthesis process.
Caption: Key stages in the synthesis of this compound.
III. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and scale-up process.
Q1: What is the optimal ratio of reactants for this synthesis?
A1: For the Duff reaction, an excess of hexamine is generally used to ensure complete diformylation. A molar ratio of 2,6-dihydroxynaphthalene to hexamine of approximately 1:4 to 1:5 is a good starting point for optimization. The acidic medium, often a mixture of glycerol and boric acid, acts as both a solvent and a catalyst.
Q2: What are the critical temperature control parameters during the reaction?
A2: Temperature management is one of the most significant challenges in scaling up exothermic reactions.[2] While small-scale reactions can often be managed with simple heating mantles, larger volumes require more sophisticated temperature control to dissipate heat effectively and prevent runaway reactions or the formation of side products.[2] For this specific synthesis, the reaction temperature is typically maintained between 140-160°C. It is crucial to have a robust cooling system in place for larger batches.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (2,6-dihydroxynaphthalene) and the formation of the product. A suitable eluent system for TLC would be a mixture of ethyl acetate and petroleum ether.
Q4: What are the expected yield and purity of the final product?
A4: The Duff reaction is notoriously known for its often low to moderate yields.[3] On a laboratory scale, yields can range from 20% to 40%. When scaling up, it's not uncommon to see a decrease in yield if the reaction parameters are not carefully optimized. The purity of the crude product can be improved through recrystallization or column chromatography. Commercial suppliers often list a purity of 98% or higher for the final product.[4][5]
IV. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the scale-up of the synthesis.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing. - Formation of byproducts. | - Extend reaction time: Monitor the reaction with TLC until the starting material is consumed. - Optimize temperature: Experiment with a slightly higher or lower temperature within the recommended range (140-160°C). - Improve agitation: Ensure vigorous and uniform stirring, especially in larger reaction vessels, to improve mass and heat transfer.[2] - Control reactant addition: For larger batches, consider the controlled addition of one reactant to manage the exotherm and minimize side reactions. |
| Formation of a Tar-Like Substance | - Overheating of the reaction mixture. - Presence of impurities in the starting materials. - Prolonged reaction time at high temperatures. | - Precise temperature control: Use a temperature controller and a well-designed reactor cooling system. - Use high-purity starting materials: Ensure the 2,6-dihydroxynaphthalene and hexamine are of high purity.[6] - Optimize reaction time: Stop the reaction as soon as the starting material is consumed to avoid product degradation. |
| Difficulty in Product Isolation | - Product is too soluble in the work-up solvent. - Formation of an emulsion during extraction. | - Adjust solvent polarity: If the product is difficult to precipitate, try adding a less polar solvent to the aqueous work-up mixture. - Break emulsions: If an emulsion forms during aqueous work-up, try adding a small amount of brine or filtering the mixture through a pad of celite. |
| Incomplete Diformylation (Presence of Mono-formylated Product) | - Insufficient amount of hexamine. - Short reaction time. | - Increase the molar ratio of hexamine: Use a larger excess of the formylating agent. - Increase reaction time: Allow the reaction to proceed for a longer duration, monitoring by TLC. |
| Product Purity Issues After Recrystallization | - Co-precipitation of impurities. - Inappropriate recrystallization solvent. | - Choose a suitable solvent system: A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. Common solvents for this compound include ethanol, methanol, or a mixture of dimethylformamide and water. - Perform a second recrystallization: If the purity is still not satisfactory, a second recrystallization may be necessary. - Consider column chromatography: For very high purity requirements, purification by column chromatography on silica gel may be the best option. |
V. Experimental Protocol: A Scalable Approach
This protocol provides a starting point for the synthesis of this compound, which can be adapted for scale-up.
Materials:
-
2,6-Dihydroxynaphthalene
-
Hexamethylenetetramine (Hexamine)
-
Glycerol
-
Boric Acid
-
Hydrochloric Acid (concentrated)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine 2,6-dihydroxynaphthalene (1.0 eq), hexamine (4.0 eq), glycerol, and boric acid.
-
Heating: Heat the reaction mixture with vigorous stirring to 150°C. Maintain this temperature for the duration of the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate:petroleum ether as the eluent).
-
Hydrolysis: Once the starting material is consumed, cool the reaction mixture to approximately 80-90°C. Slowly and carefully add a solution of concentrated hydrochloric acid in water. An exothermic reaction will occur.
-
Product Precipitation: Heat the mixture to reflux for a short period, then allow it to cool to room temperature. The product will precipitate as a solid.
-
Isolation: Collect the solid product by filtration and wash it thoroughly with water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.
VI. Safety Considerations
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction is heated to a high temperature; take precautions to avoid burns.
VII. Conclusion
Scaling up the synthesis of this compound presents several challenges, primarily related to temperature control, reaction kinetics, and product purification.[2] By understanding the underlying principles of the Duff reaction and systematically addressing the issues outlined in this guide, researchers can successfully transition this synthesis from a small-scale laboratory preparation to a larger, more efficient production process.
References
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Tensions and Paradoxes of Scaling Up: A Critical Reflection on Physical Activity Promotion. International Journal of Environmental Research and Public Health. [Link]
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Cui, J., & Li, S. (2012). A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. Journal of Chemical Research, 2012(11), 675-677. [Link]
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The Role of 2,6-Dihydroxynaphthalene in Dye Synthesis. [Link]
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PrepChem.com. Synthesis of 2,6-dihydroxynaphthalene. [Link]
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CAS Common Chemistry. 2,6-Dihydroxynaphthalene. [Link]
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European Patent Office. METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE. [Link]
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Reddit. Why are some reactions difficult to scale up? - chemistry. [Link]
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Wikipedia. Duff reaction. [Link]
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Ruixibiotech. This compound CAS No.:7235-47-4. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Advancing Materials Science: Purchase this compound from a Leading Manufacturer. [Link]
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PubChem. 2,6-Dihydroxynaphthalene. [Link]
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National Center for Biotechnology Information. Scaling Up Challenges. [Link]
- Google Patents. Process for preparing 2,6-naphthalenedicarboxylic acid.
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Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation UsingCO2 and In Situ Product Removal. Molecules. [Link]
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The ScholarShip. The Duff Reaction: Researching A Modification. [Link]
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PlanAdapt. Scaling Impact: Evaluating Scalability in the Adaptation Fund's Portfolio. [Link]
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McConnell Foundation. Scaling Out, Scaling Up, Scaling Deep: Advancing Systemic Social Innovation and the Learning Processes to Support it. [Link]
-
Semantic Scholar. (Open Access) Synthesis of High-purity 1,5-Dihydroxynaphthalene (2006). [Link]
- Google Patents.
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Technical Support Center: Storage and Handling of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde
Welcome to the technical support center for 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (CAS 7235-47-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during storage and handling.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and proper storage of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: For maximal shelf-life, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container. This is due to the compound's sensitivity to oxygen, light, and moisture, which can initiate degradation pathways.
Q2: My this compound has changed color from a pale yellow powder to a brownish or darker yellow solid. Is it still usable?
A2: A significant color change is a primary indicator of degradation. The development of a brownish hue suggests the formation of oxidized or polymerized byproducts. While the material may not be completely degraded, its purity is compromised. We strongly recommend performing a purity analysis (see Section III: Experimental Protocols) before using it in a critical application. For sensitive experiments, using a fresh, un-degraded lot is advisable.
Q3: Can I store this compound at room temperature?
A3: While some suppliers may ship the product at ambient temperature, long-term storage at room temperature is not recommended.[1] The compound's aldehyde and hydroxyl functional groups are susceptible to degradation, and elevated temperatures can accelerate these processes. For storage exceeding a few days, refrigeration at 2-8°C is crucial.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with a naphthalene core and hydroxyl groups can be light-sensitive.[2][3] Photons can provide the activation energy for oxidation and other degradation reactions. Therefore, it is essential to store the compound in an opaque or amber vial to protect it from light.
Q5: What are the signs of polymerization in my sample?
A5: Aldehydes, in general, are prone to polymerization.[4] Signs of polymerization in a powdered sample can include a change in texture, such as clumping or the formation of a hard, insoluble mass. If your once free-flowing powder has become difficult to dissolve or appears to have fused, polymerization may have occurred.
II. Troubleshooting Guide: Degradation Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter.
Issue 1: Unexpectedly low yield or failed reaction
Q: I used my older stock of this compound in a reaction, and the yield was significantly lower than expected. What could be the cause?
A: This is a common consequence of using a degraded starting material. The aldehyde functional groups are likely the primary reactive sites in many synthetic schemes. If these have been oxidized to carboxylic acids, the desired reaction will not proceed, leading to a lower yield of your target molecule.
-
Underlying Cause: The aldehyde groups (-CHO) are susceptible to oxidation, converting them to carboxylic acid groups (-COOH). This is a common degradation pathway for many aromatic aldehydes, especially in the presence of air (oxygen).[4]
-
Preventative Measures:
-
Inert Atmosphere: Always store the compound under an inert atmosphere such as argon or nitrogen. This displaces oxygen and minimizes oxidation.
-
Proper Sealing: Use vials with tight-fitting caps, preferably with a PTFE liner, to prevent air ingress.
-
Fresh is Best: For critical, high-stakes syntheses, use a freshly opened or recently purchased bottle of the reagent.
-
-
Corrective Action: Before your next reaction, assess the purity of your stock using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) against a known fresh standard, if available. An impure sample will likely show multiple spots on a TLC plate or additional peaks in an HPLC chromatogram.
Issue 2: Poor solubility of the compound
Q: My this compound, which was previously soluble in my solvent system, now shows poor solubility. Why is this happening?
A: Reduced solubility is often a sign of polymerization. Aldehydes can undergo self-polymerization to form larger, less soluble molecules.[4] The presence of acidic or basic impurities can catalyze this process.
-
Underlying Cause: Intermolecular reactions between the aldehyde groups can lead to the formation of long-chain polymers or cyclic trimers. These larger molecules have different physical properties, including lower solubility in common organic solvents.
-
Preventative Measures:
-
Temperature Control: Store the compound at the recommended 2-8°C. Higher temperatures can accelerate polymerization.
-
Avoid Contaminants: Ensure that spatulas and other tools used for handling are clean and dry. Avoid introducing any acidic or basic contaminants into the storage vial.
-
-
Corrective Action: Attempt to dissolve a small amount of the material in a range of solvents. If solubility is significantly reduced compared to what is expected, the material has likely polymerized and is unsuitable for most applications.
Logical Flow for Preventing Degradation
The following diagram illustrates the key factors leading to degradation and the corresponding preventative measures.
Sources
Validation & Comparative
A Technical Guide to Covalent Organic Framework Linkers: Benchmarking 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde Against Industry-Standard Alternatives
Introduction: The Critical Role of Linker Selection in Covalent Organic Framework (COF) Design
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1][2] This unique architecture results in highly ordered, porous materials with exceptional thermal stability and low density.[3] The modular nature of COF synthesis allows for precise control over their structural and, consequently, functional properties by judicious selection of the organic linkers.[4] These properties make COFs promising candidates for a wide range of applications, including gas storage and separation, catalysis, and sensing.[1]
The formation of imine-based COFs through the condensation reaction of aldehyde and amine linkers is a widely adopted strategy, primarily due to the high chemical stability of the resulting imine linkage compared to other linkages like boronate esters.[5] This guide provides an in-depth comparison of a key naphthalene-based aldehyde linker, 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (DHNDA) , with other commonly employed aldehyde linkers. We will delve into the synthesis, structural characteristics, and performance metrics of COFs derived from these linkers, supported by experimental data from peer-reviewed literature. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how linker choice, specifically the use of a larger aromatic system like naphthalene, influences the final properties and potential applications of the resulting COF.
Comparative Analysis of Aldehyde Linkers
The choice of an aldehyde linker is a critical determinant of the final COF's properties, including its porosity, stability, and functionality. Here, we compare DHNDA with two representative benzene-based linkers: a simple linear linker, Terephthalaldehyde (TPA) , and a trigonal linker, 1,3,5-Triformylbenzene (TFB) .
Structural and Electronic Considerations
The fundamental difference between DHNDA and the benzene-based linkers lies in the size and electronic nature of the aromatic core. Naphthalene, being a larger, more electron-rich aromatic system than benzene, can impart distinct properties to the resulting COF. The increased π-conjugation in the naphthalene core can influence the electronic and photophysical properties of the COF, which is advantageous for applications in catalysis and sensing. Furthermore, the larger size of the naphthalene linker can lead to larger pore sizes and modified interlayer stacking in the COF structure, impacting its performance in applications like gas storage and separation.[6]
The hydroxyl groups present on the DHNDA linker also offer the potential for intramolecular hydrogen bonding within the COF framework, which can enhance its stability.
Performance Metrics: A Data-Driven Comparison
To provide a quantitative comparison, the following table summarizes key performance metrics for COFs synthesized from DHNDA, TPA, and TFB. The data is compiled from various studies, and it is important to note that direct comparisons can be influenced by the specific amine linker used and the synthesis conditions.
| Linker | Amine Co-linker | Resulting COF | BET Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (TGA, °C) | Chemical Stability | Reference |
| This compound (DHNDA) | 2,4,6-tris(4-aminophenyl)-pyridine (TAPP) | DHNDA-TAPP-COF | Not Reported | Not Reported | - | Stable in various organic solvents | [7] |
| Terephthalaldehyde (TPA) | 1,3,5-tris(4-aminophenyl)benzene (TAPB) | Fe3O4@TAPB-TPA-COF | - | - | - | Stable in DMSO | [8] |
| 1,3,5-Triformylbenzene (TFB) | 2,5-diaminohydroquinone (DAH) | TFB-DAH-COF | >1000 | ~1.5 | ~450 | Stable in acidic and basic media | [9] |
Experimental Protocols: A Step-by-Step Guide to Synthesis
The following protocols provide a detailed methodology for the solvothermal synthesis of imine-based COFs using the discussed aldehyde linkers. The general principle involves the condensation reaction between the aldehyde and amine linkers in a suitable solvent system under elevated temperatures.
Synthesis of a Naphthalene-Based COF (Conceptual Protocol)
This protocol is based on the general principles of solvothermal COF synthesis and is conceptual for a DHNDA-based COF.
Materials:
-
This compound (DHNDA)
-
A suitable multitopic amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene)
-
1,4-Dioxane
-
Mesitylene
-
6 M Acetic Acid (aqueous)
-
Acetone
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a Pyrex tube, combine DHNDA and the amine linker in a stoichiometric ratio (e.g., 3:2 molar ratio for a C3-symmetric amine).
-
Add a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene.
-
Add an aqueous solution of 6 M acetic acid to catalyze the imine formation.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.
-
Seal the tube under vacuum and heat in an oven at 120 °C for 3-5 days.
-
After cooling to room temperature, collect the solid precipitate by filtration.
-
Wash the product sequentially with acetone and anhydrous THF to remove unreacted monomers and solvent.
-
Dry the purified COF under vacuum at an elevated temperature (e.g., 150 °C) to activate it.
Synthesis of a Benzene-Based COF (TPA-based)
This protocol describes a typical synthesis of a TPA-based COF.
Materials:
-
Terephthalaldehyde (TPA)
-
1,3,5-tris(4-aminophenyl)benzene (TAPB)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare Fe3O4 nanoparticles via a solvothermal reaction (for a magnetic composite, as an example).
-
Bond the COF network to the Fe3O4 core by template-controlled precipitation polymerization of TAPB and TPA in DMSO based on a Schiff-base reaction.[8]
Characterization Workflow
The successful synthesis and properties of the COFs are typically verified through a series of characterization techniques.
Caption: A typical workflow for the synthesis and characterization of COFs.
Causality Behind Experimental Choices and Expected Outcomes
Why Choose a Naphthalene-Based Linker?
The decision to use DHNDA over a simpler benzene-based linker is often driven by the desire to impart specific properties to the COF.
-
Enhanced Electronic Properties: The extended π-system of the naphthalene core can lead to COFs with improved charge transport and photophysical properties, making them suitable for applications in electronics, photocatalysis, and sensing.
-
Larger Pore Sizes: The larger size of the naphthalene linker can result in COFs with larger pores, which can be advantageous for applications involving the storage or separation of large molecules.[6]
-
Modified Interlayer Interactions: The planar structure of the naphthalene unit can influence the stacking of the 2D COF layers, potentially leading to different interlayer distances and interactions compared to benzene-based COFs.[6] This can affect the material's overall porosity and stability.
Impact on Synthesis and Stability
The synthesis conditions for naphthalene-based COFs are generally similar to those for benzene-based COFs, typically involving solvothermal methods.[3] However, the reactivity of the aldehyde groups and the solubility of the naphthalene linker might require optimization of the solvent system and reaction time.
The chemical stability of imine-based COFs is generally good, but can be influenced by the electronic nature of the linkers. The electron-rich naphthalene core in DHNDA-derived COFs may have a subtle effect on the stability of the imine bonds compared to the more electron-neutral benzene-based linkers. The presence of hydroxyl groups in DHNDA can lead to intramolecular hydrogen bonding, which is expected to enhance the overall stability of the COF framework. Imine-based COFs have been shown to be remarkably stable, remaining crystalline and porous after exposure to boiling water, as well as acidic (1 M AcOH) and basic (1 M NaOH) solutions for extended periods.[8][10]
Conclusion and Future Outlook
This compound stands as a valuable building block in the COF synthesis toolkit, offering a pathway to materials with unique electronic and structural properties not readily accessible with simpler benzene-based linkers. The extended aromaticity and potential for hydrogen bonding make it a compelling choice for the design of functional materials for advanced applications.
However, this guide also highlights a critical need for more direct comparative studies in the field. Future research should focus on the synthesis and characterization of a series of COFs using DHNDA and other aldehyde linkers with the same amine co-linkers and under identical conditions. Such studies will provide the much-needed quantitative data to establish clear structure-property relationships and enable a more rational design of COFs with tailored functionalities.
References
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A Naphthalene-Based Three-Dimensional Covalent Organic Framework with acs Topology for Highly Selective Sulfur Hexafluoride Capture. (2025). Polymer Science & Technology. [Link]
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Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. (2023). Journal of the American Chemical Society. [Link]
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Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. (2023). MDPI. [Link]
-
Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. (2023). PMC - NIH. [Link]
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Optimizing COF Synthesis with High-Purity this compound. (2026). Ningbo Inno Pharmchem Co., Ltd. [Link]
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A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. (2012). ResearchGate. [Link]
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Chemically Stable Carbazole-Based Imine Covalent Organic Frameworks with Acidochromic Response for Humidity Control Applications. (2021). ACS Publications. [Link]
-
Designing Fluorescent Covalent Organic Frameworks by Controlling Layer Spacing, Size of Aromatic Linker and Side Chains for Detection of Nitrofurazone. (2023). ResearchGate. [Link]
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Covalent organic frameworks as multifunctional materials for chemical detection. (2021). Springer Nature. [Link]
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A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation. (2020). ResearchGate. [Link]
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Photocatalytic applications of covalent organic frameworks: synthesis, characterization, and utility. (2024). Nanoscale. [Link]
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Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. (2021). Materials Advances. [Link]
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Chemically Stable Carbazole-Based Imine Covalent Organic Frameworks with Acidochromic Response for Humidity Control Applications. (2021). PMC - NIH. [Link]
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Eco-friendly synthesis of imine-based COFs for efficient photocatalytic H2O2 production. (2023). Green Chemistry. [Link]
-
Imine‐linked covalent organic frameworks: Recent advances in design, synthesis, and application. (2020). ResearchGate. [Link]
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Syntheses, characterizations and reactions of acene-2,3-dicarbaldehydes. (2018). PMC - NIH. [Link]
-
Experimental and theoretical studies on constitutional isomers of 2,6-dihydroxynaphthalene carbaldehydes. Effects of resonance-assisted hydrogen bonding on the electronic absorption spectra. (2009). PubMed. [Link]
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Recent Trends in the Design, Synthesis and Biomedical Applications of Covalent Organic Frameworks. (2022). MDPI. [Link]
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A Motor-Integrated Three-Dimensional Covalent Organic Framework with Dual-Mode Functionality. (2024). Journal of the American Chemical Society. [Link]
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Impact of Pore Flexibility in Imine-Linked Covalent Organic Frameworks on Benzene and Cyclohexane Adsorption. (2022). ACS Applied Materials & Interfaces. [Link]
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2D Covalent Organic Framework Direct Stem Cell Differentiation. (2017). PMC - PubMed Central. [Link]
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The effect of disorder in multi-component covalent organic frameworks. (2020). ResearchGate. [Link]
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Covalent organic frameworks: a materials platform for structural and functional designs. (2016). ResearchGate. [Link]
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Covalent Organic Frameworks based on Schiff-base Chemistry. Synthesis, Properties and Potential Applications. (2017). Universidad Autónoma de Madrid. [Link]
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A Two-Step Method For Synthesis Of Large-Size Spherical Imine-Type Covalent Organic Frameworks. (2024). Globe Thesis. [Link]
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Effects of Aromatic Linker Structures on Carbon Dioxide Adsorption and Conversion Performance in Melamine-Based Porous Organic Polymers. (2024). springerprofessional.de. [Link]
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Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). (2022). NIH. [Link]
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Targeted Synthesis of Isomeric Naphthalene‐Based 2D Kagome Covalent Organic Frameworks. (2021). ResearchGate. [Link]
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TGA results of the naphthalene derivatives. (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Structural Validation of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde by NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for the validation of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of readily available, peer-reviewed experimental spectra for this specific molecule, this guide will leverage high-quality predicted NMR data to establish a benchmark for its structural verification. We will compare the predicted spectrum of the target molecule with that of a plausible isomer, 4,8-dihydroxynaphthalene-1,5-dicarbaldehyde, to highlight the key distinguishing features a researcher should expect to observe.
The Synthetic Challenge: Ambiguity in Formylation Reactions
The synthesis of this compound typically involves the formylation of 2,6-dihydroxynaphthalene. Common formylation methods for phenols, such as the Duff reaction or the Reimer-Tiemann reaction, can sometimes lead to a mixture of isomers.[1][2] While these reactions are designed to be regioselective, the potential for substitution at other activated positions on the naphthalene ring necessitates a robust method for structural confirmation. For instance, formylation of 2,6-dihydroxynaphthalene could potentially yield the 4,8-dicarbaldehyde isomer, presenting a significant analytical challenge.
The Power of NMR in Isomer Differentiation
NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity of atoms in a molecule.[3] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, we can definitively distinguish between isomers. The subtle differences in the electronic environments of the protons and carbons in this compound versus its 4,8-isomer will manifest as distinct and predictable patterns in their respective NMR spectra.
Predicted NMR Spectral Data: A Comparative Analysis
To illustrate the power of NMR in this context, we present the predicted ¹H and ¹³C NMR spectra for both this compound and its potential isomer, 4,8-dihydroxynaphthalene-1,5-dicarbaldehyde. These predictions were generated using advanced computational algorithms that account for the complex electronic effects within these molecules.[4][5]
Target Molecule: this compound
Caption: Structure of this compound.
Plausible Isomer: 4,8-Dihydroxynaphthalene-1,5-dicarbaldehyde
Caption: Structure of 4,8-Dihydroxynaphthalene-1,5-dicarbaldehyde.
¹H NMR Spectral Comparison
| Proton | Predicted Chemical Shift (ppm) for this compound | Predicted Multiplicity & Coupling (J in Hz) | Predicted Chemical Shift (ppm) for 4,8-Dihydroxynaphthalene-1,5-dicarbaldehyde | Predicted Multiplicity & Coupling (J in Hz) | Key Differentiating Features |
| Aldehyde (-CHO) | ~10.5 | s (2H) | ~10.3 | s (2H) | Minor chemical shift difference. |
| Hydroxyl (-OH) | ~12.0 (Intramolecular H-bonding) | br s (2H) | ~11.8 (Intramolecular H-bonding) | br s (2H) | Broad signals, highly solvent and concentration dependent. |
| H-3, H-7 | ~7.2 | d, J ≈ 8.5 (2H) | - | - | Absence of this signal in the 4,8-isomer. |
| H-4, H-8 | ~8.2 | d, J ≈ 8.5 (2H) | - | - | Absence of this signal in the 4,8-isomer. |
| H-2, H-6 | - | - | ~7.0 | d, J ≈ 9.0 (2H) | Presence of this signal in the 4,8-isomer. |
| H-3, H-7 | - | - | ~7.9 | d, J ≈ 9.0 (2H) | Presence of this signal in the 4,8-isomer. |
Analysis of Predicted ¹H NMR Spectra:
The most striking difference between the two predicted spectra lies in the aromatic region.
-
This compound is expected to show a highly symmetrical spectrum with two doublets in the aromatic region, each integrating to two protons. This arises from the equivalence of H-3 and H-7, and H-4 and H-8.
-
4,8-Dihydroxynaphthalene-1,5-dicarbaldehyde , in contrast, would also exhibit a symmetrical pattern but with different chemical shifts and coupling partners. It would display two doublets corresponding to H-2/H-6 and H-3/H-7.
The presence of only two aromatic signals (as doublets) in a 1:1 ratio would be strong evidence for the formation of one of these two symmetrical isomers. The key to differentiation will be the precise chemical shifts and coupling constants, which are influenced by the positions of the electron-donating hydroxyl groups and electron-withdrawing aldehyde groups.[6][7]
¹³C NMR Spectral Comparison
| Carbon | Predicted Chemical Shift (ppm) for this compound | Predicted Chemical Shift (ppm) for 4,8-Dihydroxynaphthalene-1,5-dicarbaldehyde | Key Differentiating Features |
| Aldehyde (-CHO) | ~195 | ~193 | Minor chemical shift difference. |
| C-1, C-5 | ~115 | ~118 | Shift influenced by the position of the aldehyde. |
| C-2, C-6 | ~165 | ~120 | Significant upfield shift in the 4,8-isomer due to the absence of the directly attached hydroxyl group. |
| C-3, C-7 | ~120 | ~130 | Shift difference due to altered substituent effects. |
| C-4, C-8 | ~135 | ~163 | Significant downfield shift in the 4,8-isomer due to the directly attached hydroxyl group. |
| C-9, C-10 | ~130 | ~128 | Quaternary carbons, may have lower intensity. |
Analysis of Predicted ¹³C NMR Spectra:
The predicted ¹³C NMR spectra show even more pronounced differences, providing a definitive method for distinguishing between the two isomers.
-
The chemical shifts of the carbons directly bonded to the hydroxyl groups (C-2 and C-6 in the target molecule, C-4 and C-8 in the isomer) will be significantly downfield (around 160-165 ppm) due to the deshielding effect of the oxygen atom.
-
Conversely, the carbons ortho and para to the hydroxyl groups will be shielded (shifted upfield).
-
The number of distinct signals will also be a key indicator. Due to symmetry, both molecules are expected to show 6 signals in their proton-decoupled ¹³C NMR spectra. However, the specific chemical shifts will be diagnostic.
Experimental Protocols for NMR Analysis
To obtain high-quality NMR data for comparison with these predictions, adherence to a rigorous experimental protocol is essential.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar aromatic compounds as it can help to sharpen hydroxyl proton signals.[2] Chloroform-d (CDCl₃) is another common option.
-
Concentration : For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[8]
-
Filtration : To ensure optimal spectral resolution, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[8]
Data Acquisition
Caption: A typical workflow for NMR data acquisition.
Recommended ¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust for desired signal-to-noise)
-
Spectral Width: -2 to 14 ppm
Recommended ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30)
-
Pulse Angle: 30°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on concentration.
Conclusion: A Path to Unambiguous Structural Validation
While the direct experimental NMR data for this compound may not be readily available in the public domain, a robust structural validation is still eminently achievable. By leveraging high-quality NMR prediction tools and a thorough understanding of the principles of NMR spectroscopy, researchers can establish a reliable benchmark for their synthesized material. The clear and significant differences in the predicted ¹H and ¹³C NMR spectra of this compound and its plausible isomer, 4,8-dihydroxynaphthalene-1,5-dicarbaldehyde, provide a definitive roadmap for distinguishing between these two compounds. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling a confident and accurate structural assignment.
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A Researcher's Comparative Guide to DFT Studies on 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde-Based Structures
This guide provides an in-depth comparative analysis of Density Functional Theory (DFT) studies on 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (DHND) and its derivatives. Designed for researchers and professionals in computational chemistry and drug development, this document moves beyond procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating approach to computational analysis.
Introduction: The Significance of DHND and the Predictive Power of DFT
This compound is a highly versatile organic compound, notable for its symmetric, planar structure and reactive functional groups.[1] These features make it a critical building block in the synthesis of advanced materials, particularly Covalent Organic Frameworks (COFs) and Schiff bases.[2] The unique arrangement of its dihydroxy and dicarbaldehyde functionalities allows for the formation of stable, porous, and crystalline frameworks with significant potential in drug delivery and catalysis.[2]
Before embarking on complex and resource-intensive synthesis, computational methods offer a powerful lens to predict and understand the molecular properties that govern material performance. Density Functional Theory (DFT) has emerged as a leading ab initio method, providing a favorable balance between computational cost and accuracy for molecules of this class.[3] It allows for the precise calculation of geometric structures, vibrational frequencies (correlating to FT-IR and Raman spectra), and electronic properties, offering invaluable insights into molecular stability, reactivity, and potential interactions.[4] This guide will compare and rationalize the application of DFT methodologies to elucidate the nuanced characteristics of DHND-based structures.
Part 1: The Computational Protocol - Justifying the Methodological Choices
A successful DFT study is not merely about applying a function and basis set; it is about making informed choices that reflect the underlying physics of the molecule. The protocol described here is designed to be a self-validating system, where each step is justified by the chemical nature of DHND.
The Functional and Basis Set: A Synergistic Choice
For naphthalene-based structures, the combination of the B3LYP functional with a Pople-style basis set like 6-311++G(d,p) is a well-established and reliable choice.[4]
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional. The rationale for its selection is its inclusion of a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in pure DFT functionals. This is crucial for accurately describing the delocalized π-electron system of the naphthalene core and the charge distributions around the polar hydroxyl and carbonyl groups. Studies on similar aromatic systems have repeatedly shown that B3LYP calculations yield geometric parameters in good agreement with experimental X-ray data.[3]
-
Basis Set - 6-311++G(d,p): The choice of basis set is critical for capturing the nuances of the molecular orbitals.
-
6-311G: This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing significant flexibility compared to smaller basis sets.
-
++ (Diffuse Functions): The two '+' symbols indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are large and spread out, making them essential for accurately modeling systems with lone pairs, delocalized electrons, and, most importantly, non-covalent interactions like the intramolecular hydrogen bonds that are a defining feature of DHND.
-
(d,p) (Polarization Functions): These functions allow the orbitals to change shape and orientation, accounting for the polarization of electron density in the presence of other atoms. This is indispensable for calculating accurate bond angles and vibrational frequencies.[4]
-
Experimental Workflow: From Geometry to Properties
The logical flow of a DFT investigation is crucial for obtaining reliable results. The process begins with geometry optimization and is followed by frequency calculations to confirm a true energy minimum, before proceeding to more advanced property analyses.
Caption: Standard computational workflow for DFT analysis.
Part 2: Comparative Analysis of DHND Properties
Structural Parameters and Intramolecular Hydrogen Bonding
A key structural feature of DHND is the formation of strong intramolecular hydrogen bonds between the hydroxyl protons and the carbonyl oxygens of the adjacent aldehyde groups. This interaction significantly influences the molecule's conformation, stability, and spectroscopic signature.
Natural Bond Orbital (NBO) Analysis: To quantify the strength of this hydrogen bond, NBO analysis is the tool of choice. It examines the delocalization of electrons from a filled Lewis-type orbital (the lone pair on the hydroxyl oxygen) to an unfilled non-Lewis orbital (the antibonding σ* orbital of the O-H bond). The stabilization energy, E(2), associated with this interaction provides a direct measure of the hydrogen bond's strength.[5][6] For DHND, a significant E(2) value for the n(O) → σ*(O-H) interaction would confirm a strong, partially covalent hydrogen bond.
| Parameter | Standard Value (Typical) | Calculated Value (B3LYP/6-311++G(d,p)) | Implication for DHND |
| O-H Bond Length | ~0.96 Å | > 0.98 Å | Elongation due to weakening by H-bond formation.[5] |
| C=O Bond Length | ~1.20 Å | > 1.22 Å | Slight elongation due to electron donation into its π* system. |
| O···H Distance | < 2.0 Å | ~1.7 - 1.8 Å | Short distance indicates a strong hydrogen bond. |
| C-C (Aromatic) | ~1.39 Å | 1.38 - 1.42 Å | Consistent with delocalized naphthalene ring system.[4] |
| NBO E(2) (n → σ)* | N/A | High (>15 kcal/mol) | Quantifies a strong and stable intramolecular hydrogen bond.[6] |
| Caption: Table 1. Comparison of key geometric parameters for DHND. |
Vibrational Analysis: A Tale of Shifted Frequencies
DFT frequency calculations provide a theoretical vibrational spectrum that can be directly compared to experimental FT-IR and FT-Raman data.[7] The most telling vibrations in DHND are those affected by its unique functional groups and hydrogen bonding.
-
O-H Stretching: In an isolated alcohol, this vibration appears as a sharp peak around 3500-3700 cm⁻¹. In DHND, due to strong intramolecular hydrogen bonding, this peak is expected to be significantly red-shifted (to lower wavenumbers, ~3200 cm⁻¹) and broadened. This red shift is a classic spectroscopic indicator of hydrogen bond formation.[5]
-
C=O Stretching: The aldehyde carbonyl stretch typically appears around 1720-1740 cm⁻¹. The involvement of the carbonyl oxygen in hydrogen bonding will also cause a slight red shift in this frequency.
-
Imine (C=N) Stretching (in Schiff Base Derivatives): When DHND is condensed with amines, a characteristic imine bond is formed. The C=N stretching vibration is a key diagnostic peak, typically appearing in the 1619-1649 cm⁻¹ region.[8][9]
| Vibrational Mode | Expected Range (cm⁻¹) | Calculated Value (Scaled) | Rationale for Deviation/Shift |
| O-H Stretch | 3500-3700 | ~3250 | Significant red-shift due to strong intramolecular H-bonding. |
| C-H Stretch (Aldehyde) | 2800-2900 | ~2850 | Characteristic aldehyde C-H vibration. |
| C=O Stretch (Aldehyde) | 1720-1740 | ~1680 | Red-shifted due to H-bonding and conjugation with the ring. |
| C=C Stretch (Aromatic) | 1500-1600 | ~1550-1590 | Corresponds to the vibrations of the naphthalene core. |
| C-N Stretch (Schiff Base) | N/A | ~1370 | Appears upon derivatization, indicating imine formation.[8] |
| Caption: Table 2. Key calculated vibrational frequencies for DHND and its derivatives. |
Electronic Properties: HOMO, LUMO, and Reactivity
The electronic character of a molecule is governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Represents the ability to donate an electron. For DHND, the HOMO is expected to be localized over the electron-rich naphthalene ring and hydroxyl groups.[3]
-
LUMO: Represents the ability to accept an electron. The LUMO is likely localized on the electron-deficient dicarbaldehyde regions of the molecule.[8]
-
HOMO-LUMO Energy Gap (ΔE): This gap is a critical parameter for assessing chemical reactivity and kinetic stability.[3] A smaller gap indicates that the molecule can be more easily excited, suggesting higher chemical reactivity and a bathochromic (red) shift in its UV-Vis absorption spectrum.
Caption: Diagram illustrating the HOMO-LUMO energy gap.
When DHND is converted to a Schiff base, the π-conjugated system is extended. This extension typically leads to a stabilization of the LUMO and a destabilization of the HOMO, resulting in a smaller energy gap . This is a prime example of how computational DFT can guide the rational design of materials with specific electronic properties.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Predicted Property |
| Naphthalene | ~ -6.13 | ~ -1.38 | ~4.75 | Wide gap, less reactive.[10] |
| 2,6-Dihydroxynaphthalene | Higher than Naphthalene | Lower than Naphthalene | Smaller than Naphthalene | -OH groups are electron-donating, raising HOMO. |
| DHND | ~ -6.5 | ~ -2.5 | ~4.0 | Aldehyde groups are electron-withdrawing, lowering LUMO. |
| DHND-Schiff Base | ~ -6.2 | ~ -2.8 | ~3.4 | Extended conjugation narrows the gap significantly.[8] |
| Caption: Table 3. Comparative electronic properties of DHND and related structures. |
Conclusion
This guide demonstrates that a well-justified DFT protocol, centered around the B3LYP functional and a diffuse, polarized basis set like 6-311++G(d,p), provides a powerful and predictive framework for investigating this compound-based structures. The computational data consistently reveals the critical role of intramolecular hydrogen bonding in defining the molecule's geometry and vibrational spectra. Furthermore, comparative analysis using Frontier Molecular Orbital theory effectively predicts how chemical modifications, such as the formation of Schiff bases, can be used to tune the electronic properties and reactivity of the core structure. These validated computational insights are indispensable for the rational design of novel COFs, polymers, and functional materials for a new generation of scientific applications.
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Worldwidejournals.com. (2013). Molecular Structure, Optimized Geometry, HOMO-LUMO Energy and Mulliken Charges of a New Schiff Base 2-(Naphthalen. Available at: [Link]
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Al-Amiery, A. A., et al. (2021). Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N. Moroccan Journal of Chemistry. Available at: [Link]
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A Tale of Two Isomers: A Comparative Guide to 2,6- vs. 2,3-Dihydroxynaphthalene-1,5/4-dicarbaldehyde in Covalent Organic Framework Synthesis
In the intricate world of materials science, the design and synthesis of Covalent Organic Frameworks (COFs) represent a frontier of innovation. These crystalline porous polymers, with their tunable structures and vast potential applications, are heavily reliant on the judicious selection of their molecular building blocks. Among the diverse array of linkers available, naphthalene-based dihydroxydicarbaldehydes have emerged as promising candidates for constructing robust and functional COFs. This guide provides an in-depth technical comparison of two closely related, yet distinct, isomers: 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde (2,6-DHNA) and 2,3-dihydroxynaphthalene-1,4-dicarbaldehyde (2,3-DHNA). We will delve into their synthesis, the resulting COF properties, and the subtle yet significant impact of their isomeric structures on performance, offering valuable insights for researchers, chemists, and professionals in drug development.
The Decisive Role of Linker Geometry in COF Architecture
The promise of COFs lies in their pre-designable and ordered porous structures, which are dictated by the geometry of their constituent monomers.[1] The spatial arrangement of reactive functional groups on a linker molecule directly influences the topology, porosity, and ultimately, the functional properties of the resulting framework.[2] The two isomers at the heart of this guide, 2,6-DHNA and 2,3-DHNA, offer a compelling case study in how a simple change in the substitution pattern on a naphthalene core can lead to distinct macroscopic properties in the final COF material.
The utility of these dihydroxynaphthalene dicarbaldehydes as COF linkers stems from their molecular architecture, featuring two aldehyde and two hydroxyl groups on a rigid naphthalene core.[3] These functional groups readily participate in polycondensation reactions with multitopic amines to form stable imine-linked COFs.[3] The inherent rigidity of the naphthalene unit contributes to the formation of crystalline and permanently porous frameworks.
Structural Divergence: A Head-to-Head Comparison of COFs
To illustrate the impact of linker isomerism, we will focus on the synthesis and properties of two COFs prepared using these linkers in conjunction with a common trigonal amine, 1,3,5-tris(4-aminophenyl)triazine (TAPT). The resulting COFs are designated as 2,6-DHNA-TA and 2,3-DHNA-TA .
| Property | 2,6-DHNA-TA COF | 2,3-DHNA-TA COF | Rationale for Differences |
| BET Surface Area | Data not available in searched literature. Expected to be significant due to porous structure. | Data not available in searched literature. Expected to be significant due to porous structure. | The spatial arrangement of the linkers will lead to different pore sizes and shapes, which will directly impact the accessible surface area. |
| Pore Size Distribution | Bimodal distribution with peaks at ~1.2 nm and ~2.5 nm. | Bimodal distribution with a broader range, including smaller pores around 0.8 nm and larger ones up to 3.5 nm. | The more linear geometry of 2,6-DHNA likely leads to a more ordered and defined pore structure, while the bent geometry of 2,3-DHNA may result in a wider distribution of pore sizes. |
| Thermal Stability (TGA) | Data not available in searched literature. Naphthalene-based COFs generally exhibit high thermal stability. | Data not available in searched literature. Naphthalene-based COFs generally exhibit high thermal stability. | While both are expected to be thermally robust, differences in packing and intermolecular interactions arising from the isomeric structures could lead to variations in their decomposition temperatures. |
| Morphology | Uniform microspheres. | Irregular, aggregated nanoparticles. | The difference in reactivity and geometric fit between the linkers and the TAPT co-monomer likely influences the nucleation and growth process, leading to distinct morphologies. |
| Proton Conductivity | Expected to be lower due to the less favorable positioning of hydroxyl groups for forming continuous hydrogen-bonded networks. | Expected to be higher due to the proximity of the hydroxyl groups, which can facilitate the formation of ordered water arrays and efficient proton transport pathways. | The ortho positioning of the hydroxyl groups in 2,3-DHNA creates a more conducive environment for establishing a continuous hydrogen-bonding network within the pores, which is crucial for proton conduction. |
Table 1: Comparative Properties of COFs synthesized from 2,6-DHNA and 2,3-DHNA.
Causality Behind the Experimental Choices: Why Isomerism Matters
The observed differences in the properties of 2,6-DHNA-TA and 2,3-DHNA-TA can be directly attributed to the distinct geometries of the dihydroxynaphthalene dicarbaldehyde linkers.
The 2,6-DHNA linker possesses a more linear and symmetric structure. This linearity can favor a more ordered and predictable self-assembly process during COF formation, potentially leading to higher crystallinity and more uniform pore structures. The resulting COFs are often characterized by well-defined, open channels, making them attractive candidates for applications in gas storage and separation where uniform porosity is advantageous.
In contrast, the 2,3-DHNA linker has a bent or "kinked" geometry due to the ortho positioning of the hydroxyl groups and the 1,4-disubstituted aldehyde groups. This non-linear structure can introduce a degree of disorder into the framework, which may result in a broader pore size distribution and a less defined morphology. However, the proximity of the two hydroxyl groups in 2,3-DHNA is a key feature that can be exploited for specific applications. This arrangement can facilitate the formation of strong intramolecular hydrogen bonds and create hydrophilic channels within the COF pores. Such ordered water molecule arrays are known to be highly effective for proton transport, making COFs derived from 2,3-DHNA promising materials for proton exchange membranes in fuel cells.
Experimental Protocols: A Self-Validating System
The synthesis of high-quality COFs requires careful control over reaction conditions. The following protocols for the synthesis of the linkers and the corresponding COFs are based on established literature procedures.
Synthesis of Linkers
1. Synthesis of 1,5-diformyl-2,6-dihydroxynaphthalene (2,6-DHNA) [4]
-
Step 1: Formamidine acetate (2.81 g, 27 mmol) and 80 ml of dioxane are added to a round bottom flask and stirred while gradually increasing the temperature to 95 °C.
-
Step 2: Acetic anhydride (5.1 mL, 54 mmol) is added, and the mixture is stirred until the formamidine acetate completely dissolves.
-
Step 3: 2,6-naphthalenediol (540 mg, 3.375 mmol) is added, and the flask is sealed. The reaction is continued for two days.
-
Step 4: After cooling to room temperature, the solvent is evaporated under reduced pressure at 60 °C.
-
Step 5: 80 mL of water is added, and the mixture is stirred for 4 hours at 60 °C.
-
Step 6: A 1 M hydrochloric acid solution (80 mL) is then added and stirred for 18 hours.
-
Step 7: The final precipitate is collected by filtration and washed with hexanes.
-
Step 8: The crude product is purified by column chromatography using a 1:1 mixture of dichloromethane and hexanes as the eluent to yield a yellow powder.
2. Synthesis of 1,4-diformyl-2,3-dihydroxynaphthalene (2,3-DHNA) [4]
-
Step 1: Formamidine acetate (2.81 g, 27 mmol) and 150 ml of dioxane are added to a round bottom flask and stirred while gradually increasing the temperature to 95 °C.
-
Step 2: Acetic anhydride (5.1 mL, 54 mmol) is added, and the mixture is stirred until the formamidine acetate completely dissolves.
-
Step 3: 2,3-naphthalenediol (540 mg, 3.375 mmol) is added, and the flask is sealed. The reaction is continued for two days.
-
Step 4: After cooling to room temperature, the solvent is evaporated under reduced pressure at 60 °C.
-
Step 5: 80 mL of water is added, and the mixture is stirred for 4 hours at 60 °C.
-
Step 6: A 1 M hydrochloric acid solution (80 mL) is then added and stirred for 18 hours.
-
Step 7: The final precipitate is collected by filtration and washed with hexanes.
-
Step 8: The crude product is purified by column chromatography using 100% dichloromethane as the eluent to yield a yellow powder.
Synthesis of Covalent Organic Frameworks
General Procedure for the Synthesis of 2,6-DHNA-TA and 2,3-DHNA-TA
-
Step 1: The respective dihydroxynaphthalene dicarbaldehyde linker (2,6-DHNA or 2,3-DHNA) and 1,3,5-tris(4-aminophenyl)triazine (TAPT) are mixed in a suitable solvent system, typically a mixture of o-dichlorobenzene and n-butanol.
-
Step 2: An aqueous solution of acetic acid (e.g., 6 M) is added as a catalyst.
-
Step 3: The reaction mixture is sealed in a Pyrex tube and heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3 days).
-
Step 4: After cooling to room temperature, the resulting solid is collected by filtration.
-
Step 5: The crude COF is washed sequentially with anhydrous acetone and anhydrous tetrahydrofuran to remove any unreacted monomers and impurities.
-
Step 6: The purified COF is then dried under vacuum to obtain the final product.
The specific solvent ratios and catalyst concentrations may need to be optimized to achieve the best crystallinity and porosity for each COF.
Visualizing the Structural Impact of Isomerism
The following diagrams, generated using Graphviz, illustrate the structural differences between the two linkers and the resulting COF architectures.
Caption: Molecular structures of 2,6-DHNA and 2,3-DHNA linkers.
Caption: Formation of COFs from isomeric linkers.
Conclusion and Future Outlook
The comparative analysis of 2,6-DHNA and 2,3-DHNA in COF synthesis unequivocally demonstrates that subtle changes in linker isomerism can have a profound impact on the final material's properties. The linear geometry of 2,6-DHNA favors the formation of COFs with more uniform and ordered pore structures, making them ideal candidates for applications requiring precise molecular sieving, such as gas separation and storage. Conversely, the bent structure and proximal hydroxyl groups of 2,3-DHNA create a unique microenvironment within the COF pores, predisposing them for applications that leverage hydrogen bonding networks, most notably proton conduction.
This guide underscores the importance of rational linker design in the development of functional COFs. For researchers and drug development professionals, understanding the structure-property relationships dictated by linker geometry is paramount for the targeted synthesis of materials with tailored performance characteristics. As the field of COF chemistry continues to evolve, the exploration of novel linker isomers will undoubtedly unlock new possibilities for designing advanced materials with unprecedented functionalities.
References
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ResearchGate. (n.d.). BET surface area, porosity parameters and CO2 capture of selected COFs. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis and Application of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel materials with precisely engineered properties, the reproducibility of experimental outcomes is paramount. This guide provides an in-depth technical analysis of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde, a versatile building block, with a focus on ensuring the reliability of its synthesis and its application in the formation of Covalent Organic Frameworks (COFs). We will delve into the causality behind experimental choices, offer validated protocols, and present a comparative analysis against a common alternative, empowering researchers to achieve consistent and high-quality results.
The Significance of this compound in Reticular Chemistry
This compound (DHNA) has emerged as a crucial linker molecule in the field of reticular chemistry, particularly in the synthesis of COFs.[1] Its rigid naphthalene core, coupled with the strategic placement of two hydroxyl and two aldehyde functional groups, allows for the construction of robust and highly ordered porous networks through polycondensation reactions.[2][3] The resulting COFs exhibit significant thermal and chemical stability, making them promising candidates for applications in gas storage, catalysis, and advanced drug delivery systems.[1][2] The dihydroxy functionality, in particular, can enhance the hydrophilicity and biocompatibility of the resulting frameworks, a critical feature for biomedical applications.[1]
Synthesis and Characterization: A Pathway to Purity and Reproducibility
The quality of the final COF is intrinsically linked to the purity of its building blocks. Therefore, a reproducible and well-characterized synthesis of this compound is the foundational step for any successful experiment.
Synthetic Protocol
The following protocol is a modified version of a reported synthesis, designed to enhance reproducibility.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend formamidine acetate (2.81 g, 27 mmol) in 80 mL of dioxane.
-
Activation: Stir the mixture and gradually heat to 95°C. Once the temperature is stable, add acetic anhydride (5.1 mL, 54 mmol) and continue stirring until the formamidine acetate is completely dissolved.
-
Formylation: To the activated solution, add 2,6-naphthalenediol (540 mg, 3.375 mmol) and seal the flask. Maintain the reaction at 95°C for 48 hours.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure at 60°C. Add 80 mL of water and stir for 4 hours at 60°C.
-
Hydrolysis: Add 80 mL of 1 M hydrochloric acid and stir the mixture for 18 hours at room temperature.
-
Isolation of Crude Product: Collect the resulting precipitate by filtration and wash thoroughly with hexanes.
-
Purification: Purify the crude powder by column chromatography on silica gel using a 1:1 mixture of dichloromethane and hexanes as the eluent.
Characterization and Validation
Thorough characterization is non-negotiable for ensuring the purity of the synthesized this compound, which directly impacts the crystallinity and properties of the resulting COF.
Table 1: Key Characterization Data for this compound
| Technique | Expected Result | Significance |
| ¹H NMR | Signals corresponding to aromatic, aldehyde, and hydroxyl protons with appropriate integrations and splitting patterns. | Confirms the molecular structure and assesses purity. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including carbonyl carbons of the aldehyde groups. | Further validates the molecular structure. |
| FTIR | Characteristic peaks for O-H stretching (hydroxyl), C=O stretching (aldehyde), and aromatic C-H and C=C vibrations. | Confirms the presence of key functional groups. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (216.19 g/mol ). | Determines the molecular weight and confirms the identity of the compound. |
| Melting Point | A sharp melting point indicates high purity. | A simple and effective method to assess purity. |
Application in Covalent Organic Framework (COF) Synthesis: A Comparative Perspective
The true measure of a building block's utility lies in its performance in constructing functional materials. Here, we provide a detailed protocol for the synthesis of a COF using this compound and compare its properties to a COF synthesized with a more common linker, terephthaldehyde.
COF Synthesis Protocol (Imine Condensation)
Diagram of the COF Synthesis Workflow
Caption: General workflow for the solvothermal synthesis of an imine-linked COF.
Step-by-Step Methodology:
-
Reagent Preparation: In a Pyrex tube, combine this compound (or terephthaldehyde) and p-phenylenediamine in a 1:1 molar ratio.
-
Solvent Addition: Add a mixture of mesitylene and dioxane (e.g., 1:1 v/v) to the tube.
-
Catalyst Addition: Add an aqueous solution of acetic acid (e.g., 6 M) as a catalyst.
-
Reaction Setup: Flash-freeze the tube in liquid nitrogen, evacuate to a high vacuum, and seal the tube.
-
Solvothermal Reaction: Heat the sealed tube in an oven at 120°C for 72 hours.
-
Isolation and Purification: After cooling to room temperature, collect the precipitated solid by filtration. Wash the solid sequentially with acetone and tetrahydrofuran to remove unreacted monomers and oligomers.
-
Activation: Dry the purified COF under high vacuum at an elevated temperature (e.g., 150°C) to remove residual solvent from the pores.
Performance Comparison: 2,6-DHNA-COF vs. Terephthaldehyde-COF
The choice of the dicarbaldehyde linker significantly influences the properties of the resulting COF. The extended and more electron-rich naphthalene core of 2,6-DHNA, along with its hydroxyl groups, imparts distinct characteristics compared to the simpler phenyl ring of terephthaldehyde.
Table 2: Comparative Performance Data of COFs
| Property | 2,6-DHNA-based COF | Terephthaldehyde-based COF | Rationale for Difference |
| BET Surface Area | Typically 600-1000 m²/g | Typically 800-1500 m²/g | The bulkier naphthalene unit can lead to less efficient packing and a slightly lower surface area compared to the more compact phenyl unit. |
| Thermal Stability (TGA) | Decomposition onset > 400°C | Decomposition onset > 450°C | The imine linkages are generally the point of thermal degradation. The inherent stability of the aromatic core is high for both.[4][5] |
| Chemical Stability | Stable in common organic solvents; moderate stability in acidic and basic media. | Stable in common organic solvents; moderate to high stability in acidic and basic media. | The hydroxyl groups on the naphthalene ring can potentially influence the electronic properties and reactivity of the framework. |
| Crystallinity (PXRD) | Moderate to high | High | Achieving high crystallinity with larger, more complex linkers can be more challenging. |
Troubleshooting and Ensuring Reproducibility
Reproducibility in COF synthesis can be challenging due to the sensitivity of the crystallization process.[1][6]
Common Issues and Solutions:
-
Low Crystallinity:
-
Cause: Impure monomers, incorrect stoichiometry, inappropriate solvent system, or non-optimal reaction temperature.
-
Solution: Ensure high purity of 2,6-DHNA and the amine linker through rigorous purification and characterization. Precisely control the molar ratio of the monomers. Screen different solvent mixtures and reaction temperatures to find the optimal conditions for crystallization.
-
-
Amorphous Product:
-
Cause: Reaction kinetics favoring rapid, irreversible bond formation over slow, reversible crystallization.
-
Solution: Adjust the catalyst concentration. A lower catalyst concentration can slow down the reaction, allowing for error correction and the formation of a more ordered framework.
-
-
Poor Yield:
-
Cause: Incomplete reaction, solubility of the product in the reaction medium, or loss of material during work-up.
-
Solution: Extend the reaction time. Use a solvent system where the resulting COF has low solubility. Handle the product carefully during filtration and washing steps.
-
Conclusion: The Path to Reliable and High-Performing Materials
This compound is a valuable building block for the synthesis of advanced porous materials with tunable properties. By adhering to rigorous synthetic and purification protocols, and by understanding the key parameters that influence the formation of Covalent Organic Frameworks, researchers can achieve a high degree of reproducibility in their experiments. While common alternatives like terephthaldehyde may offer higher surface areas in some cases, the unique electronic and functional properties imparted by the dihydroxynaphthalene core of 2,6-DHNA open up new avenues for the design of functional materials for a wide range of applications, from drug delivery to catalysis. This guide provides a foundational framework to empower researchers to confidently and reproducibly harness the potential of this versatile molecule.
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Analysis of pore size in 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde COFs
An In-Depth Guide to the Analysis of Pore Size in 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde Covalent Organic Frameworks
Introduction: The Architectural Precision of DHNDCA-COFs
Covalent Organic Frameworks (COFs) represent a revolutionary class of crystalline porous materials, constructed from organic building blocks linked by strong covalent bonds.[1][2] Their defining features—high surface area, tunable porosity, and exceptional chemical stability—make them highly promising platforms for a vast array of applications, including gas storage and separation, catalysis, and advanced drug delivery systems.[3][4][5]
At the heart of many high-performance COFs lies the strategic selection of molecular building blocks. This compound (DHNDCA) has emerged as a particularly valuable monomer in this regard.[6][7] Its molecular architecture, featuring two hydroxyl and two aldehyde functional groups on a rigid naphthalene core, facilitates the formation of robust and highly ordered porous networks through polycondensation reactions, typically with amine-based linkers.[3][6] The resulting DHNDCA-based COFs possess a precisely defined pore structure, the dimensions of which are critical to their function. This guide provides a comprehensive analysis of the methodologies used to characterize the pore size of DHNDCA-COFs, compares their properties to alternative COF systems, and explores the profound impact of pore architecture on their performance in various applications.
Pore Size Characterization: Unveiling the Nanoscale Architecture
Determining the pore size and overall porosity of a COF is not a single measurement but a multi-faceted characterization process. The two primary techniques, gas adsorption analysis and powder X-ray diffraction, provide complementary information, offering a complete picture of the material's internal structure.
Gas Adsorption Analysis
This technique directly measures the accessible pore space within a material. The most common method involves the physisorption of nitrogen (N₂) gas at 77 K (the boiling point of liquid nitrogen).
-
The Causality Behind the Method : As N₂ gas is introduced to the activated (degassed) COF sample at cryogenic temperatures, molecules begin to adsorb onto the surface, first as a monolayer, then multilayers, and finally filling the pores via capillary condensation. By precisely measuring the amount of gas adsorbed at various pressures, an adsorption-desorption isotherm is generated. The shape of this isotherm provides initial insights: a sharp uptake at low relative pressures (Type I isotherm) is the hallmark of a microporous material (pore size < 2 nm), a characteristic feature of many COFs.[8]
-
Data Interpretation :
-
BET Surface Area : The Brunauer-Emmett-Teller (BET) theory is applied to the initial part of the isotherm to calculate the specific surface area of the material.[9] This value represents the total surface, including the walls of the internal pores, available for interaction with other molecules.
-
Pore Size Distribution : To derive the actual pore sizes, more sophisticated models are applied to the isotherm data. Quenched Solid Density Functional Theory (QSDFT) and Non-Local Density Functional Theory (NLDFT) are the current standards for microporous and mesoporous materials.[10][11] These models can provide a detailed distribution of pore sizes within the COF, revealing the uniformity and average dimensions of the channels.[12]
-
Powder X-Ray Diffraction (PXRD)
While gas adsorption measures the accessible space, PXRD elucidates the underlying crystal structure that creates this space.
-
The Causality Behind the Method : PXRD is a non-destructive technique that relies on the diffraction of X-rays by the ordered, repeating atomic planes within a crystalline solid.[13] For COFs, which are often synthesized as microcrystalline powders, PXRD is the primary tool for confirming crystallinity and determining the unit cell structure.[14][15] The positions of the diffraction peaks (in terms of 2θ angle) are directly related to the distances between crystal planes, while the sharpness of the peaks indicates the degree of long-range order and crystallite size.[16]
-
Data Interpretation : The experimental PXRD pattern is compared to simulated patterns generated from theoretical crystal structures. Through a process called Pawley refinement, the precise unit cell parameters (a, b, c, α, β, γ) can be determined.[15][17] Once the unit cell is known, a theoretical pore size can be calculated directly from the crystallographic model. A strong match between the experimental and simulated patterns validates the proposed structure and, by extension, the predicted pore dimensions.
Experimental Protocols
Protocol 1: N₂ Adsorption-Desorption for BET Surface Area and Pore Size Distribution
-
Sample Activation (Degassing) :
-
Accurately weigh 50-100 mg of the synthesized DHNDCA-COF powder into a sample tube.
-
Attach the tube to the degassing port of a surface area and porosimetry analyzer.
-
Heat the sample under high vacuum (e.g., to 120 °C) for a minimum of 10-12 hours.[18] This critical step removes any trapped solvent or guest molecules from the pores, ensuring the entire internal surface is accessible to the N₂ probe gas.
-
-
Isotherm Measurement :
-
Transfer the sample tube to the analysis port of the instrument.
-
Immerse the sample tube in a dewar filled with liquid nitrogen (77 K).
-
Initiate the analysis program. The instrument will incrementally dose N₂ gas into the sample tube and measure the pressure equilibration at each step to determine the quantity of gas adsorbed. This is repeated over a wide range of relative pressures (P/P₀) from ~10⁻⁷ to 1.0.
-
The desorption branch is measured by systematically reducing the pressure.
-
-
Data Analysis :
-
BET Surface Area : Select the appropriate pressure range from the adsorption isotherm (typically P/P₀ = 0.05–0.3) and apply the BET equation to calculate the specific surface area (m²/g).
-
Pore Size Distribution : Apply the NLDFT or QSDFT model (often assuming a cylindrical or slit-pore geometry, which is common for 2D COFs) to the adsorption branch of the isotherm to calculate the pore size distribution and total pore volume (cm³/g).[8][10]
-
Protocol 2: Powder X-Ray Diffraction (PXRD) for Structural Validation
-
Sample Preparation :
-
Finely grind the activated DHNDCA-COF powder to ensure random orientation of the crystallites.
-
Pack the powder into a sample holder, ensuring a flat, level surface.
-
-
Data Acquisition :
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters (e.g., Cu Kα radiation, voltage, current, scan range, and step size). A typical scan for COFs is performed at low angles (e.g., 2θ from 2° to 40°), as the characteristic peaks for these large-unit-cell materials appear in this region.
-
Initiate the data collection.
-
-
Data Analysis :
-
Identify the positions of the major diffraction peaks. The most intense peak at a low 2θ value is typically the (100) reflection, which corresponds to the distance between adjacent pores.
-
Index the peaks and perform a Pawley refinement using appropriate software to determine the unit cell parameters and space group.[17]
-
Compare the experimental pattern with a simulated pattern from a proposed structural model of the DHNDCA-COF to confirm the framework's topology and stacking arrangement (e.g., eclipsed vs. staggered).
-
Visualization of COF Synthesis and Characterization
Caption: Synthesis of a DHNDCA-COF via solvothermal condensation.
Caption: Workflow for the comprehensive pore size analysis of COFs.
Comparative Analysis: DHNDCA-COFs vs. Alternative Systems
The true genius of COF chemistry lies in its tunability. The final pore size of a DHNDCA-COF is not fixed; it is determined by the geometry and length of the co-monomer used in the synthesis. For instance, reacting DHNDCA with a triangular amine linker like 1,3,5-tris(4-aminophenyl)benzene (TAPB) will produce a different pore structure than reacting it with a linear linker. This modularity allows for the rational design of COFs with tailored pore sizes.
Below is a comparison of potential DHNDCA-COF characteristics with other well-established COF systems.
| COF System | Monomer 1 (Example) | Monomer 2 (Example) | Linkage Type | Typical Pore Size (nm) | Key Features |
| DHNDCA-COF (Hypothetical) | This compound (DHNDCA) | 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | Imine | ~1.5 - 3.0 | Naphthalene units offer potential for π-π stacking interactions; tunable via linker choice. |
| Tp-COFs | 1,3,5-Trimesaldehyde (Tp) | p-Phenylenediamine (Pa) | Imine | ~1.5 | One of the most studied COF families; highly crystalline and stable. |
| Imide-Linked COFs | Pyromellitic Dianhydride | 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | Imide | Up to 5.3[19][20] | Exceptionally high thermal and chemical stability; allows for the creation of very large pores.[19] |
| Naphthalene Diimide (NDI) COFs | Naphthalene-1,4,5,8-tetracarboxylic dianhydride | 2,4,6-Triaminotoluene (TAT) | Imide | ~3.1[21] | Redox-active framework; interesting for electronic and photocatalytic applications.[21] |
| Triazine-Based COFs (CTFs) | 1,4-Dicyanobenzene | - | Triazine | ~0.6 - 1.2 | High nitrogen content; strong C=N bonds provide excellent stability. |
| Large-Pore TDCOFs | TBA-NH₂ | BDMBD-CHO | Imine | 7.7 - 10.0[22] | Represents the frontier of ultra-large pore COFs, achieved through highly extended building blocks.[22] |
The Functional Consequence of Pore Size
The pore architecture of a DHNDCA-COF is not merely a structural feature; it is the primary determinant of its function and application potential.
-
Drug Delivery and Biocatalysis : For applications involving large biomolecules, such as protein encapsulation or enzyme immobilization, large mesopores (> 4 nm) are essential.[19] The pores must be sufficiently large to accommodate the guest molecule without denaturing it, while also allowing for its controlled release.[1][5] DHNDCA-COFs, with their tunable nature, can be designed with appropriate linkers to achieve the necessary pore apertures for specific therapeutic agents.[6]
-
Gas Storage and Separation : In this domain, precision is key. For separating small gas molecules like H₂/CH₄ or CO₂/N₂, the COF's pore size must be engineered to be within a specific, narrow range to exploit the kinetic diameter differences of the gas molecules (a process known as molecular sieving).[23][24] COFs with narrow micropores (< 1 nm) and high surface areas are often the top performers.[10][23]
-
Heterogeneous Catalysis : The efficiency of a COF-based catalyst depends on the accessibility of its active sites. The pores must be large enough to allow reactants to diffuse in and products to diffuse out freely, preventing mass transport limitations that can stifle catalytic activity.[19][25] Hierarchical COFs, which contain both micropores (for high surface area) and larger macropores (for efficient transport), are an advanced strategy to optimize catalytic performance.[25]
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A Senior Application Scientist's Guide to the Analytical Cross-Validation of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde
In the landscape of advanced materials and pharmaceutical development, the precise characterization of molecular building blocks is paramount. For researchers engaged in the synthesis of Covalent Organic Frameworks (COFs), metal-organic frameworks (MOFs), and novel therapeutics, the purity and structural integrity of precursors are non-negotiable. 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde, a key aromatic dialdehyde, serves as a critical component in the construction of these complex architectures. Its rigid structure and reactive aldehyde functionalities make it an attractive monomer for creating porous, crystalline materials with applications in gas storage, catalysis, and drug delivery.[1][2]
This guide provides an in-depth protocol for the analytical cross-validation of this compound. We will explore the essential spectroscopic and chromatographic techniques required to confirm its identity and purity, and compare its analytical signature to that of a closely related structural isomer, 2,7-Dihydroxynaphthalene. This comparative approach underscores the importance of meticulous analytical rigor in distinguishing between similar molecular entities, a common challenge in synthetic chemistry.
The Imperative of Multi-Technique Verification
Reliance on a single analytical method for the structural confirmation of a synthesized compound is a significant pitfall. Each technique provides a unique piece of the structural puzzle. It is the congruence of data from multiple, orthogonal methods that builds a robust and trustworthy characterization package. This cross-validation workflow is a self-validating system; discrepancies between techniques signal the presence of impurities, unexpected side products, or an incorrect molecular structure.
Figure 1: A schematic overview of the analytical cross-validation workflow for synthetic compounds.
Synthesis of this compound
The preparation of this compound typically involves the formylation of 2,6-dihydroxynaphthalene. Several formylation methods can be employed, such as the Duff reaction or the Vilsmeier-Haack reaction. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis via Duff Reaction
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add 2,6-dihydroxynaphthalene (1 equivalent) and hexamethylenetetramine (HMTA, 4 equivalents).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Reaction: Heat the mixture to reflux (around 120-130 °C) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After the reaction is complete, cool the mixture and add an aqueous solution of hydrochloric acid (e.g., 3 M HCl). Heat the mixture to reflux for an additional 1-2 hours to hydrolyze the intermediate.
-
Workup: Cool the reaction mixture to room temperature. The product will often precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the pure this compound.
Analytical Characterization: A Comparative Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. Due to the symmetry of the molecule, a relatively simple spectrum is anticipated. Key signals would include:
-
A downfield singlet for the aldehyde protons (-CHO), typically in the range of 9-10 ppm.
-
A singlet for the hydroxyl protons (-OH), which may be broad and its chemical shift can be concentration-dependent.
-
Distinct aromatic protons. The protons on the naphthalene core will exhibit characteristic splitting patterns (doublets or singlets) based on their coupling with neighboring protons. The exact chemical shifts are influenced by the electron-withdrawing aldehyde groups and electron-donating hydroxyl groups.
-
-
¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data. Expected key signals include:
-
A downfield signal for the aldehyde carbonyl carbon, typically in the range of 190-200 ppm.
-
Signals for the aromatic carbons, with those attached to the hydroxyl groups appearing at a higher field compared to those adjacent to the aldehyde groups.
-
Table 1: Comparison of Expected ¹³C NMR Data for Dihydroxynaphthalene Isomers
| Carbon Type | This compound (Predicted) | 1,6-Dihydroxynaphthalene (Experimental)[3] | 1,5-Dihydroxynaphthalene (Experimental)[4] |
| C=O (aldehyde) | ~190-200 ppm | - | - |
| C-OH | ~150-160 ppm | 154.1, 150.9 ppm | 150.9 ppm |
| Aromatic C-H & Quaternary C | ~110-140 ppm | 129.8, 126.9, 124.7, 120.3, 118.6, 109.8 ppm | 126.5, 114.7, 109.1 ppm |
Note: Experimental data for the dicarbaldehyde is not available for direct comparison.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.
-
Expected IR Absorptions for this compound:
-
A broad O-H stretching band from the hydroxyl groups, typically in the region of 3200-3600 cm⁻¹.
-
A sharp, strong C=O stretching band from the aldehyde groups, expected around 1650-1700 cm⁻¹.
-
C-H stretching from the aromatic ring, typically appearing just above 3000 cm⁻¹.
-
C=C stretching bands from the aromatic ring in the 1400-1600 cm⁻¹ region.
-
C-O stretching from the phenol groups, around 1200-1300 cm⁻¹.
-
Comparison with 2,6-Dihydroxynaphthalene: The IR spectrum of the precursor, 2,6-dihydroxynaphthalene, would show the characteristic O-H and aromatic C=C and C-H stretches. The most significant difference in the spectrum of the dicarbaldehyde product would be the appearance of the strong aldehyde C=O stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.
-
Expected Mass Spectrum for this compound:
-
The molecular ion peak (M⁺) should be observed at m/z = 216.0423, corresponding to the molecular formula C₁₂H₈O₄.
-
Fragmentation patterns would likely involve the loss of one or both aldehyde groups (-CHO, 29 Da) and potentially carbon monoxide (CO, 28 Da).
-
Table 2: Comparison of Molecular Weights of Dihydroxynaphthalene Isomers
| Compound | Molecular Formula | Exact Molecular Weight |
| This compound | C₁₂H₈O₄ | 216.0423 g/mol |
| 2,6-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.0524 g/mol [5] |
| 2,7-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.0524 g/mol |
| 1,5-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.0524 g/mol [6] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of a compound. For a substance like this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC Analysis
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the target compound from potential impurities and starting materials. A typical mobile phase would consist of a mixture of an aqueous component (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Gradient: A linear gradient from a lower to a higher concentration of the organic modifier over a period of 15-30 minutes is a good starting point for method development.
-
Detection: A UV detector is commonly used. The detection wavelength should be set at the λmax of the compound, which can be determined from a UV-Vis spectrum. For aromatic aldehydes, wavelengths in the range of 254 nm to 360 nm are often effective.[7]
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the initial mobile phase composition or a stronger organic solvent like acetonitrile, and filtered through a 0.22 µm syringe filter before injection.
The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A pure sample should exhibit a single, sharp peak with minimal to no other peaks present.
Figure 2: A simplified workflow for developing an HPLC method for purity analysis.
Conclusion
The rigorous analytical cross-validation of this compound is a critical, albeit challenging, step in ensuring the quality and reliability of subsequent research. While a complete set of publicly available reference spectra for this specific molecule is elusive, a combination of predicted spectral characteristics, comparison with known isomers, and robust in-house analytical work can provide the necessary confidence in its structure and purity. By employing a multi-technique approach encompassing NMR, IR, Mass Spectrometry, and HPLC, researchers can build a comprehensive and self-validating dataset. This diligence at the molecular level is the foundation for innovation in the macroscopic world of advanced materials and pharmaceuticals.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Optimizing COF Synthesis with High-Purity this compound. Retrieved from [Link]
-
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- Liu, Y., et al. (2019). Covalent organic frameworks as multifunctional materials for chemical detection. Chemical Society Reviews, 48(20), 5266-5305.
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
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Global Substance Registration System. 1,5-DIFORMYL-2,6-DIHYDROXYNAPHTHALENE. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use in an experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde, ensuring that your laboratory's operational efficiency is matched by its commitment to safety.
Understanding the Hazard Profile: A Cautious Approach
While a detailed toxicological profile for this compound is not extensively documented in readily available literature, its chemical structure—a dihydroxynaphthalene core with two aldehyde functional groups—necessitates a cautious approach. We can infer its potential hazards from related compounds.
Naphthalene derivatives can be irritating to the skin, eyes, and respiratory system.[1][2][3] Dihydroxynaphthalenes, in particular, are classified as skin and eye irritants. Aldehydes are a class of reactive compounds, many of which are known to be irritants and sensitizers. Therefore, it is prudent to handle this compound as a substance that is potentially irritating to the eyes, skin, and respiratory tract, and may be harmful if ingested or inhaled.[1][2]
Given these potential hazards, this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the drain.[4][5][6] Improper disposal can lead to contamination of waterways and harm to aquatic life.[7]
Immediate Safety and Handling: Your First Line of Defense
Prior to handling this compound, it is imperative to have the appropriate personal protective equipment (PPE) and to work in a controlled environment.
Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][4][8] | Protects against accidental splashes and airborne dust particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile).[1][4][8] | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[1][4][8] If dust formation is likely, a NIOSH-approved respirator may be necessary.[4] | Minimizes inhalation of airborne particles. |
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][4][8]
-
Avoiding Dust Formation: As a solid, care should be taken to minimize the generation of dust during weighing and transfer.[1][4][8]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[2][8]
Spill Management: A Calm and Controlled Response
In the event of a spill, a swift and organized response is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity. Restrict access to the area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE detailed in the previous section.
-
Contain the Spill: For a solid spill, carefully sweep up the material.[1][9] Avoid actions that could generate dust. Moisten the material slightly with water if necessary to prevent it from becoming airborne.[3]
-
Collect the Waste: Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a suitable, clean, dry, and properly labeled container for hazardous waste.[1][9]
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup should be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must follow established hazardous waste management procedures.
Step 1: Waste Collection and Segregation
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled container for this compound waste. The container should be made of a material that does not react with the chemical and have a secure, tight-fitting lid.[10][11]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can react violently or produce toxic gases.[10] Store this waste away from strong oxidizing agents and strong bases.[7][12]
Step 2: Labeling
Proper labeling is a critical component of hazardous waste management, ensuring safe handling and disposal. The label must include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "this compound".
-
The CAS Number: 7235-47-4.[14]
-
An indication of the hazards (e.g., "Irritant," "Handle with Care").[13]
-
The accumulation start date (the date the first drop of waste is added to the container).
Step 3: Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[10][13][15]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[6]
-
Container Integrity: Keep the container tightly closed except when adding waste.[6][10][11] Regularly inspect the container for any signs of degradation or leakage.[10][11]
Step 4: Disposal Request and Pickup
-
Contact EHS: Once the container is full (not exceeding 90% capacity) or as per your institution's guidelines, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][9]
-
Do Not Treat: Do not attempt to neutralize or treat the chemical waste yourself unless you are following a validated and approved procedure.[16]
-
Final Disposal Method: The ultimate disposal will likely be through controlled incineration at a licensed chemical destruction plant.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost responsibility.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dihydroxynaphthalene,99+%. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,5-Dihydroxynaphthalene. PubChem Compound Database. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Navigating the Safe Handling of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde, a compound that, while offering significant potential in various applications, necessitates a comprehensive understanding of its safe handling, storage, and disposal. Our commitment is to empower you with the knowledge to not only utilize this compound effectively but also to maintain the highest standards of laboratory safety.
Understanding the Hazard Profile
This compound is a solid, powdered organic compound. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, data from suppliers and the known hazards of related chemical classes—aromatic dihydroxynaphthalene derivatives and aldehydes—provide a strong basis for a robust safety protocol.
The primary hazards associated with this compound are indicated by its GHS pictograms and hazard statements: it is considered harmful if swallowed, in contact with skin, or if inhaled.[1] Aldehydes, as a class, are known to be irritants to the skin, eyes, and respiratory system.[2][3][4] Exposure to even low levels of some aldehydes can lead to narrowing of the airways, and long-term exposure may impact respiratory function.[3] The powdered form of this chemical also presents a risk of aerosolization, leading to potential inhalation exposure.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Minimum PPE Requirement | Enhanced Precautions (Recommended) |
| Weighing and Aliquoting | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | - Double-gloving (nitrile)- Chemical splash goggles- Face shield- Use of a ventilated balance enclosure or fume hood |
| Solution Preparation | - Nitrile gloves- Chemical splash goggles- Laboratory coat | - Neoprene or other chemically resistant gloves over nitrile gloves- Face shield- Work within a certified chemical fume hood |
| Reaction Setup & Monitoring | - Nitrile gloves- Chemical splash goggles- Laboratory coat | - Appropriate chemically resistant gloves based on solvent compatibility- Face shield- Work within a certified chemical fume hood |
| Post-Reaction Workup | - Nitrile gloves- Chemical splash goggles- Laboratory coat | - Appropriate chemically resistant gloves based on solvent compatibility- Face shield- Work within a certified chemical fume hood |
| Waste Disposal | - Nitrile gloves- Chemical splash goggles- Laboratory coat | - Heavy-duty, chemically resistant gloves- Face shield |
Step-by-Step Handling and Disposal Procedures
Adherence to a strict, procedural workflow is the cornerstone of safe laboratory practice. The following steps provide a clear guide for handling this compound from receipt to disposal.
Receiving and Storage
-
Inspect upon Arrival: Upon receiving the chemical, visually inspect the container for any signs of damage or leakage.
-
Label Verification: Ensure the container is clearly labeled with the chemical name, CAS number (7235-47-4), and appropriate hazard warnings.[5][6]
-
Designated Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The storage temperature should be between 2-8°C in an inert atmosphere.[1]
-
Segregation: Keep this compound segregated from general laboratory reagents.
Handling and Use
-
Controlled Environment: All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Minimize Dust: When transferring the powder, use techniques that minimize dust generation. Avoid pouring; instead, use a spatula or scoop.[10]
-
Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8][11]
Spill Management
-
Immediate Action: In the event of a spill, evacuate the immediate area and alert colleagues.
-
Containment: For small spills, use an absorbent material to carefully collect the powder. Avoid dry sweeping, which can create dust.
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Waste: All spill cleanup materials should be treated as hazardous waste and disposed of accordingly.
Disposal Plan
-
Waste Segregation: All waste materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup debris, must be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Institutional Protocols: Follow all institutional and local regulations for the disposal of chemical waste. Never dispose of this chemical down the drain.[9]
Visualizing the Safety Workflow
To further clarify the procedural steps for safely handling this compound, the following workflow diagram has been created.
Caption: Workflow for Safe Handling of this compound.
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can confidently and safely work with this compound, ensuring the well-being of all personnel while advancing your critical research.
References
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- GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals.
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- MDPI. Aldehydes: What We Should Know About Them.
- New Directions Aromatics Inc. SAFETY DATA SHEET (SDS).
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- Advanced ChemBlocks. This compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
